molecular formula C9H10ClNO B112911 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride CAS No. 6941-16-8

2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride

Cat. No.: B112911
CAS No.: 6941-16-8
M. Wt: 183.63 g/mol
InChI Key: AORFTSYQWUGEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride ( 6941-16-8) is a high-purity chemical compound supplied as a solid, with the molecular formula C9H10ClNO and a molecular weight of 183.64 g/mol . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research. It is part of the aminoindane class of compounds, which are characterized by a phenethylamine skeleton rigidified within an indane structure, making them conformationally restricted analogs of amphetamine . Researchers value this compound as a key synthetic intermediate for developing a wide range of aminoindane derivatives. These derivatives are of significant interest in neuroscience research, as some aminoindanes have been investigated for their potential as serotonin releasing agents and re-uptake inhibitors, showing a relatively selective effect on the serotonin system in in vitro studies . Furthermore, aminoindane-based structures have been explored in various pharmacological contexts, including as potential neuroprotective and antipsychotic agents . The hydrochloride salt form enhances the compound's stability and solubility for research applications. This product is strictly for research use in laboratory settings and is not intended for human therapeutic, diagnostic, or veterinary use. Researchers should handle this material with care, as it may be harmful if swallowed, cause skin or eye irritation, and may be harmful if inhaled . Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated area .

Properties

IUPAC Name

2-amino-2,3-dihydroinden-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORFTSYQWUGEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6941-16-8
Record name 6941-16-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60486
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-2,3-dihydro-1H-inden-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-2,3-dihydro-1H-inden-1-one Hydrochloride

Introduction

This compound is a specialized organic compound belonging to the class of α-amino ketones. Its structure is built upon the 1-indanone framework, a privileged scaffold in medicinal chemistry known for its presence in a variety of pharmacologically active agents.[1][2] The introduction of an amino group at the C2 position creates a chiral center and introduces a key functional handle for further synthetic elaboration. As a hydrochloride salt, the compound is typically supplied as a more stable, crystalline solid suitable for laboratory use and as a precursor in multi-step synthetic campaigns.

This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound. While detailed experimental data for this specific molecule is limited in public literature, this document synthesizes available information with established principles of organic chemistry to offer valuable insights for researchers, scientists, and drug development professionals. We will explore its physicochemical characteristics, propose a logical synthetic pathway, predict its spectroscopic signature, and discuss its potential reactivity and applications in modern chemical research.

Physicochemical Properties

The fundamental properties of a chemical entity are critical for its handling, storage, and application in synthetic protocols. The available data for this compound is summarized below.

PropertyValueSource
CAS Number 6941-16-8[3]
Molecular Formula C₉H₁₀ClNO[3]
Molecular Weight 183.64 g/mol [3]
Appearance White to pale yellow crystalline powder (Predicted)Inferred from similar compounds[4]
Purity ≥95.0% (Typical)[3]
Stability Stable under normal, dry conditions.[5]Inferred from general chemical principles
Solubility Soluble in water, methanol; sparingly soluble in less polar organic solvents.Inferred from hydrochloride salt structure

As a hydrochloride salt of a primary amine, the compound is expected to be acidic in aqueous solution. The presence of the ketone and the aromatic ring contributes to moderate lipophilicity, while the ammonium salt form ensures significant water solubility. It should be stored in a cool, dry, well-ventilated place, away from strong bases and oxidizing agents to prevent degradation.[5]

Synthesis and Structural Elucidation

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a robust synthesis can be designed based on well-established transformations of the 1-indanone core. A logical and common approach for the introduction of an α-amino group is via α-halogenation followed by nucleophilic substitution.

Proposed Synthetic Workflow

The proposed two-step synthesis starts from commercially available 1-indanone. The first step involves the selective bromination at the α-carbon (C2) to yield 2-bromo-1-indanone. This intermediate is then subjected to amination to introduce the required amino group, followed by salt formation.

Synthetic_Workflow Start 1-Indanone Step1 α-Bromination Start->Step1 Intermediate 2-Bromo-1-indanone Step1->Intermediate Step2 Amination & Salt Formation Intermediate->Step2 End 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride Step2->End reagent1 e.g., CuBr₂ or N-Bromosuccinimide (NBS) reagent1->Step1 reagent2 e.g., NH₃ or protected amine followed by HCl workup reagent2->Step2

Caption: Proposed two-step synthesis of the target compound from 1-indanone.

Experimental Protocol (Predictive)

Step 1: Synthesis of 2-Bromo-1-indanone

  • Rationale: α-Bromination of ketones is a standard transformation. Using a reagent like copper(II) bromide or N-bromosuccinimide provides a reliable method for selective monobromination.[6]

  • To a solution of 1-indanone (1.0 eq) in a suitable solvent (e.g., ethyl acetate/chloroform mixture), add copper(II) bromide (approx. 2.2 eq).

  • Reflux the mixture with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the copper(I) bromide byproduct.

  • Wash the filtrate with water and saturated sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-1-indanone, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Rationale: The bromide is a good leaving group, readily displaced by an amine nucleophile. Using ammonia directly can lead to over-alkylation. A more controlled approach, such as the Gabriel synthesis or using a protected ammonia equivalent followed by deprotection, is often preferred for higher yields. The final step involves treatment with hydrochloric acid to precipitate the desired salt.

  • Dissolve the 2-bromo-1-indanone (1.0 eq) from the previous step in a polar aprotic solvent like Dimethylformamide (DMF).

  • Add sodium azide (NaN₃, approx. 1.5 eq) and stir the mixture at room temperature. The reaction proceeds via an Sₙ2 mechanism to form 2-azido-1-indanone.

  • Once the reaction is complete (monitored by TLC), the azide intermediate is reduced. A common method is hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere or using a chemical reducing agent like triphenylphosphine in aqueous THF.

  • After the reduction is complete, the resulting free base (2-amino-1-indanone) is isolated.

  • Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Predicted Spectroscopic Data

Full structural confirmation would rely on standard spectroscopic techniques. Based on the proposed structure and data from analogous compounds, the following key signals can be predicted.[7][8]

  • ¹H NMR:

    • Aromatic Protons (4H): Complex multiplets expected in the range of δ 7.2-7.8 ppm. The proton ortho to the carbonyl group will likely be the most downfield.

    • Benzylic Protons (-CH₂-, 2H): The two protons at C3 are diastereotopic. They would likely appear as two separate signals (doublets of doublets) in the range of δ 3.0-3.6 ppm.

    • Methine Proton (-CH-, 1H): The proton at C2, adjacent to both the carbonyl and the ammonium group, would be significantly deshielded, likely appearing as a multiplet (e.g., a triplet or doublet of doublets) around δ 4.5-5.0 ppm.

    • Amine Protons (-NH₃⁺, 3H): A broad singlet, typically in the range of δ 8.0-9.0 ppm, which is exchangeable with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A characteristic peak for a ketone, expected around δ 195-205 ppm.

    • Aromatic Carbons (6C): Multiple signals in the δ 120-145 ppm region.

    • Methine Carbon (-CH-): The C2 carbon attached to the nitrogen would be found in the δ 50-60 ppm range.

    • Methylene Carbon (-CH₂-): The C3 carbon would likely appear in the δ 30-40 ppm range.

  • IR Spectroscopy:

    • N-H Stretch: Broad absorption band around 3000-3300 cm⁻¹ for the -NH₃⁺ group.

    • C=O Stretch: Strong, sharp absorption band around 1680-1700 cm⁻¹ for the conjugated ketone.

    • C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1450 cm⁻¹.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the dual reactivity of the α-amino ketone motif. This structure is a valuable building block in medicinal chemistry for constructing more complex heterocyclic systems.

Key Reaction Pathways

The primary amine offers a nucleophilic site for reactions such as acylation, alkylation, and reductive amination. The adjacent ketone provides an electrophilic center for reactions like condensation, Wittig reactions, and reduction to the corresponding alcohol. This dual functionality makes it an ideal precursor for creating libraries of substituted aminoindanols or fused heterocyclic systems like pyrazinoindoles.[9]

Reactivity_Diagram Core 2-Amino-1-indanone Core Acylation Acylation / Sulfonylation (Amide/Sulfonamide Formation) Core->Acylation R-COCl Alkylation N-Alkylation Core->Alkylation R-X ReductiveAmination Reductive Amination (Secondary/Tertiary Amines) Core->ReductiveAmination R₂C=O, NaBH₃CN Reduction Reduction (Aminoindanol Formation) Core->Reduction NaBH₄ Condensation Condensation Reactions (e.g., with hydrazines to form heterocycles) Core->Condensation R-NHNH₂ Wittig Wittig Reaction (Alkenylation at C1) Core->Wittig Ph₃P=CHR

Caption: Potential reaction pathways for the 2-Amino-1-indanone scaffold.

Role in Drug Discovery
  • Scaffold for Bioactive Molecules: The indanone core is a key component of several approved drugs, most notably Donepezil, an acetylcholinesterase inhibitor for Alzheimer's disease.[1] Derivatives of indanone have shown a wide array of biological activities, including anticancer and antimicrobial properties.[1][2]

  • Aminoindan Precursor: The related compound, 2-aminoindan, is a well-known pharmacophore used in the development of drugs targeting the central nervous system, including treatments for neurological disorders.[4][10]

  • Privileged Fragment: The α-amino ketone functionality itself is present in numerous bioactive compounds. This molecule serves as a rigid scaffold that presents the amine and ketone functionalities in a defined spatial orientation, making it an attractive starting point for fragment-based drug design and the synthesis of targeted molecular probes.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for this compound. However, based on the known hazards of related compounds like 2-aminoindan hydrochloride and α-halo ketones, stringent safety precautions are warranted.[6][11]

  • Hazard Classification (Predicted): May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[5] All handling should be performed in a well-ventilated fume hood to avoid inhalation of the powder.

  • Incompatibility: Avoid contact with strong bases, which will neutralize the hydrochloride salt to the free base, and strong oxidizing agents.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. While comprehensive characterization data is not abundant, its properties and reactivity can be reliably inferred from the well-understood chemistry of the 1-indanone scaffold and the α-amino ketone functional group. Its rigid framework and versatile functional handles make it an excellent starting material for the synthesis of novel heterocyclic systems and potential therapeutic agents, particularly in the field of neuroscience and oncology. Researchers employing this compound should proceed with a carefully designed synthetic plan and adhere to strict safety protocols.

References

  • This compound. CymitQuimica.

  • Safety Data Sheet for (1R,2R)-2-Aminoindan-1-ol hydrochloride. AK Scientific, Inc.

  • Safety Data Sheet for 2-Indanone. Thermo Fisher Scientific.

  • Safety Data Sheet for 1-Indanone. Sigma-Aldrich.

  • Safety Data Sheet for 2-Bromo-1-indanone. Thermo Fisher Scientific.

  • 2-Aminoindan hydrochloride. Chem-Impex.

  • 2-Aminoindan hydrochloride. PubChem, National Center for Biotechnology Information.

  • (2-AMino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride. ChemicalBook.

  • 2-Aminoindane hydrochloride, 98%. Thermo Scientific Chemicals.

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.

  • CAS 1338-43-8 DataBase. ChemicalBook.

  • 1H-Inden-2-amine,2,3-dihydro-, hydrochloride (1:1). LookChem.

  • ¹H-NMR spectral data of compounds 1 & 2. ResearchGate.

  • Safety Data Sheet for 2-Aminoindane hydrochloride. Fisher Scientific.

  • Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. Google Patents.

  • (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol. PubChem, National Center for Biotechnology Information.

  • Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. National Center for Biotechnology Information.

  • NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate.

  • A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica.

  • Structure Determination from Spectra (3) (H NMR, C NMR, IR). YouTube.

  • Recent developments in biological activities of indanones. ResearchGate.

  • Synthesis of 1-indanones with a broad range of biological activity. ResearchGate.

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.

Sources

An In-depth Technical Guide to 2-Amino-2,3-dihydro-1H-inden-1-one Hydrochloride: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride is a small molecule featuring the indanone core, a scaffold of significant interest in medicinal chemistry. While specific research on this particular hydrochloride salt is limited, its structural motifs—an α-amino ketone within a bicyclic aromatic system—suggest a rich potential for biological activity and synthetic utility. This guide provides a comprehensive analysis of its molecular structure, proposes a robust synthetic pathway, and predicts its spectral characteristics. Furthermore, by examining structurally related compounds, we explore its potential applications in drug discovery, offering a foundational resource for researchers poised to investigate this promising molecule.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of 2-amino-1-indanone. The presence of a primary amine, a ketone, and a dihydroindenone framework defines its chemical reactivity and potential biological interactions.

Structural Elucidation

The core of the molecule is a 1-indanone, a bicyclic structure where a cyclopentanone ring is fused to a benzene ring. The amine group is positioned at the alpha-carbon (position 2) relative to the carbonyl group. As a hydrochloride salt, the primary amine is protonated, forming an ammonium chloride salt, which typically enhances water solubility and crystalline stability.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₉H₁₀ClNO[1]
Molecular Weight 183.64 g/mol [1]
CAS Number 6941-16-8
Appearance Expected to be a crystalline solidGeneral knowledge of hydrochloride salts
SMILES C1C(C(=O)C2=CC=CC=C21)N[2]
InChIKey MFWNULQJIPYQAD-UHFFFAOYSA-N[2]

Note: It is crucial to distinguish this compound from 2-aminoindan hydrochloride (CAS: 2338-18-3), which lacks the ketone at position 1 and has a different molecular formula (C₉H₁₂ClN).[3][4] Much of the readily available literature refers to the latter, and researchers should exercise caution in data attribution.

Proposed Synthesis and Workflow

Synthetic Workflow Diagram

Synthesis_Workflow Start 1-Indanone Step1 α-Bromination Start->Step1 Intermediate1 2-Bromo-1-indanone Step1->Intermediate1 Step2 Amination Intermediate1->Step2 Intermediate2 2-Amino-1-indanone (Free Base) Step2->Intermediate2 Step3 Salt Formation Intermediate2->Step3 End 2-Amino-2,3-dihydro-1H-inden-1-one Hydrochloride Step3->End

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: α-Bromination of 1-Indanone to 2-Bromo-1-indanone

This reaction is a standard acid-catalyzed α-halogenation of a ketone.

  • Dissolution: Dissolve 1-indanone (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether.

  • Bromination: Slowly add bromine (1 equivalent) dropwise to the solution at room temperature with stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • Work-up: After the reaction is complete (monitored by TLC), pour the reaction mixture into cold water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to yield pure 2-bromo-1-indanone.

Step 2: Amination of 2-Bromo-1-indanone to 2-Amino-1-indanone (Free Base)

This is a nucleophilic substitution reaction where the bromide is displaced by an amine source.

  • Ammonia Source: Use a concentrated solution of ammonia in a polar solvent like methanol or employ a protected amine equivalent followed by deprotection.

  • Reaction: Add 2-bromo-1-indanone to the ammonia solution at room temperature and stir. The reaction may require gentle heating to proceed at a reasonable rate.

  • Work-up: After completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove excess ammonia and ammonium bromide.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the free base, 2-amino-1-indanone.

Step 3: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude 2-amino-1-indanone free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • Acidification: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation and Purification: Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

Predicted Spectral Characterization

No published spectra for this compound are currently available. However, based on its structure, we can predict the key features of its NMR, IR, and Mass spectra.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

  • Aromatic Protons (δ 7.0-8.0 ppm): A complex multiplet pattern corresponding to the four protons on the benzene ring.

  • α-Proton (δ ~4.5-5.0 ppm): A multiplet for the proton at C2, shifted downfield due to the adjacent ammonium and carbonyl groups.

  • Methylene Protons (δ ~3.0-3.5 ppm): Two diastereotopic protons at C3, likely appearing as a pair of doublets of doublets (dd) or a complex multiplet.

  • Ammonium Protons (δ > 8.0 ppm): A broad singlet for the -NH₃⁺ protons, which may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR will be characterized by the carbonyl signal and distinct aromatic and aliphatic carbons.

  • Carbonyl Carbon (C1, δ ~195-205 ppm): A characteristic downfield signal for the ketone.

  • Aromatic Carbons (δ ~120-140 ppm): Signals for the six carbons of the benzene ring.

  • α-Carbon (C2, δ ~50-60 ppm): The carbon bearing the amino group.

  • Methylene Carbon (C3, δ ~30-40 ppm): The aliphatic methylene carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the absorptions of the carbonyl and amino groups.

  • N-H Stretch (~3000-3200 cm⁻¹): Broad absorption due to the ammonium group.

  • C-H Stretch (Aromatic) (~3000-3100 cm⁻¹): Sharp peaks.

  • C-H Stretch (Aliphatic) (~2850-3000 cm⁻¹): Sharp peaks.

  • C=O Stretch (~1700-1720 cm⁻¹): A strong, sharp absorption characteristic of a five-membered ring ketone conjugated with an aromatic ring.[7][8]

  • C=C Stretch (Aromatic) (~1450-1600 cm⁻¹): Several bands of variable intensity.

Mass Spectrometry (MS) (Predicted)

In ESI-MS, the compound is expected to show a prominent molecular ion peak for the free base.

  • Molecular Ion (M+H)⁺: An ion corresponding to the protonated free base (C₉H₉NO + H)⁺ at m/z 148.07.[2]

  • Fragmentation: Key fragmentation pathways for indanone derivatives often involve cleavage of the cyclopentanone ring and loss of small neutral molecules like CO.[9]

Potential Applications in Drug Discovery and Research

While direct biological studies of this compound are lacking, the indanone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[5] Analogs of this molecule have shown a wide range of activities, suggesting promising avenues for future research.

Neurological Disorders

Many indanone derivatives are known to interact with targets in the central nervous system. For instance, donepezil, a well-known drug for Alzheimer's disease, features a substituted indanone core.[10] The structural similarity suggests that 2-amino-1-indanone derivatives could be investigated for activity as:

  • Cholinesterase inhibitors: Potentially for the symptomatic treatment of Alzheimer's disease.

  • Monoamine oxidase (MAO) inhibitors: Rasagiline, an anti-Parkinson's drug, is a propargylaminoindan derivative, highlighting the potential of the amino-indan framework in targeting MAO.

  • Adenosine receptor antagonists: Methoxy-substituted 2-benzylidene-1-indanone derivatives have been explored as A1 and A2A adenosine receptor antagonists for potential use in neurological conditions like Parkinson's disease.[11]

Anti-inflammatory Agents

Several studies have demonstrated the anti-inflammatory properties of indanone derivatives.[12][13] For example, 2-benzylidene-1-indanone derivatives have been shown to inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α.[12] This suggests that this compound could be a valuable starting point for the development of novel anti-inflammatory drugs.

Synthetic Building Block

The presence of a primary amine and a ketone in a constrained bicyclic system makes this molecule a versatile intermediate for the synthesis of more complex molecules, including:

  • Fused heterocyclic systems with potential biological activities.

  • Spirocyclic compounds.

  • Libraries of derivatives for structure-activity relationship (SAR) studies.

Conclusion and Future Outlook

This compound represents an under-explored area of chemical space with significant potential. Its straightforward synthesis from common starting materials and the established biological relevance of the indanone scaffold make it an attractive target for further investigation. Future research should focus on the validation of the proposed synthetic route, full spectral and structural characterization, and screening for biological activity, particularly in the areas of neurodegenerative and inflammatory diseases. This technical guide serves as a foundational document to stimulate and support such research endeavors.

References

  • Structural analysis of 2-arylidene-1-indanone derivatives by electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • This compound (C9H9NO). PubChemLite. [Link]

  • 2-Aminoindan hydrochloride | C9H12ClN | CID 122764. PubChem. [Link]

  • Infrared Spectra of Amino-substituted α,β-Unsaturated Ketones. Journal of the American Chemical Society. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. PMC. [Link]

  • Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. PMC. [Link]

  • Infrared Spectra of Amino-substituted α,β-Unsaturated Ketones. ACS Publications. [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. [Link]

  • Indanone synthesis. Organic Chemistry Portal. [Link]

  • ChemInform Abstract: Synthesis of 2-Amino-1-indanone from DL-Phenylalanine. ResearchGate. [Link]

  • Synthesis of indanone-based α-amino acids 121. ResearchGate. [Link]

  • Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. National Institutes of Health (NIH). [Link]

  • The Synthesis of Derivatives of 1-Indanone and Indenone. ACS Publications. [Link]

  • Ketone infrared spectra. Chemistry LibreTexts. [Link]

  • The 2D NOESY NMR spectra of freeze-dried: (a) 2-indanone (1.0 eqv.) and... ResearchGate. [Link]

  • 2-amino-1-(1H-indol-3-yl)ethan-1-one hydrochloride | C10H11ClN2O. PubChem. [Link]

  • 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. ResearchGate. [Link]

  • Streptinone, a New Indanone Derivative from a Marine-Derived Streptomyces massiliensis, Inhibits Particulate Matter-Induced Inflammation. MDPI. [Link]

  • Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for. ScienceOpen. [Link]

  • IR Spectroscopy Tutorial: Ketones. University of Calgary. [Link]

  • Recent developments in biological activities of indanones. Semantic Scholar. [Link]

Sources

2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Amino-2,3-dihydro-1H-inden-1-one Hydrochloride

Introduction

Overview of this compound

This compound is a synthetic organic compound featuring a core indanone structure—a bicyclic framework combining a benzene ring and a cyclopentanone ring. The placement of an amino group at the alpha-position relative to the carbonyl group makes it a valuable α-amino ketone. Supplied as a hydrochloride salt, the compound exhibits increased stability and solubility in aqueous media, which is advantageous for various laboratory applications. Its chemical structure is a rigid analog of phenethylamine, a common motif in many biologically active molecules.[1]

Significance and Applications

The primary significance of this compound lies in its role as a versatile intermediate in medicinal chemistry and drug development. The indanone scaffold is present in numerous pharmacologically active agents. This specific compound serves as a key building block for more complex molecules, particularly in the synthesis of psychoactive compounds and potential therapeutics targeting the central nervous system.[2] Its structural features allow for further chemical modifications at the amino and carbonyl groups, enabling the exploration of structure-activity relationships in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties for the target compound is presented below.

PropertyValueSource
Chemical Name This compound[3]
CAS Number 6941-16-8[3][4]
Molecular Formula C₉H₁₀ClNO[3][4]
Molecular Weight 183.63 g/mol [4]
Appearance Solid[5]
Monoisotopic Mass 147.06842 Da (for free base)[6]

Synthesis Methodology

Retrosynthetic Analysis and Strategy Selection

The synthesis of this compound logically begins from the commercially available and structurally related precursor, 1-indanone.[7] The core challenge is the introduction of an amino group at the C2 position, which is alpha to the carbonyl. A robust and widely employed strategy for this transformation is the oximation of the ketone followed by reduction.

This two-step sequence is often preferred due to the stability of the oxime intermediate and the availability of various reducing agents that can selectively reduce the C=N bond to an amine. The final step involves the conversion of the resulting free amine to its hydrochloride salt to enhance stability.

G Target 2-Amino-2,3-dihydro-1H-inden-1-one HCl Amine 2-Amino-2,3-dihydro-1H-inden-1-one (Free Base) Target->Amine HCl Treatment Oxime 1-Indanone Oxime Amine->Oxime Reduction (e.g., H₂/Pd, NaBH₄) Precursor 1-Indanone Oxime->Precursor Oximation (NH₂OH·HCl)

Detailed Reaction Mechanism

The synthesis proceeds through two primary transformations:

  • Oximation: 1-Indanone reacts with hydroxylamine (typically from hydroxylamine hydrochloride) in the presence of a base. The reaction is a classic condensation. The nitrogen of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-indanone. A carbinolamine intermediate is formed, which then dehydrates to yield the stable 1-indanone oxime. The base is crucial for neutralizing the HCl released from hydroxylamine hydrochloride, thereby liberating the free hydroxylamine needed for the reaction.[8]

  • Reduction: The C=N bond of the oxime is subsequently reduced to a C-N single bond. Catalytic hydrogenation (e.g., using hydrogen gas with a palladium catalyst) is a common and effective method. The hydrogen adsorbs onto the catalyst surface and adds across the double bond, yielding the primary amine. This method is often clean and high-yielding.

Experimental Protocol

Step A: Synthesis of 1-Indanone Oxime from 1-Indanone [8]

  • To a stirred solution of 1-indanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). The use of sodium acetate as a mild base is critical to buffer the reaction and free the hydroxylamine nucleophile.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Add water to the residue to precipitate the crude product. The oxime is typically a solid with low aqueous solubility.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 1-indanone oxime.

Step B: Reduction of 1-Indanone Oxime to 2-Amino-2,3-dihydro-1H-inden-1-one

  • Dissolve the 1-indanone oxime (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight).

  • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC. The reduction is typically complete within 12-24 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-2,3-dihydro-1H-inden-1-one as a free base.

Step C: Formation of this compound

  • Dissolve the crude free base in a minimal amount of a non-protic solvent like diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath (0 °C).

  • Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution as a solid.

  • Collect the solid by filtration, wash with cold diethyl ether to remove any non-polar impurities, and dry under vacuum to yield the final product, this compound.

Synthesis Workflow Diagram

G cluster_0 start Start: 1-Indanone step1 Step A: Oximation Reagents: NH₂OH·HCl, NaOAc Solvent: Ethanol Condition: Reflux intermediate Intermediate: 1-Indanone Oxime step2 Step B: Reduction Reagents: H₂, 10% Pd/C Solvent: Methanol Condition: RT, H₂ atm. freebase Product: Free Base Amine step3 Step C: Salt Formation Reagent: HCl gas or solution Solvent: Diethyl Ether Condition: 0 °C end Final Product: Hydrochloride Salt caption Experimental workflow for synthesis.

Analytical Characterization

Overview of Analytical Strategy

A multi-technique approach is essential to unambiguously confirm the structure and assess the purity of the synthesized this compound. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides comprehensive structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region should display complex multiplets for the four protons on the benzene ring. The aliphatic region is more diagnostic, showing a methine proton (CH-N) and a pair of diastereotopic methylene protons (CH₂), which will likely appear as complex multiplets due to spin-spin coupling.[9]

  • ¹³C NMR Analysis: The carbon NMR spectrum will confirm the number of unique carbon environments. Key signals include the carbonyl carbon (C=O) at a downfield shift (typically >190 ppm), several signals in the aromatic region (120-140 ppm), and aliphatic signals for the methine and methylene carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of the final product should exhibit characteristic absorption bands. A strong, sharp absorption corresponding to the C=O stretch of the ketone is expected around 1700-1720 cm⁻¹. Broad absorptions in the range of 2400-3200 cm⁻¹ are characteristic of the N-H stretching vibrations of the ammonium salt (R-NH₃⁺). Aromatic C=C and C-H stretching bands will also be present.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. When analyzed, the hydrochloride salt will typically show the mass of the protonated free base. The expected [M+H]⁺ ion for the free base (C₉H₉NO) would have a mass-to-charge ratio (m/z) of approximately 148.07.[6] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

Summary of Expected Characterization Data
TechniqueFeatureExpected ObservationRationale
¹H NMR Aromatic Protonsδ 7.2-7.8 ppm (multiplets)Protons on the benzene ring.
Aliphatic CH-N~ δ 4.5-5.0 ppm (multiplet)Methine proton alpha to both the carbonyl and amino group.
Aliphatic CH₂~ δ 3.0-3.5 ppm (multiplets)Diastereotopic methylene protons of the five-membered ring.
¹³C NMR Carbonyl Carbonδ >190 ppmKetone C=O group.
Aromatic Carbonsδ 120-145 ppmSix distinct signals for the benzene ring carbons.
Aliphatic Carbonsδ 40-60 ppmCH and CH₂ carbons in the cyclopentanone ring.
IR N-H Stretch2400-3200 cm⁻¹ (broad)Characteristic of an ammonium (R-NH₃⁺) salt.
C=O Stretch1700-1720 cm⁻¹ (strong, sharp)Ketone carbonyl group.[10]
Aromatic C=C1450-1600 cm⁻¹Benzene ring stretching vibrations.
MS (ESI+) [M+H]⁺m/z ≈ 148.07Protonated molecular ion of the free base (C₉H₁₀NO⁺).[6]

Conclusion

This guide outlines a reliable and well-documented pathway for the synthesis of this compound from 1-indanone. The described methodology, involving oximation followed by reduction, is a standard and scalable approach in synthetic organic chemistry. The comprehensive characterization strategy, employing NMR, IR, and MS, provides a robust framework for verifying the identity and purity of the final product. This ensures that researchers and drug development professionals can produce and validate this key chemical intermediate with a high degree of confidence for its use in further synthetic applications.

References

Sources

A Technical Guide to the Spectral Analysis of 2-Amino-2,3-dihydro-1H-inden-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel or intermediary compounds is a cornerstone of progress. 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride, a derivative of the biologically significant 1-indanone scaffold, represents a key building block in the synthesis of various pharmaceutical agents.[1][2][3] Its structural integrity is paramount, and a thorough understanding of its spectral characteristics is essential for quality control, reaction monitoring, and regulatory compliance.

This in-depth guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for this specific salt, this paper leverages a combination of theoretical principles, predictive data, and comparative analysis with the parent compound, 1-indanone, to offer a robust and scientifically grounded interpretation.

Molecular Structure and Key Features

The structural framework of this compound combines a rigid bicyclic system with key functional groups that dictate its spectral signature. The indanone core consists of a benzene ring fused to a cyclopentanone ring. The presence of an amino group at the C2 position, which exists as a hydrochloride salt, and a ketone at the C1 position, introduces distinct electronic and steric environments that are readily probed by spectroscopic methods.

Caption: Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic and aliphatic regions. The electron-withdrawing nature of the carbonyl group and the protonated amine significantly influences the chemical shifts of nearby protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Aromatic (H4, H5, H6, H7)7.4 - 7.9Multiplet (m)The proton ortho to the carbonyl (H7) is expected to be the most downfield. The remaining aromatic protons will appear as a complex multiplet.
Methine (H2)4.5 - 5.0Multiplet (m)Deshielded due to the adjacent C=O and -NH3+ groups. Will show coupling to the two diastereotopic C3 protons.
Methylene (H3a, H3b)3.2 - 3.8Multiplets (m)These protons are diastereotopic due to the adjacent chiral center (C2). They will appear as two separate multiplets, each coupling with H2 and geminally with each other.
Amine (-NH3+)8.5 - 9.5Broad Singlet (br s)The protons on the nitrogen are expected to be significantly downfield and may appear as a broad signal due to exchange and quadrupolar effects.

Expertise & Causality:

  • Aromatic Region: The carbonyl group's deshielding cone effect and electron-withdrawing nature will shift the ortho proton (H7) significantly downfield compared to the other aromatic protons.[4]

  • Aliphatic Protons: The C2 proton is attached to a chiral center, rendering the adjacent C3 methylene protons diastereotopic. This non-equivalence is a key structural validation point and means they will have different chemical shifts and will couple to each other (geminal coupling).[4]

  • Amine Protons: In the hydrochloride salt form, the amine is protonated (-NH3+). These protons are acidic and often exchange with trace water in the solvent (e.g., DMSO-d6), leading to signal broadening. Their chemical shift is highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectral Data

The carbon spectrum provides a count of unique carbon environments and information about their electronic nature.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Carbonyl (C1)195 - 205The most downfield signal, characteristic of a ketone carbonyl conjugated with an aromatic ring.
Aromatic (C4, C5, C6, C7)125 - 138Four distinct signals are expected in the aromatic region.
Aromatic (C3a, C7a)135 - 155The quaternary carbons at the ring junction. C7a, being adjacent to the C=O, will be further downfield.
Methine (C2)55 - 65The carbon bearing the amino group.
Methylene (C3)30 - 40The aliphatic methylene carbon.

Expertise & Causality: The assignment of carbon signals is based on established chemical shift ranges for similar functional groups.[5] The carbonyl carbon (C1) is the most deshielded due to the electronegativity of the oxygen atom. The carbons of the aromatic ring will have shifts typical for a substituted benzene ring, while the aliphatic carbons (C2, C3) will be in the upfield region.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The analysis for the target compound is best understood by comparing its expected spectrum to that of the parent compound, 1-indanone.[6]

Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes & Comparison to 1-Indanone
N-H Stretch (-NH3+)3000 - 3200Strong, BroadThis is a key new feature not present in 1-indanone. It will appear as a broad band overlapping with the C-H stretches.
Aromatic C-H Stretch3000 - 3100MediumSimilar to 1-indanone.
Aliphatic C-H Stretch2850 - 3000MediumSimilar to 1-indanone.
C=O Stretch (Ketone)1690 - 1710StrongIn 1-indanone, this peak is around 1715 cm⁻¹. The presence of the adjacent electron-withdrawing amino group may slightly lower this frequency.
N-H Bend (-NH3+)1500 - 1600Medium-StrongA characteristic absorption for ammonium salts, absent in 1-indanone.
Aromatic C=C Stretch1450 - 1600MediumA series of peaks, characteristic of the benzene ring, similar to 1-indanone.

Expertise & Causality: The most diagnostic feature distinguishing the hydrochloride salt from its parent ketone is the appearance of strong, broad absorptions for the N-H stretching and bending vibrations of the ammonium group (-NH3+).[7] The carbonyl (C=O) stretch remains a prominent feature, confirming the ketone's presence. The exact position can be subtly influenced by intramolecular hydrogen bonding with the nearby ammonium group.

Part 3: Mass Spectrometry (MS)

Electron Impact (EI) Mass Spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which acts as a molecular fingerprint.

Predicted Data (based on PubChemLite for the free base C₉H₉NO, MW: 147.07):

  • [M+H]⁺: 148.07570

  • [M+Na]⁺: 170.05764

The molecular weight of the hydrochloride salt is 183.63 g/mol .[8] However, in typical MS experiments (like ESI), the spectrum often shows the mass of the protonated free base (the molecular ion of C₉H₉NO plus a proton), which would be m/z 148.

Proposed Fragmentation Pathway

The fragmentation of the molecular ion (m/z 147 for the free base) is dictated by the most stable resulting cations and neutral losses. Alpha-cleavage adjacent to the carbonyl and amino groups is a common and predictable fragmentation route.[9][10]

Fragmentation M Molecular Ion [C9H9NO]+• m/z = 147 F1 Loss of CO (-28) [C8H9N]+• m/z = 119 M->F1 - CO F2 Alpha-cleavage Loss of C2H4N• (-42) [C7H5O]+ m/z = 105 M->F2 - C2H4N• F3 [C6H5]+ m/z = 77 F2->F3 - CO

Caption: Proposed MS Fragmentation Pathway for 2-Aminoindan-1-one.

Expertise & Causality:

  • Molecular Ion (m/z 147): The initial radical cation formed upon ionization.

  • Loss of CO (m/z 119): A common fragmentation for cyclic ketones, where the carbonyl group is expelled as a neutral carbon monoxide molecule.

  • Alpha-Cleavage (m/z 105): A highly favorable cleavage occurs at the C1-C2 bond. This is driven by the stability of the resulting benzoyl cation ([C₇H₅O]⁺). This is often a major peak in the spectrum.

  • Formation of Phenyl Cation (m/z 77): The benzoyl cation (m/z 105) can further lose a molecule of carbon monoxide to form the stable phenyl cation ([C₆H₅]⁺).

Part 4: Experimental Protocols

The following are detailed, standardized methodologies for acquiring the spectral data discussed. These protocols represent best practices in the field of small molecule characterization.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz for ¹H, 1 Hz for ¹³C). Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

FT-IR Spectroscopy Protocol
  • Sample Preparation: Prepare a solid sample using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[11]

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and collect the sample spectrum.

    • Scan over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in positive ion mode.

    • Scan a mass range appropriate for the compound (e.g., m/z 50-300).

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature) to maximize the signal of the molecular ion.

  • Tandem MS (MS/MS) for Fragmentation:

    • Select the protonated molecular ion (e.g., m/z 148) as the precursor ion.

    • Subject the precursor ion to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon).

    • Acquire the spectrum of the resulting fragment ions to confirm the fragmentation pathway.

Caption: Workflow for Spectroscopic Analysis.

References

  • (No author given). (n.d.). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. NIH. Retrieved from [Link]

  • Takahashi, K., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]

  • (No author given). (n.d.). Mass Spectrometry. MSU Chemistry. Retrieved from [Link]

  • (No author given). (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). Human Metabolome Database. Retrieved from [Link]

  • (No author given). (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Gardikis, K., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. Retrieved from [Link]

  • (No author given). (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. Retrieved from [Link]

  • (No author given). (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. Retrieved from [Link]

  • Clark, J. (n.d.). Mass Spectra - Fragmentation Patterns. Chemguide. Retrieved from [Link]

  • (No author given). (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • Biavatti, M. W., et al. (2007). Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. SciELO. Retrieved from [Link]

  • (No author given). (n.d.). 2-Aminoethanol hydrochloride - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]

  • Kóti, J., et al. (2012). NMR Analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. Retrieved from [Link]

  • (No author given). (n.d.). (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol. PubChem. Retrieved from [Link]

  • Szymański, P., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. PMC. Retrieved from [Link]

  • (No author given). (2003). US Patent for Process for preparing 1-indanones. Google Patents.
  • (No author given). (n.d.). 1-Indanone. Wikipedia. Retrieved from [Link]

  • Desai, S. (2020). ''DESIGN, SYNTHESIS AND CHARACTERIZATION OF SOME NEW 2-AMINO PYRIMIDINE DERIVATIVES''. Zenodo. Retrieved from [Link]

  • (No author given). (n.d.). 1-Indanone. PubChem. Retrieved from [Link]

  • (No author given). (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. Retrieved from [Link]

  • (No author given). (n.d.). Cas 51135-91-2,4-AMINO-1-INDANONE. LookChem. Retrieved from [Link]

  • (No author given). (n.d.). Spectrum Two FT-IR Spectrometer. PerkinElmer. Retrieved from [Link]

Sources

Biological activity of 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride

This guide provides a detailed exploration of the known and inferred biological activities of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacological potential of this unique molecular scaffold. By synthesizing data from structurally related compounds and foundational pharmacological principles, this document offers a comprehensive perspective on its potential mechanisms of action and therapeutic applications.

Introduction: A Hybrid Scaffold of Pharmacological Interest

This compound (CAS: 6941-16-8) is a fascinating molecule that merges two pharmacologically significant scaffolds: the 2-aminoindan core and the 1-indanone framework.[1][2] This unique combination suggests a complex biological profile, potentially interacting with a range of physiological targets. The 2-aminoindan structure is a rigid analog of amphetamine and is known for its interaction with monoamine transporters, while the 1-indanone core is present in a variety of biologically active compounds, including antiviral, anti-inflammatory, and anticancer agents.[3][4]

This guide will deconstruct the biological activities of these parent scaffolds to build a predictive pharmacological profile for this compound. We will delve into its potential as a modulator of central nervous system activity and explore methodologies for its empirical investigation. This compound is primarily utilized as a versatile building block in organic synthesis for the development of psychoactive drugs and compounds targeting neurological disorders.[5]

Deconstruction of the Core: Insights from Structural Analogs

To understand the potential biological activity of this compound, it is essential to first analyze the well-documented pharmacology of its constituent parts.

The 2-Aminoindan Scaffold: A Modulator of Monoamine Systems

The 2-aminoindan (2-AI) moiety is the defining feature of a class of compounds known for their potent effects on the central nervous system. These compounds primarily act as monoamine releasing agents and reuptake inhibitors, targeting the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[6][7] The parent compound, 2-AI, is a selective substrate for NET and DAT, leading to stimulant effects similar to amphetamine.[3][8]

Substitutions on the indan ring system can dramatically alter the potency and selectivity of these compounds, particularly towards the serotonin transporter.[6][9] This highlights the tunability of the 2-aminoindan scaffold for achieving specific pharmacological profiles, from stimulant-like to entactogen-like effects.[9]

Table 1: Monoamine Transporter Activity of Select 2-Aminoindan Derivatives | Compound | Monoamine Release (EC50, nM) | Reference | | :--- | :--- | :--- | | | Serotonin (SERT) | Norepinephrine (NET) | Dopamine (DAT) | | | 2-Aminoindan (2-AI) | >10,000 | 86 | 439 |[3][8] | | MDAI | 114 | 117 | 1,334 |[3] | | MMAI | 31 | 3,101 | >10,000 |[3] | | 5-MeO-AI (MEAI) | 134 | 861 | 2,646 |[3] |

EC50 (half-maximal effective concentration) values represent the concentration of the compound required to elicit 50% of its maximal effect in releasing the respective monoamine.

In addition to their primary action on monoamine transporters, some 2-aminoindan derivatives show affinity for other receptors, such as α2-adrenergic and 5-HT2B receptors, which can further modulate their overall pharmacological effects.[6][9]

The 1-Indanone Scaffold: A Framework for Diverse Bioactivity

The 1-indanone core is a privileged structure in medicinal chemistry, found in numerous compounds with a broad spectrum of biological activities.[10] This scaffold is a key component in drugs targeting a variety of conditions, demonstrating its versatility and importance in drug design.[4]

Prominent examples of biologically active 1-indanones include:

  • Donepezil : A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[11]

  • Antiviral and Antibacterial Agents : Certain 1-indanone derivatives have shown efficacy against various pathogens.[4]

  • Anti-inflammatory and Analgesic Compounds : The rigid structure of the indanone ring has been exploited to develop potent anti-inflammatory and pain-relieving agents.[4][12]

  • Anticancer Drugs : The 1-indanone framework has served as a template for the synthesis of novel compounds with cytotoxic activity against cancer cell lines.[4]

The presence of the ketone group at the 1-position of the indan ring in this compound suggests that it may also possess biological activities beyond monoamine modulation, warranting a broader screening approach in its pharmacological evaluation.

Predicted Biological Profile and Mechanism of Action

By integrating the pharmacological knowledge of its parent scaffolds, we can hypothesize a multi-target biological profile for this compound. The primary amine at the 2-position suggests a likely interaction with monoamine transporters. The presence of the ketone at the 1-position, however, may modulate this interaction compared to other 2-aminoindanes and could introduce affinities for other biological targets.

Hypothesized Mechanism of Action:

  • Monoamine Transporter Interaction : The compound is predicted to act as a substrate for DAT, NET, and possibly SERT, leading to the release and inhibition of reuptake of dopamine, norepinephrine, and serotonin. This would classify it as a monoamine releasing agent and/or a reuptake inhibitor.[13]

  • Receptor Modulation : It may exhibit affinity for adrenergic and serotonergic receptors, further shaping its neuropharmacological profile.[6]

  • Enzyme Inhibition : Given the diverse activities of indanones, the potential for inhibition of enzymes such as monoamine oxidase (MAO) or acetylcholinesterase should not be discounted, although this is less certain than its interaction with monoamine transporters.[11][13][14]

Below is a diagram illustrating the potential interaction of this compound with a presynaptic monoaminergic neuron.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle (DA, NE, 5-HT) Monoamines DA / NE / 5-HT Vesicle->Monoamines Release Compound 2-Amino-2,3-dihydro- 1H-inden-1-one Transporter DAT / NET / SERT Compound->Transporter Transporter->Compound Transporter->Monoamines Reuptake Monoamines->MAO Degradation Receptor Postsynaptic Receptors Monoamines->Receptor 3. Increased Signaling

Caption: Predicted interaction with monoaminergic systems.

Potential Therapeutic and Research Applications

The unique structural characteristics of this compound make it a valuable tool for both therapeutic development and basic neuroscience research.

  • Scaffold for Drug Discovery : Its hybrid nature provides a novel starting point for the development of drugs targeting neurological and psychiatric disorders, such as depression, anxiety, and post-traumatic stress disorder, where modulation of monoamine systems is a key therapeutic strategy.[5][15]

  • Research Tool : As a potential modulator of monoamine transporters with a unique profile, this compound can be used to probe the structure and function of these transporters and to study the downstream effects of monoamine release.[5]

  • Analgesic and Anti-inflammatory Research : Given the known analgesic and anti-inflammatory properties of some 2-aminoindans and 1-indanones, this compound could be investigated for its potential in pain management.[12][16]

Key Experimental Workflow: Monoamine Transporter Uptake Assay

To empirically determine the interaction of this compound with monoamine transporters, a radiolabeled substrate uptake assay is a foundational experiment. This assay measures the ability of the compound to inhibit the uptake of a radioactive monoamine or monoamine analog into cells expressing the specific transporter.

G start Start: Prepare Reagents cell_prep 1. Culture HEK293 cells expressing DAT, NET, or SERT start->cell_prep plate_cells 2. Plate cells in a 96-well microplate cell_prep->plate_cells add_compound 3. Add varying concentrations of 2-Amino-2,3-dihydro-1H-inden-1-one HCl plate_cells->add_compound add_radioligand 4. Add radiolabeled substrate (e.g., [3H]dopamine) add_compound->add_radioligand incubate 5. Incubate at 37°C to allow for uptake add_radioligand->incubate stop_uptake 6. Stop uptake by rapid washing with ice-cold buffer incubate->stop_uptake lyse_cells 7. Lyse cells and collect lysate stop_uptake->lyse_cells scintillation 8. Measure radioactivity using liquid scintillation counting lyse_cells->scintillation analyze 9. Analyze data to determine IC50 values scintillation->analyze end End: Pharmacological Profile analyze->end

Caption: Workflow for monoamine transporter uptake assay.

Step-by-Step Protocol
  • Cell Culture : Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured to ~90% confluency.

    • Rationale: HEK293 cells provide a clean system to study the function of a single, exogenously expressed transporter without interference from other neuronal proteins.

  • Cell Plating : Cells are harvested and seeded into 96-well microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Rationale: A 96-well format allows for high-throughput screening of multiple concentrations of the test compound.

  • Compound Addition : A dilution series of this compound is prepared in assay buffer. The cell culture medium is removed, and the cells are washed before adding the different concentrations of the compound.

    • Rationale: A concentration-response curve is necessary to determine the potency (IC50) of the compound.

  • Radiolabeled Substrate Addition : A known concentration of a radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT) is added to each well.

    • Rationale: The radiolabel allows for sensitive and quantitative measurement of substrate uptake into the cells.

  • Incubation : The plate is incubated for a short period (e.g., 10-20 minutes) at 37°C.

    • Rationale: This allows for transporter-mediated uptake of the radiolabeled substrate. The time is kept short to measure the initial rate of uptake.

  • Termination of Uptake : The assay is terminated by rapidly aspirating the buffer and washing the cells multiple times with ice-cold assay buffer.

    • Rationale: Low temperature and removal of the substrate stop the transporter activity, trapping the accumulated radioactivity inside the cells.

  • Cell Lysis and Scintillation Counting : A lysis buffer is added to each well to dissolve the cells. The lysate is then transferred to scintillation vials with scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

    • Rationale: This step measures the amount of radiolabeled substrate that was transported into the cells.

  • Data Analysis : The data are analyzed using non-linear regression to fit a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific uptake of the radiolabeled substrate.

    • Rationale: The IC50 value is a key measure of the compound's potency as a transporter inhibitor.

Conclusion and Future Directions

This compound represents a molecule of significant interest at the intersection of stimulant and diverse pharmacophore chemistry. Based on its structural components, it is strongly predicted to be a modulator of monoamine transporters, with the potential for a wider range of biological activities. Empirical validation through in vitro assays, such as monoamine transporter uptake and release assays, followed by broader receptor screening and in vivo behavioral studies, is essential to fully elucidate its pharmacological profile. The insights gained from such studies will not only define the therapeutic potential of this specific compound but also enrich our understanding of the structure-activity relationships within the broader class of aminoindanes and indanones.

References

  • ResearchGate. (2025). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors | Request PDF. [Link]

  • Google Patents. (n.d.). WO2022032147A1 - 2-aminoindane compounds for mental disorders or enhancement.
  • PubMed. (1973). 2-Aminoindans of pharmacological interest. [Link]

  • PubMed. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. [Link]

  • Wikipedia. (n.d.). 2-Aminoindane. [Link]

  • ResearchGate. (n.d.). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives | Request PDF. [Link]

  • UNODC. (n.d.). Details for Aminoindanes. [Link]

  • PubMed Central. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Serotonin releasing agent. [Link]

  • PubChem. (n.d.). 2-Amino-3-imino-2,3-dihydro-1H-inden-1-one. [Link]

  • Google Patents. (n.d.).
  • Der Pharma Chemica. (n.d.). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). [Link]

  • PubMed. (1990). Synthesis and biological activity of 2-amino-1-oxa-2,3-dihydro-1-H-phenalene derivatives. [Link]

  • ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • ResearchGate. (n.d.). Recent developments in biological activities of indanones | Request PDF. [Link]

  • Wikipedia. (n.d.). Monoamine oxidase inhibitor. [Link]

  • PubMed. (1978). 2-(Alkoxyaryl)-2-imidazoline monoamine oxidase inhibitors with antidepressant activity. [Link]

  • PubChem. (n.d.). Donepezil-d7 Hydrochloride. [Link]

  • Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. [Link]

  • PubChem. (n.d.). Donepezil. [Link]

  • PubMed. (2009). 1- or 3-(3-Amino-2-hydroxy-1-phenyl propyl)-1,3-dihydro-2H-benzimidazol-2-ones: potent, selective, and orally efficacious norepinephrine reuptake inhibitors. [Link]

  • NIH. (n.d.). 1-(3-Amino-1H-inden-2-yl)ethanone. [Link]

Sources

An In-depth Technical Guide to 2-Amino-2,3-dihydro-1H-inden-1-one Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Scaffold in Medicinal Chemistry

2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride, a molecule of significant interest to the pharmaceutical and organic synthesis communities, represents a core structural motif with considerable potential in drug development. Its rigid, bicyclic framework, incorporating a ketone and an amine, provides a versatile scaffold for the design of novel therapeutic agents. This guide offers a comprehensive technical overview of its synthesis, chemical and physical properties, analytical characterization, and its burgeoning role in medicinal chemistry, particularly in the development of treatments for neurodegenerative disorders. The hydrochloride salt form is of particular importance as it enhances the stability and aqueous solubility of the parent compound, a common strategy for amine-containing pharmaceuticals.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective application in research and development.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 6941-16-8[1]
Molecular Formula C₉H₁₀ClNO[1]
Molecular Weight 183.64 g/mol [1]
Appearance White to off-white crystalline solid (predicted)Inferred from related compounds
Solubility Soluble in water (expected)Inferred from hydrochloride salt nature
InChI Key AORFTSYQWUGEFL-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale, and purity requirements. A common and well-documented approach involves the intramolecular Friedel-Crafts acylation of a suitably protected amino acid precursor.

Detailed Synthetic Protocol: From Phenylalanine to the Target Molecule

This protocol outlines a robust method starting from readily available DL-phenylalanine. The key steps involve the protection of the amino group, intramolecular cyclization, and subsequent deprotection and salt formation.

Step 1: N-Phthaloyl Protection of DL-Phenylalanine

  • Rationale: The primary amine of phenylalanine is highly reactive and would interfere with the subsequent Friedel-Crafts acylation. The phthaloyl group provides a stable, robust protecting group that can be removed under acidic conditions.

  • Procedure:

    • Combine DL-phenylalanine and phthalic anhydride in a round-bottom flask.

    • Heat the mixture to melting under a low vacuum. This facilitates the removal of water generated during the condensation reaction, driving the equilibrium towards the protected product.

    • Continue heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture and recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield N-phthaloylphenylalanine.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Rationale: This is the key ring-forming step. A strong Brønsted acid catalyst, such as polyphosphoric acid (PPA), is employed to promote the electrophilic attack of the carboxylic acid-derived acylium ion onto the aromatic ring.

  • Procedure:

    • Add N-phthaloylphenylalanine to polyphosphoric acid in a reaction vessel equipped with a mechanical stirrer.

    • Heat the mixture to approximately 130°C. PPA serves as both the catalyst and the solvent in this reaction.

    • Maintain the temperature and stir until the starting material is consumed (monitoring by TLC).

    • Carefully pour the hot reaction mixture onto crushed ice to quench the reaction and precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry to obtain 2-phthalimido-1-indanone.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Rationale: The final step involves the removal of the phthaloyl protecting group to liberate the free amine, which is then immediately protonated to form the stable hydrochloride salt.

  • Procedure:

    • Suspend 2-phthalimido-1-indanone in a mixture of acetic acid and concentrated hydrochloric acid.

    • Reflux the mixture for several hours (typically 8-10 hours) to ensure complete hydrolysis of the phthalimide.

    • Monitor the reaction for the disappearance of the starting material.

    • Cool the reaction mixture, which may result in the precipitation of the hydrochloride salt.

    • Filter the solid product, wash with a small amount of cold solvent (e.g., ethanol or diethyl ether) to remove impurities, and dry under vacuum to yield this compound.

Synthesis_Workflow cluster_protection Step 1: N-Phthaloyl Protection cluster_cyclization Step 2: Intramolecular Friedel-Crafts Acylation cluster_deprotection Step 3: Deprotection & Salt Formation Phenylalanine DL-Phenylalanine N_Phthaloylphenylalanine N-Phthaloylphenylalanine Phenylalanine->N_Phthaloylphenylalanine Heat, Vacuum PhthalicAnhydride Phthalic Anhydride PhthalicAnhydride->N_Phthaloylphenylalanine Protected_Indanone 2-Phthalimido-1-indanone N_Phthaloylphenylalanine->Protected_Indanone PPA, 130°C Target_Molecule 2-Amino-2,3-dihydro-1H-inden-1-one Hydrochloride Protected_Indanone->Target_Molecule Acetic Acid, HCl (conc.), Reflux

Synthetic pathway for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

While a comprehensive, publicly available dataset of experimental spectra for this specific compound is limited, the expected spectral features can be inferred from the analysis of its core structure and related compounds.

TechniqueExpected Observations
¹H NMR Aromatic protons (multiplet, ~7.2-7.8 ppm), alpha-proton (multiplet), methylene protons (diastereotopic multiplets), and a broad singlet for the ammonium protons.
¹³C NMR Carbonyl carbon (~200-210 ppm), aromatic carbons (~120-150 ppm), alpha-carbon, and methylene carbon.
IR Spectroscopy Carbonyl (C=O) stretch (~1700 cm⁻¹), N-H stretching of the ammonium salt (broad band, ~2500-3000 cm⁻¹), and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry The mass spectrum would show the molecular ion of the free base (C₉H₉NO) at m/z 147.07.
Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and for monitoring reaction progress.

A Representative HPLC Method:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~210 nm or ~254 nm).

  • Internal Standard: For quantitative analysis, an internal standard with a similar structure and retention time, but chromatographically resolved from the analyte, should be used.

Applications in Drug Discovery and Development

The indanone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. 2-Amino-2,3-dihydro-1H-inden-1-one and its derivatives are of particular interest due to their structural similarity to key neurotransmitters and their potential to interact with various biological targets.

Monoamine Oxidase (MAO) Inhibition

Derivatives of 2-benzylidene-1-indanone have been extensively studied as inhibitors of monoamine oxidases (MAO-A and MAO-B).[2][3] These enzymes are responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain. The 2-amino-1-indanone core can be considered a precursor or a key building block for the synthesis of these more complex MAO inhibitors.[1][4]

MAO_Inhibition cluster_pathway Dopaminergic Synapse cluster_inhibition Therapeutic Intervention Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Degradation Metabolites Inactive Metabolites MAOB->Metabolites Increased_Dopamine Increased Dopamine Levels Indanone_Derivative 2-Amino-1-indanone Derivative Indanone_Derivative->MAOB Inhibition

Mechanism of action of indanone derivatives as MAO-B inhibitors.
Intermediate in the Synthesis of Rasagiline

2-Aminoindan, a closely related structure, is a key intermediate in the synthesis of Rasagiline, a potent and selective irreversible inhibitor of MAO-B used in the treatment of Parkinson's disease.[5] The synthetic routes to Rasagiline often proceed through intermediates that are structurally analogous to 2-amino-1-indanone, highlighting the importance of this chemical class in the production of established pharmaceuticals.

Potential for Other Neurological and Therapeutic Applications

The indanone core is also found in drugs like Donepezil, an acetylcholinesterase inhibitor for Alzheimer's disease.[6] The structural versatility of 2-amino-1-indanone allows for its use as a starting material for creating libraries of novel compounds to be screened for a wide range of biological activities, including anti-inflammatory and anticancer properties.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. Its synthesis is achievable through established organic chemistry principles, and its purification and analysis can be performed using standard laboratory techniques. The proven therapeutic relevance of the indanone and aminoindan scaffolds, particularly in the context of neurodegenerative diseases, ensures that this compound and its derivatives will continue to be of significant interest to researchers. Future work will likely focus on the development of novel, stereoselective synthetic routes and the exploration of a wider range of biological targets for new derivatives, further solidifying the importance of this foundational molecule in the quest for new medicines.

References

  • Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available from: [Link]

  • Legoabe, L. J., Petzer, J. P., & Van der Schyf, C. J. (2016). 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry, 24(22), 5859–5867. Available from: [Link]

  • PubChem. (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol. National Center for Biotechnology Information. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). Available from: [Link]

  • Mansa STM Publishers. (2020). A comprehensive review of disclosures in academic journals regarding the synthesis of Rasagiline and its closely related compounds along with major biological activity advancements. Mansa STM Publishers. Available from: [Link]

  • Nel, L., Legoabe, L. J., & Petzer, J. P. (2016). 2-Benzylidene-1-indanone Derivatives as Inhibitors of Monoamine Oxidase. Bioorganic & Medicinal Chemistry Letters, 26(20), 4989–4992. Available from: [Link]

  • ResearchGate. (2016). 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003671). Available from: [Link]

  • researchmap. (2025). Design, synthesis, in-silico molecular docking, ADME predictions and biological evaluation includi. Available from: [Link]-2,3-dihydro-1H-inden-1-one./-2231295)

  • PubChem. 2-Indanone. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]

  • ResearchGate. (2018). 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. Available from: [Link]

  • van der Westhuizen, C., et al. (2019). Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. Future Medicinal Chemistry, 11(3), 229-246. Available from: [Link]

  • Silva, E. M., et al. (2013). Structural analysis of 2-arylidene-1-indanone derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 48(11), 1205-1213. Available from: [Link]

  • Caputto, M. E., et al. (2012). Synthesis and biological evaluation of some novel 1-indanone thiazolylhydrazone derivatives as anti-Trypanosoma cruzi agents. European Journal of Medicinal Chemistry, 55, 155-163. Available from: [Link]

  • Onyango, E. O., et al. (2020). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. ACS Chemical Neuroscience, 11(15), 2326-2342. Available from: [Link]

  • Agilent. (n.d.). Interpretation of 2D NMR Spectra. Available from: [Link]

  • PubChem. 1-Indanone. National Center for Biotechnology Information. Available from: [Link]

  • Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available from: [Link]

  • ResearchGate. (2018). Identification of pyrolysis products of the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analog bk-2C-I. Available from: [Link]

  • Royal Society of Chemistry. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Available from: [Link]

Sources

2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride: A Comprehensive Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the solubility and stability characteristics of 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride (CAS: 6941-16-8). This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details the physicochemical properties, provides structured protocols for solubility and stability assessment, and discusses the underlying scientific principles for experimental design and data interpretation. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide aims to serve as an essential resource for the effective handling, formulation, and application of this compound.

Introduction and Compound Overview

This compound is a synthetic intermediate belonging to the aminoketone class of compounds. Its rigid, bicyclic structure, incorporating both an aromatic ring and a chiral center, makes it a valuable building block in medicinal chemistry and organic synthesis. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its successful application in research and development, ensuring reproducibility of experimental results and the quality of downstream products.

Compound Details:

  • Chemical Name: this compound

  • Synonyms: 2-Amino-1-indanone HCl

  • CAS Number: 6941-16-8

  • Molecular Formula: C₉H₁₀ClNO[1]

  • Molecular Weight: 183.64 g/mol [1]

Chemical Structure:

Caption: The molecular structure of this compound.

Solubility Profile: A Foundation for Application

Solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations. As a hydrochloride salt, 2-Amino-2,3-dihydro-1H-inden-1-one is expected to exhibit higher aqueous solubility compared to its free base form, particularly in acidic to neutral pH ranges. However, empirical determination across a range of relevant solvent systems is essential.

Factors Influencing Solubility

The dissolution of this aminoketone is governed by several factors:

  • pH: The primary amine (pKa estimated ~7-9) will be protonated at lower pH, enhancing interaction with polar/aqueous solvents. As the pH approaches the pKa, the uncharged free base concentration increases, which can lead to a significant decrease in aqueous solubility.

  • Solvent Polarity: The molecule possesses both polar (amine, ketone, hydrochloride salt) and non-polar (indan backbone) regions, suggesting solubility will be highest in polar protic solvents like water, methanol, and ethanol, and lower in non-polar aprotic solvents.

  • Temperature: For most solids, solubility increases with temperature as the dissolution process is typically endothermic. This relationship should be characterized for applications requiring concentration or crystallization.

  • Polymorphism: The existence of different crystalline forms (polymorphs) can significantly impact solubility. It is crucial to characterize the solid form used in any solubility determination.

Quantitative Solubility Data

Published experimental solubility data for this compound is limited. The table below presents expected solubility based on structurally similar compounds and general chemical principles. These values should be confirmed experimentally. A related compound, 2-aminoindan hydrochloride, is reported to have slight solubility in DMSO and Methanol.[2]

Solvent SystemTypeExpected Solubility CategoryRationale & Causality
Water (pH 4.0)Polar ProticSolubleThe amine is fully protonated, maximizing ionic interactions with water.
Phosphate Buffer (pH 7.4)Polar ProticModerately SolubleNearing the pKa of the amine, a mixture of ionized and free base forms exists.
MethanolPolar ProticSolubleCapable of hydrogen bonding and solvating the ionic salt.
EthanolPolar ProticSparingly SolubleLower polarity than methanol may reduce its ability to effectively solvate the molecule.
AcetonitrilePolar AproticSlightly SolubleLacks hydrogen bond donating ability, limiting interaction with the hydrochloride.
Dichloromethane (DCM)Non-polar AproticInsolubleIneffective at solvating the charged species.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleHigh polarity and ability to solvate cations effectively.

Caption: Table 1. Predicted solubility of 2-Amino-2,3-dihydro-1H-inden-1-one HCl in common laboratory solvents.

Experimental Protocol: Equilibrium Solubility Determination

This protocol describes a robust method for determining the equilibrium solubility of the target compound. The use of High-Performance Liquid Chromatography (HPLC) for quantification ensures specificity and accuracy.

Methodology:

  • Preparation: Add an excess amount of 2-Amino-2,3-dihydro-1H-inden-1-one HCl to a known volume of the desired solvent in a sealed vial. The excess solid is critical to ensure saturation is achieved.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can establish the minimum time required.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Dilution: Carefully extract an aliquot of the supernatant and dilute it with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. Calculate the concentration against a standard curve prepared from a known stock solution.

  • Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile: Ensuring Compound Integrity

Stability testing is a cornerstone of chemical and pharmaceutical development, providing critical information about how a compound's quality is affected by environmental factors over time.[3] For 2-Amino-2,3-dihydro-1H-inden-1-one HCl, understanding its degradation pathways is essential for defining appropriate storage conditions, selecting compatible excipients in formulations, and developing robust analytical methods.[4][5]

Predicted Degradation Pathways

The aminoketone structure is susceptible to several modes of degradation:

  • Oxidation: The primary amine is a potential site for oxidation, which can be catalyzed by light, metal ions, or residual peroxides. This can lead to the formation of imines, hydroxylamines, or further degradation products.

  • Hydrolysis: While the ketone within the five-membered ring is relatively stable, extreme pH conditions could potentially promote ring-opening or other hydrolytic reactions, although this is less likely than other pathways.

  • Photodegradation: The aromatic indanone core contains a chromophore that can absorb UV light. This energy can induce photolytic reactions, such as radical formation or cleavage, particularly affecting conjugated systems.[6]

  • Thermal Degradation: Exposure to high temperatures can provide the energy needed to overcome activation barriers for various reactions, including decarboxylation or rearrangements.[6]

Forced Degradation (Stress Testing)

Forced degradation studies are accelerated experiments designed to predict long-term stability and identify likely degradation products.[7][8] These studies are fundamental to developing and validating "stability-indicating" analytical methods—methods proven to separate the intact parent compound from all potential degradation products.[4][9] A degradation of 5-20% is typically targeted to ensure that minor degradants can be reliably detected.[7]

Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive forced degradation study for 2-Amino-2,3-dihydro-1H-inden-1-one HCl. A solution of the compound (e.g., 1 mg/mL) is subjected to various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours. Neutralize with an equivalent amount of acid before analysis.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

    • Thermal Stress: Expose the solid compound to 80°C dry heat for 48 hours.[6] Dissolve the stressed solid in the solvent for analysis.

    • Photolytic Stress: Expose the solution to a calibrated light source providing both UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[7]

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Analyze all stressed samples, along with an unstressed control, using a high-resolution HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify degradants.

  • Data Interpretation:

    • Calculate the percentage of degradation for the parent compound under each condition.

    • Assess peak purity of the parent peak to ensure no co-eluting degradants.

    • Characterize the major degradation products using mass spectrometry (LC-MS) and, if necessary, isolate them for structural elucidation by NMR.

    • Perform a mass balance calculation to ensure that the decrease in the parent compound is accounted for by the increase in degradation products.[6]

Caption: Workflow for a Forced Degradation Study.

Handling, Storage, and Best Practices

Based on the potential stability liabilities of aminoketones, the following handling and storage procedures are recommended to preserve the integrity of this compound:

  • Storage: The compound should be stored in a well-sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidative and thermal degradation.[2][10]

  • Solution Handling: Solutions should be prepared fresh whenever possible. If storage is necessary, solutions should be kept at low temperatures and protected from light. The choice of solvent should be considered carefully, avoiding those with residual peroxides (e.g., unstabilized THF or ether).

Conclusion

This compound is a compound of significant interest for chemical synthesis and pharmaceutical research. A thorough understanding of its solubility and stability is not merely an academic exercise but a practical necessity for its effective and reliable use. The protocols and principles outlined in this guide provide a robust framework for researchers to empirically determine these properties, ensuring data quality and enabling the development of stable formulations and reproducible synthetic procedures. The proactive assessment of potential degradation pathways through forced degradation studies is particularly critical, as it informs the development of stability-indicating analytical methods and establishes rational storage and handling conditions.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • LookChem. (n.d.). Cas 2338-18-3, 1H-Inden-2-amine,2,3-dihydro-, hydrochloride (1:1). Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Stability Testing. Retrieved from [Link]

  • Rai, U. S., Isloor, A. M., Shetty, P., Isloor, N., Malladi, S., & Fun, H. K. (2010). Synthesis and biological evaluation of aminoketones. European Journal of Medicinal Chemistry, 45(12), 6090-6094. Retrieved from [Link]

  • PubChem. (n.d.). (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride. Retrieved from [Link]

  • LookChem. (n.d.). Cas 51135-91-2, 4-AMINO-1-INDANONE. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). What is Stability Testing?. Retrieved from [Link]

Sources

Theoretical Foundations and In-Silico Analysis of 2-Aminoindanone Derivatives as Monoamine Transporter Modulators: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminoindanone scaffold represents a significant class of psychoactive compounds that interact with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). As cyclic analogs of amphetamines, these derivatives exhibit a range of pharmacological profiles, from potent catecholamine-selective releasing agents to highly selective serotonin modulators.[1] This in-depth technical guide provides a comprehensive overview of the theoretical studies on 2-aminoindanone derivatives, designed for researchers, scientists, and drug development professionals. We will explore the structure-activity relationships (SAR) that govern their selectivity and potency, propose a detailed in-silico workflow for their molecular modeling, and provide robust experimental protocols for the validation of theoretical findings. This guide is structured to bridge the gap between experimental observations and computational insights, offering a self-validating framework for the rational design of novel 2-aminoindanone-based therapeutics.

Introduction: The 2-Aminoindanone Core and Its Pharmacological Significance

2-Aminoindanone and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry and pharmacology due to their psychoactive properties and potential therapeutic applications.[2] The parent compound, 2-aminoindane (2-AI), is a rigid analog of amphetamine and acts as a selective substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][3] Ring-substituted derivatives, such as 5,6-methylenedioxy-2-aminoindane (MDAI), 5-methoxy-2-aminoindane (5-MeO-AI), and 5-methoxy-6-methyl-2-aminoindane (MMAI), exhibit altered selectivity profiles, often with increased potency at the serotonin transporter (SERT).[1][3] This modulation of monoamine transporter activity makes them valuable tools for studying neurotransmission and potential leads for the development of novel therapeutics for a range of neurological and psychiatric disorders.

The indanone moiety is a privileged structure in medicinal chemistry, found in numerous pharmacologically active compounds, including the acetylcholinesterase inhibitor donepezil. This highlights the versatility of the indanone scaffold in drug design. The diverse biological activities of indanone derivatives, ranging from anticancer to antiviral and neuroprotective effects, further underscore the importance of exploring their therapeutic potential.

This guide will focus on the theoretical underpinnings of 2-aminoindanone derivative activity at monoamine transporters, providing a roadmap for researchers to employ computational methods to predict and understand their pharmacological profiles.

Structure-Activity Relationships: From Experimental Data to Theoretical Insights

The pharmacological profile of 2-aminoindanone derivatives is highly dependent on the nature and position of substituents on the indane ring. Experimental data has revealed key structure-activity relationships that provide a foundation for theoretical investigations.

The Unsubstituted Core: A Catecholamine-Selective Releaser

The parent compound, 2-aminoindane (2-AI), is a potent and selective substrate for NET and DAT, with significantly lower activity at SERT.[1][3] This catecholamine selectivity is a hallmark of its amphetamine-like psychostimulant effects.

The Impact of Ring Substitution: Shifting Selectivity Towards Serotonin

The addition of substituents to the aromatic ring of the 2-aminoindanone core dramatically alters its selectivity profile. For instance, the introduction of a methylenedioxy group (MDAI) or a methoxy group (5-MeO-AI) increases potency at SERT while reducing activity at DAT and NET.[1][3] The derivative MMAI, with both methoxy and methyl substitutions, is a highly selective SERT substrate with over 100-fold lower potency at NET and DAT.[3]

These observations suggest that the electronic and steric properties of the ring substituents play a crucial role in the interaction of these ligands with the binding pockets of the monoamine transporters.

Quantitative Analysis of Monoamine Transporter Activity

The following table summarizes the in vitro functional activity of key 2-aminoindanone derivatives at human monoamine transporters, as determined by monoamine release assays.

CompoundDAT EC₅₀ (nM)NET EC₅₀ (nM)SERT EC₅₀ (nM)
2-Aminoindane (2-AI)43986>10,000
5,6-Methylenedioxy-2-aminoindane (MDAI)1,334117114
5-Methoxy-2-aminoindane (5-MeO-AI)2,646861134
5-Methoxy-6-methyl-2-aminoindane (MMAI)>10,0003,10131

Data sourced from Halberstadt et al. (2019).[1][3]

These quantitative data provide a clear basis for the development and validation of theoretical models aimed at predicting the activity of novel 2-aminoindanone derivatives.

A Proposed Theoretical Workflow for In-Silico Analysis

To gain a deeper understanding of the molecular determinants of 2-aminoindanone derivative activity, a robust in-silico workflow is essential. While specific molecular docking and quantum chemical studies on this class of compounds with monoamine transporters are not yet widely published, we can propose a comprehensive theoretical approach based on established methodologies in computational drug design.

Homology Modeling of Monoamine Transporters

Given the absence of high-resolution crystal structures for all human monoamine transporters in all conformational states, the first step is the generation of high-quality homology models. The crystal structure of the bacterial leucine transporter (LeuT) and the Drosophila dopamine transporter (dDAT) have served as valuable templates for modeling the human DAT, NET, and SERT.

HomologyModeling Template Template Structure (e.g., LeuT, dDAT) Alignment Sequence Alignment Template->Alignment Sequence Target Sequence (hDAT, hNET, hSERT) Sequence->Alignment ModelGeneration Model Generation (e.g., MODELLER) Alignment->ModelGeneration Validation Model Validation (e.g., Ramachandran Plot) ModelGeneration->Validation

Caption: Homology modeling workflow for monoamine transporters.

Ligand Preparation and conformational Analysis

The 3D structures of the 2-aminoindanone derivatives must be generated and optimized. This involves an initial 2D to 3D conversion, followed by energy minimization using a suitable force field (e.g., MMFF94). A conformational search should then be performed to identify the low-energy conformers of each ligand.

Molecular Docking Simulations

Molecular docking is a powerful technique to predict the binding mode and affinity of a ligand to a protein target. An induced-fit docking protocol is recommended to account for the flexibility of the binding pocket residues in the monoamine transporters.

MolecularDocking HomologyModel Transporter Homology Model Docking Induced-Fit Docking (e.g., Glide, AutoDock) HomologyModel->Docking Ligands Prepared 2-Aminoindanone Ligands Ligands->Docking PoseAnalysis Binding Pose and Score Analysis Docking->PoseAnalysis SAR_Correlation Correlation with Experimental SAR PoseAnalysis->SAR_Correlation

Caption: Molecular docking workflow for 2-aminoindanone derivatives.

The docking results should be analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between the ligands and the transporter binding sites. The predicted binding affinities should be correlated with the experimental EC₅₀ values to validate the docking protocol.

Quantum Chemical Calculations

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic properties of the 2-aminoindanone derivatives, such as their electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and partial charges. These properties can be used to develop more accurate quantitative structure-activity relationship (QSAR) models.

Molecular Dynamics Simulations

To investigate the dynamic stability of the ligand-protein complexes and to refine the binding poses obtained from docking, molecular dynamics (MD) simulations can be performed. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein in a simulated physiological environment.

Experimental Validation: A Self-Validating System

The theoretical predictions from the in-silico workflow must be validated through rigorous experimental testing. The following protocols provide a framework for the in-vitro characterization of 2-aminoindanone derivatives at monoamine transporters.

Protocol 1: Monoamine Uptake Inhibition Assay in Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled monoamine substrate into isolated nerve terminals (synaptosomes).

Materials:

  • Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET)

  • Sucrose solution (0.32 M)

  • Krebs-HEPES buffer

  • Radiolabeled substrates (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine)

  • Test compounds (2-aminoindanone derivatives)

  • Glass-fiber filters

  • Scintillation counter and fluid

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh brain tissue in ice-cold 0.32 M sucrose.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (synaptosomes) in Krebs-HEPES buffer.

  • Uptake Assay:

    • Pre-incubate synaptosomes with various concentrations of the test compound or vehicle for 10 minutes at 37°C.

    • Initiate uptake by adding the radiolabeled substrate and incubate for a defined period (e.g., 5 minutes).

    • Terminate the uptake by rapid filtration through glass-fiber filters and wash with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) by non-linear regression analysis.

Protocol 2: Radioligand Binding Assay

This assay determines the binding affinity of a compound to the monoamine transporters by measuring its ability to displace a specific radioligand.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human DAT, NET, or SERT.

  • Radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT)

  • Test compounds (2-aminoindanone derivatives)

  • Binding buffer

  • Glass-fiber filters

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Assay Setup:

    • In a 96-well plate, add binding buffer, the radioligand, and varying concentrations of the test compound.

    • Add the cell membrane preparation to initiate the binding reaction.

    • For non-specific binding, use a high concentration of a known inhibitor (e.g., cocaine for DAT).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass-fiber filter plate.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value from the competition curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Future Directions and Conclusion

The study of 2-aminoindanone derivatives offers a promising avenue for the development of novel therapeutics targeting the monoamine transport system. The integration of theoretical and experimental approaches, as outlined in this guide, provides a powerful framework for accelerating the drug discovery process. Future research should focus on:

  • Expanding the chemical space: Synthesizing and testing a wider range of 2-aminoindanone derivatives to further refine the SAR.

  • Executing the proposed theoretical workflow: Performing molecular docking, DFT, and MD simulations to gain a detailed understanding of the molecular interactions between these ligands and the monoamine transporters.

  • In vivo studies: Evaluating the in vivo efficacy and pharmacokinetic properties of lead compounds in animal models of neurological and psychiatric disorders.

By combining the predictive power of computational chemistry with the empirical validation of in-vitro and in-vivo pharmacology, the full therapeutic potential of the 2-aminoindanone scaffold can be realized.

References

  • Halberstadt, A. L., Brandt, S. D., Walther, D., & Baumann, M. H. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(3), 989–999. [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-22). Humana Press, New York, NY. [Link]

  • Steinkellner, T., Montgomery, T. R., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. [Link]

  • Jones, R. T., & Keltner, N. L. (2014). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments, (89), e51617. [Link]

  • Andrews, A. M., & Javitch, J. A. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press. [Link]

  • Koldsø, H., Severinsen, K., Wiborg, O., & Schiøtt, B. (2013). Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding. ACS Chemical Neuroscience, 4(2), 295–307. [Link]

  • Koldsø, H., & Schiøtt, B. (2015). Monoamine transporters: insights from molecular dynamics simulations. Frontiers in Neuroscience, 9, 21. [Link]

  • Indurthi, D. C., Paspala, S., & Sunkara, V. (2018). Discovery and Development of Monoamine Transporter Ligands. In Progress in Medicinal Chemistry (Vol. 57, pp. 109-158). Elsevier. [Link]

  • Lee, H., & Im, W. (2020). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 21(18), 6863. [Link]

  • Li, Y., Wang, Y., & Zhang, Y. (2022). Molecular docking and biochemical validation of (-)-syringaresinol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside binding to an allosteric site in monoamine transporters. Frontiers in Pharmacology, 13, 978801. [Link]

Sources

Methodological & Application

Synthesis of rasagiline from 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of (R)-Rasagiline

Introduction: Navigating the Synthesis of a Key Anti-Parkinsonian Agent

Rasagiline, chemically known as (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine, is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3] Marketed as Azilect®, it is a cornerstone therapy for Parkinson's disease, used both as a monotherapy in early stages and as an adjunct to levodopa in more advanced cases.[2][4] Its therapeutic efficacy lies in its ability to inhibit the breakdown of dopamine in the brain, thereby increasing dopaminergic activity and alleviating motor symptoms.[3][5]

This document provides a detailed guide to the synthesis of rasagiline. A critical point of clarification is the distinction between the requested starting material, 2-Amino-2,3-dihydro-1H-inden-1-one , and the requisite precursor for rasagiline synthesis, 1-Aminoindan . The pharmacologically active molecule, rasagiline, features an amine group at the C1 position of the indane ring. Consequently, established and scalable synthetic routes commence with precursors that either possess or can be readily converted to a 1-aminoindan scaffold, most commonly starting from 1-indanone.

A direct synthesis of rasagiline from 2-amino-1-indanone is not chemically straightforward as it would necessitate a complex molecular rearrangement. Therefore, this guide will focus on the field-proven, authoritative pathway to rasagiline, beginning with the appropriate precursor, 1-indanone. We will detail the multi-step synthesis of racemic rasagiline, explore methods for achieving the required (R)-enantiomer, and outline the final salt formation and analytical characterization.

Section 1: The Precursor Landscape: 1-Aminoindan vs. 2-Amino-1-indanone

Understanding the regiochemistry of the starting material is fundamental. The user-specified compound, 2-amino-1-indanone, is a distinct chemical entity from the necessary rasagiline precursor.

  • 2-Amino-1-indanone : This is a cyclic amino ketone where the amino group is at the C2 position. It is an interesting synthetic intermediate in its own right and can be synthesized from DL-phenylalanine via intramolecular Friedel-Crafts acylation.[6]

  • 1-Aminoindan : This is the direct precursor to rasagiline, with the amino group at the C1 position. The vast majority of published rasagiline syntheses utilize this scaffold.

The structural difference dictates the entire synthetic strategy. The protocols that follow are based on the established route via 1-aminoindan.

Caption: Comparison of the user-specified starting material and the correct rasagiline precursor.

Section 2: Synthesis of Racemic N-Propargyl-1-aminoindan (Rac-Rasagiline)

The most direct route to the core rasagiline structure involves a two-step process from the commercially available and inexpensive 1-indanone: reductive amination to form racemic 1-aminoindan, followed by N-alkylation with a propargyl group.

Causality Behind Experimental Choices
  • Reductive Amination : This method is preferred over older techniques (e.g., oximation followed by reduction) because it is often a one-pot reaction with higher yields and milder conditions, making it suitable for industrial production.[4][7]

  • N-Propargylation : This is a standard nucleophilic substitution (SN2) reaction. The primary amine of 1-aminoindan acts as the nucleophile, attacking the electrophilic carbon of a propargyl halide. An inorganic base like potassium carbonate is crucial; it acts as a proton scavenger, neutralizing the hydrogen halide formed during the reaction and preventing the formation of the unreactive ammonium salt of the starting material.[1] Acetonitrile is a common solvent due to its polar aprotic nature, which effectively solvates the cations while leaving the nucleophile relatively free, and its suitable boiling point for the reaction.[8]

Protocol 1: Synthesis of Racemic 1-Aminoindan

This protocol describes the synthesis of racemic 1-aminoindan from 1-indanone via reductive amination.

Materials & Reagents

Reagent/MaterialFormulaMW ( g/mol )Notes
1-IndanoneC₉H₈O132.16Starting material
Ammonium FormateCH₅NO₂63.06Amine and hydride source
Palladium on Carbon (10%)Pd/C-Catalyst
MethanolCH₃OH32.04Solvent

Step-by-Step Methodology

  • Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-indanone (1 eq.), ammonium formate (10 eq.), and methanol to create a ~0.5 M solution.

  • Catalyst Addition : Carefully add 10% Palladium on Carbon (approx. 0.1 g per 1 g of 1-indanone) to the suspension.

  • Reaction : Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 1-indanone spot.

  • Workup : Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation : Concentrate the filtrate under reduced pressure to remove the methanol. To the resulting residue, add water and basify with 2M NaOH until pH > 12.

  • Extraction : Extract the aqueous layer three times with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield racemic 1-aminoindan as an oil or low-melting solid.

Protocol 2: N-Propargylation to Racemic Rasagiline

This protocol details the alkylation of racemic 1-aminoindan to form racemic rasagiline.

Materials & Reagents

Reagent/MaterialFormulaMW ( g/mol )Notes
Racemic 1-AminoindanC₉H₁₁N133.19Starting material from Protocol 1
Propargyl BromideC₃H₃Br118.96Alkylating agent (80% in toluene)
Anhydrous K₂CO₃K₂CO₃138.21Base
Anhydrous AcetonitrileCH₃CN41.05Solvent

Step-by-Step Methodology

  • Setup : In a dry, three-neck round-bottom flask fitted with a reflux condenser and under a nitrogen atmosphere, dissolve racemic 1-aminoindan (1 eq.) in anhydrous acetonitrile.

  • Base Addition : Add anhydrous potassium carbonate (2.0 eq.) to the solution. The mixture will be a suspension.

  • Alkylation : While stirring vigorously, slowly add propargyl bromide (1.1 eq.) to the suspension at room temperature. An exotherm may be observed.

  • Reaction : Heat the mixture to reflux (approx. 70°C) and maintain for 12-16 hours. Monitor the reaction's completion by TLC.[1]

  • Workup : After cooling to room temperature, filter off the solid salts (K₂CO₃ and KBr) and wash them with a small amount of acetonitrile.

  • Isolation : Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and wash with water, followed by brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield crude racemic rasagiline. The product can be further purified by column chromatography on silica gel if necessary.

Section 3: Achieving Enantiopurity: From Racemate to (R)-Rasagiline

The therapeutic activity of rasagiline resides exclusively in the (R)-enantiomer.[1] Therefore, obtaining the enantiomerically pure compound is the most critical phase of the synthesis. Two primary strategies are employed: classical resolution of the racemate and modern asymmetric synthesis.

Sources

Application Notes and Protocols for 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Disclaimer: This document is intended for laboratory research purposes only. 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride is a research chemical, and its toxicological properties have not been fully investigated.[1] All handling and experiments should be conducted by trained personnel in a controlled laboratory setting, adhering to all institutional and national safety regulations.

Introduction: Situating a Novel Scaffold in Chemical Biology

This compound (CAS No: 6941-16-8) is a small molecule belonging to the α-amino ketone class, built upon a rigid 1-indanone scaffold.[2][3][4] While extensive biological data for this specific compound is not yet prevalent in peer-reviewed literature, its structural motifs are of significant interest in medicinal chemistry. The 1-indanone core is a privileged structure found in compounds targeting a range of biological processes, including the aggregation of α-synuclein in neurodegenerative diseases and the inhibition of enzymes like monoamine oxidase (MAO).[5][6][7] The α-amino ketone functionality is a key pharmacophore in numerous bioactive molecules and a versatile synthetic intermediate.[8][9][10][11]

These application notes serve as a foundational guide for researchers initiating studies with this compound. We will provide a robust framework for its safe handling, solubilization, and initial characterization, alongside a discussion of its potential, though currently hypothetical, applications based on structure-activity relationships of related molecules.

Compound Profile & Physicochemical Properties

A clear understanding of the compound's basic properties is the bedrock of reliable and reproducible experimentation.

PropertyValueSource
CAS Number 6941-16-8[2][3][4]
Molecular Formula C₉H₁₀ClNO[2][3]
Molecular Weight 183.64 g/mol [2]
Purity Typically ≥95%[2]
Appearance Solid-
Storage Sealed, dry, at room temperature.[12]

Safety & Handling: A Self-Validating Protocol

Adherence to stringent safety protocols is non-negotiable. The following guidelines are derived from the known hazard profile of the compound.[1][13]

Hazard Identification:

  • H302: Harmful if swallowed.[1][13]

  • H315: Causes skin irritation.[1][13]

  • H319: Causes serious eye irritation.[1][13]

  • H335: May cause respiratory irritation.[1][13]

Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn at all times.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Skin and Body Protection: A lab coat must be worn. Ensure full skin coverage.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.

Emergency Procedures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[14]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[15]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[15]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[15]

Experimental Protocols: Foundational Workflows

Given the limited specific application data, the following protocols provide a general framework for preparing and handling this compound for initial in vitro screening.

Protocol 1: Preparation of Stock Solutions

The causality behind choosing the right solvent is paramount for ensuring compound stability and experimental success. As an organic hydrochloride salt, solubility should be assessed empirically, starting with common polar solvents.

Objective: To prepare a high-concentration stock solution for serial dilution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Deionized water (ddH₂O) or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Step-by-Step Methodology:

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh a small amount (e.g., 5 mg) of the compound directly into the tube. Record the exact weight. Rationale: Weighing directly into the dissolution vessel minimizes material loss.

  • Solvent Selection & Dissolution:

    • Add a calculated volume of DMSO to achieve a high-concentration stock (e.g., 10 mM or 50 mM). Example Calculation for 10 mM stock with 5 mg of compound (MW=183.64): Volume (L) = (0.005 g / 183.64 g/mol ) / 10 mol/L = 0.00272 L or 2.72 mL.

    • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be attempted if dissolution is slow, but monitor for any signs of degradation. Rationale: DMSO is a common solvent for initial screening of organic molecules due to its high solubilizing power and compatibility with most cell-based assays at low final concentrations (typically <0.5%).

  • Aqueous Buffer Compatibility Test:

    • Perform a small-scale test to check the compound's solubility at the highest intended working concentration in your aqueous assay buffer (e.g., PBS or cell culture media).

    • Dilute a small aliquot of the DMSO stock into the buffer. Visually inspect for any precipitation immediately and after 1-2 hours. Rationale: This step is critical to prevent the compound from crashing out of solution in the final assay, which would lead to inaccurate results.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Rationale: Aliquoting preserves the integrity of the stock solution over time.

Workflow for Stock Preparation and Use

G cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO weigh->dissolve test 3. Test Aqueous Solubility dissolve->test aliquot 4. Aliquot & Store at -80°C test->aliquot thaw 5. Thaw Aliquot aliquot->thaw Transfer to Experiment dilute 6. Prepare Working Dilutions in Assay Buffer thaw->dilute assay 7. Add to Experiment (e.g., Cell Plate) dilute->assay

Caption: General workflow from compound handling to experimental application.

Potential Research Applications: An Evidence-Based Perspective

While specific biological activities for this compound are yet to be defined, its structural components suggest several plausible avenues for investigation.

  • Neuroscience & CNS Disorders: The indanone scaffold is present in molecules designed as monoamine oxidase (MAO) inhibitors and ligands for adenosine receptors, both of which are targets for neurological conditions like Parkinson's and other neurodegenerative diseases.[5][16] A primary screening campaign could assess this compound's activity against MAO-A and MAO-B or its binding affinity for various CNS receptors.

  • Oncology: The α-amino ketone motif is a constituent of various molecules with demonstrated anticancer properties.[17] Furthermore, the indanone core itself has been explored in the context of developing ligands for misfolded proteins, a pathological feature that is not exclusive to neurodegeneration.[6] Initial studies could involve screening against a panel of cancer cell lines to identify any cytotoxic or cytostatic effects.

  • Synthetic Chemistry Building Block: The compound serves as a functionalized indanone, a versatile starting material for the synthesis of more complex fused- and spirocyclic frameworks, which are of high value in drug discovery programs.[7]

Hypothetical Signaling Pathway Interaction

Based on related indanone derivatives that act as MAO inhibitors, a potential mechanism could involve the modulation of neurotransmitter levels in the synaptic cleft.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) Neurotransmitter Dopamine / Norepinephrine Neurotransmitter->MAO Degradation Synaptic_NT Increased Neurotransmitter Levels Neurotransmitter->Synaptic_NT Release Receptor Postsynaptic Receptors Synaptic_NT->Receptor Signal Signal Transduction Receptor->Signal Compound 2-Amino-2,3-dihydro- 1H-inden-1-one HCl (Hypothetical Inhibitor) Compound->MAO Inhibition

Caption: Hypothetical mechanism: Inhibition of MAO by an indanone derivative.

Conclusion

This compound represents a chemical entity with potential for exploration in various fields, particularly in drug discovery. Its value currently lies in its unique combination of the 1-indanone scaffold and an α-amino ketone moiety. The protocols and information provided here offer a starting point for its safe and methodologically sound investigation. Future studies are required to elucidate its specific biological functions and therapeutic potential.

References

  • chemical label this compound. (n.d.).
  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic-chemistry.org. Retrieved January 14, 2026, from [Link]

  • Recent advances in the synthesis of α-amino ketones. (2020). Organic & Biomolecular Chemistry. Retrieved January 14, 2026, from [Link]

  • Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2016). Retrieved January 14, 2026, from [Link] (This is a representative SDS for a related indanedione, general first aid measures are applicable).

  • Recent advances in the synthesis of α-amino ketones. (2020). Organic & Biomolecular Chemistry. Retrieved January 14, 2026, from [Link]

  • Synthesis of α-amino ketones, aldehydes and derivatives. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Preparation and reactivity of versatile alpha-amino ketones. (2007). PubMed. Retrieved January 14, 2026, from [Link]

  • 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase. (2016). PubMed. Retrieved January 14, 2026, from [Link]

  • The Synthesis of Derivatives of 1-Indanone and Indenone. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]

  • 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • 2,3-DIHYDRO-1H-INDEN-2-AMINE HYDROCHLORIDE | CAS. (n.d.). Matrix Fine Chemicals. Retrieved January 14, 2026, from [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). RSC Publishing. Retrieved January 14, 2026, from [Link]

  • (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Amino Acids in the Development of Prodrugs. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Donepezil-d7 Hydrochloride. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed. Retrieved January 14, 2026, from [Link]

  • Short-term fasting of a single amino acid extends lifespan. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • The Health-Promoting Effects and the Mechanism of Intermittent Fasting. (2023). PubMed. Retrieved January 14, 2026, from [Link]

  • The Health-Promoting Effects and the Mechanism of Intermittent Fasting. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • A Comprehensive Perspective on the Biological Effects of Intermittent Fasting and Periodic Short-Term Fasting: A Promising Strategy for Optimizing Metabolic Health. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Molecular Mechanisms of Intermittent Fasting-induced Ischemic Tolerance. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

Sources

Application Notes and Protocols: 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride is a pivotal chemical intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. Its rigid, bicyclic indanone framework provides a valuable scaffold for the design of therapeutic agents with high specificity and efficacy. This guide offers a comprehensive overview of the synthesis, purification, analytical characterization, and application of this versatile intermediate, with a focus on its role in the preparation of neuroprotective agents such as Rasagiline. The protocols detailed herein are intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

PropertyValueReference
CAS Number 6941-16-8[1]
Molecular Formula C₉H₁₀ClNO[1]
Molecular Weight 183.64 g/mol [1]
Appearance White to off-white crystalline powder[2]

Synthetic Workflow

The synthesis of this compound is typically achieved in a two-step process commencing from the readily available starting material, 1-indanone. The overall workflow involves an initial oximation reaction, followed by a reduction of the resulting oxime to the corresponding amine, which is then isolated as its hydrochloride salt.

Synthetic Workflow 1-Indanone 1-Indanone 1-Indanone Oxime 1-Indanone Oxime 1-Indanone->1-Indanone Oxime Oximation (Hydroxylamine HCl, Pyridine) 2-Amino-2,3-dihydro-1H-inden-1-one 2-Amino-2,3-dihydro-1H-inden-1-one 1-Indanone Oxime->2-Amino-2,3-dihydro-1H-inden-1-one Reduction (e.g., Catalytic Hydrogenation) 2-Amino-2,3-dihydro-1H-inden-1-one HCl 2-Amino-2,3-dihydro-1H-inden-1-one HCl 2-Amino-2,3-dihydro-1H-inden-1-one->2-Amino-2,3-dihydro-1H-inden-1-one HCl Salt Formation (HCl)

Caption: Overall synthetic route from 1-indanone to the target intermediate.

Detailed Synthesis Protocols

Part 1: Synthesis of 1-Indanone Oxime

This protocol is adapted from established procedures for the oximation of ketones[3].

Rationale: The reaction of a ketone with hydroxylamine hydrochloride in the presence of a base, such as pyridine, leads to the formation of an oxime. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Materials:

  • 1-Indanone

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve 1-indanone (1.0 eq) in pyridine.

  • Add hydroxylamine hydrochloride (1.05 eq) to the solution.

  • Heat the reaction mixture to 50°C and stir for 20-30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the pyridine under reduced pressure using a rotary evaporator.

  • To the residue, add ethyl acetate and 1 M aqueous HCl.

  • Transfer the mixture to a separatory funnel and partition the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash successively with 1 M aqueous HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-indanone oxime as a solid. The product can be used in the next step without further purification if desired.

Part 2: Reduction of 1-Indanone Oxime and Hydrochloride Salt Formation

Rationale: The reduction of an oxime to a primary amine is a common transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose. The resulting free amine is then converted to its hydrochloride salt to improve its stability and handling properties.

Materials:

  • 1-Indanone oxime

  • Ethanol or Methanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas source

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol)

  • Diethyl ether or MTBE (for precipitation)

Procedure:

  • In a hydrogenation vessel, dissolve 1-indanone oxime (1.0 eq) in ethanol or methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • To the filtrate, slowly add a solution of hydrochloric acid while stirring. The hydrochloride salt should precipitate.

  • If precipitation is slow, the solution can be cooled or an anti-solvent like diethyl ether or MTBE can be added to induce crystallization.

  • Collect the precipitated solid by vacuum filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound.

Purification Protocol: Recrystallization

Rationale: Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For amine hydrochlorides, a mixture of an alcohol and water or an alcohol and a non-polar solvent is often effective[4].

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot solvent system (e.g., isopropanol/water or ethanol/diethyl ether).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cooling in an ice bath can maximize the yield.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC is a powerful tool for assessing the purity of pharmaceutical intermediates. A C18 column is commonly used for the separation of moderately polar compounds. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. UV detection is suitable due to the aromatic nature of the compound.

HPLC Workflow Sample Preparation Sample Preparation HPLC Injection HPLC Injection Sample Preparation->HPLC Injection Dissolve in Mobile Phase Separation on C18 Column Separation on C18 Column HPLC Injection->Separation on C18 Column Isocratic or Gradient Elution UV Detection UV Detection Separation on C18 Column->UV Detection Monitor Absorbance Data Analysis Data Analysis UV Detection->Data Analysis Purity Assessment

Caption: A typical workflow for the HPLC analysis of the intermediate.

ParameterRecommended Conditions
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient To be optimized, e.g., 10-90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the molecular structure of the compound. The expected chemical shifts and splitting patterns can be predicted based on the structure.

Expected ¹H NMR (400 MHz, DMSO-d₆) Signals:

  • δ 8.5-9.5 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺).

  • δ 7.4-7.8 ppm (multiplet, 4H): Aromatic protons.

  • δ 4.5-4.8 ppm (multiplet, 1H): Methine proton (-CH-NH₃⁺).

  • δ 3.0-3.5 ppm (multiplet, 2H): Methylene protons adjacent to the aromatic ring.

Expected ¹³C NMR (100 MHz, DMSO-d₆) Signals:

  • δ ~200 ppm: Carbonyl carbon (C=O).

  • δ 125-150 ppm: Aromatic carbons.

  • δ ~55 ppm: Methine carbon (-CH-NH₃⁺).

  • δ ~30 ppm: Methylene carbon.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorption Bands (KBr pellet, cm⁻¹):

  • 3200-2800 cm⁻¹ (broad): N-H stretching of the ammonium salt.

  • ~1700 cm⁻¹ (strong): C=O stretching of the ketone.

  • ~1600, 1480 cm⁻¹: C=C stretching of the aromatic ring.

Application in Pharmaceutical Synthesis: An Illustrative Example

This compound is a key precursor in the synthesis of Rasagiline, an irreversible inhibitor of monoamine oxidase B used in the treatment of Parkinson's disease[5]. The synthesis involves N-alkylation of the amino group with a propargyl moiety.

Rasagiline Synthesis Intermediate_HCl 2-Amino-2,3-dihydro-1H-inden-1-one HCl Rasagiline Rasagiline Intermediate_HCl->Rasagiline N-propargylation (Propargyl bromide, Base)

Caption: Conversion of the intermediate to Rasagiline.

Protocol for the Synthesis of Rasagiline:

  • Suspend this compound (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add a base, for example, potassium carbonate (2.5 eq), to neutralize the hydrochloride and facilitate the subsequent reaction.

  • To the stirred suspension, add propargyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield Rasagiline.

Safety, Handling, and Storage

Safety Precautions:

  • Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation[6].

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[7].

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors[6].

  • Wash hands thoroughly after handling[8].

First Aid Measures:

  • If swallowed: Call a poison center or doctor immediately. Rinse mouth[9].

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice[6].

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention[8].

  • If inhaled: Remove person to fresh air and keep comfortable for breathing[6].

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place[7].

  • Keep locked up and away from incompatible materials.

References

Sources

The Versatile Scaffold: Applications of 2-Amino-2,3-dihydro-1H-inden-1-one Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indanone Core in Drug Discovery

The indanone scaffold is a privileged structure in medicinal chemistry, consistently appearing in a diverse array of pharmacologically active compounds.[1] Its rigid, bicyclic framework provides a well-defined orientation for appended functional groups, facilitating precise interactions with biological targets. The true power of the indanone core lies in its synthetic versatility, allowing for the creation of complex molecular architectures. Perhaps the most notable success story is Donepezil, an acetylcholinesterase (AChE) inhibitor widely used for the treatment of Alzheimer's disease, which features a substituted indanone moiety.[1][2] This and other examples have cemented the indanone skeleton as a critical starting point for the development of novel therapeutics, particularly in the realm of neurodegenerative disorders.[2] Indanone derivatives have been shown to modulate the activities of key enzymes like monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE), which are implicated in the pathophysiology of various neurological conditions.[2]

This application note focuses on a specific, yet highly valuable, building block: 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride . The presence of both a primary amine and a ketone within the constrained indanone framework makes this molecule a rich starting point for the synthesis of a wide range of biologically active molecules. We will explore its properties, potential synthetic transformations, and outline protocols for its use in the generation of novel chemical entities for drug discovery.

Compound Profile: this compound

This compound is the hydrochloride salt of 2-amino-1-indanone, providing improved stability and solubility in polar solvents, which is often advantageous for reaction setup.

PropertyValueReference
CAS Number 6941-16-8[3]
Molecular Formula C₉H₁₀ClNO[3]
Molecular Weight 183.64 g/mol [3]
Appearance White to off-white crystalline powder[4]
Purity Typically ≥95%[3]

Synthetic Applications & Protocols

The true utility of this compound lies in its bifunctionality. The primary amine at the C2 position and the ketone at the C1 position are reactive handles for a multitude of chemical transformations. This allows for its use as a versatile intermediate in the synthesis of more complex, drug-like molecules.[5]

Protocol 1: Synthesis of Substituted Pyrimidines via Condensation Reactions

The ketone and amine functionalities can participate in condensation reactions with suitable partners to form fused heterocyclic systems. For instance, reaction with amidines or related compounds can yield indeno-fused pyrimidines, a class of molecules with known biological activities.

Workflow for Indeno[1,2-d]pyrimidine Synthesis

G A 2-Amino-1-indanone HCl D Condensation Reaction (Reflux) A->D B Amidine Hydrochloride B->D C Base (e.g., NaOEt in EtOH) C->D Deprotonation & Catalysis F Work-up & Purification (e.g., Crystallization) D->F E Indeno[1,2-d]pyrimidine Derivative F->E

Caption: Synthetic workflow for indeno-fused pyrimidines.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of sodium ethoxide (NaOEt) in absolute ethanol, add this compound (1.0 eq) and the desired amidine hydrochloride salt (1.1 eq).

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the target indeno[1,2-d]pyrimidine derivative.

Causality: The basic conditions deprotonate the hydrochloride salt, freeing the primary amine. The amine and the ketone of the indanone then undergo a condensation reaction with the amidine to form the fused pyrimidine ring system. This approach is a common strategy for the synthesis of heterocyclic scaffolds.[6]

Protocol 2: N-Acylation and Further Functionalization

The primary amine is readily acylated to introduce a wide variety of substituents, which can be used to probe structure-activity relationships (SAR).

Workflow for N-Acylation

G A 2-Amino-1-indanone HCl D N-Acylation Reaction A->D B Acyl Chloride or Carboxylic Acid B->D C Base (e.g., Triethylamine) or Coupling Agent (e.g., EDC) C->D Acid Scavenger or Amide Bond Formation F Work-up & Purification D->F E N-Acyl-2-amino-1-indanone F->E

Caption: General scheme for N-acylation of 2-amino-1-indanone.

Step-by-Step Protocol:

  • Reaction Setup: Suspend this compound (1.0 eq) in dichloromethane (DCM). Add a suitable base, such as triethylamine (2.2 eq), to neutralize the hydrochloride salt.

  • Addition of Acylating Agent: Slowly add the desired acyl chloride (1.1 eq) to the suspension at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting N-acyl derivative by flash chromatography.

Expert Insight: The resulting N-acyl-2-amino-1-indanone can be a final product for biological screening or an intermediate for further modification. For example, the ketone can be reduced or used in reductive amination reactions to build additional complexity.

Potential Therapeutic Applications in Neurodegenerative Diseases

The indanone scaffold is a cornerstone in the development of therapeutics for neurodegenerative diseases.[2] Derivatives of 2-Amino-2,3-dihydro-1H-inden-1-one are promising candidates for targeting enzymes and receptors implicated in conditions like Alzheimer's and Parkinson's disease.

Potential Signaling Pathway Interactions

G cluster_0 Potential Drug Targets cluster_1 Neuroprotective Outcomes A Indanone Derivatives B Acetylcholinesterase (AChE) A->B Inhibition C Monoamine Oxidase (MAO) A->C Inhibition D Increased Acetylcholine Levels B->D Prevents Breakdown E Modulation of Neurotransmitter Levels (Dopamine, Serotonin) C->E Prevents Breakdown

Caption: Potential mechanisms of action for indanone derivatives.

  • Acetylcholinesterase (AChE) Inhibition: Following the precedent of Donepezil, novel indanone derivatives synthesized from 2-amino-1-indanone can be designed to fit into the active site of AChE. By inhibiting this enzyme, the breakdown of the neurotransmitter acetylcholine is prevented, which is a key therapeutic strategy in Alzheimer's disease.[1]

  • Monoamine Oxidase (MAO) Inhibition: MAO enzymes are responsible for the degradation of monoamine neurotransmitters like dopamine and serotonin. Inhibition of MAO-B is a validated approach in the treatment of Parkinson's disease. The indanone scaffold can be elaborated to generate potent and selective MAO inhibitors.[2]

  • Adenosine Receptor Antagonism: Some indanone derivatives have shown affinity for adenosine A1 and A2A receptors, which are implicated in neurological conditions.[7] The structural modifications enabled by the amino group in 2-amino-1-indanone could be leveraged to develop novel antagonists for these receptors.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its bifunctional nature allows for the efficient construction of diverse molecular libraries based on the privileged indanone scaffold. The protocols and potential applications outlined in this note provide a starting point for researchers and drug development professionals to explore the potential of this compound in the discovery of new therapeutics, particularly for neurodegenerative diseases. The rich history and proven success of the indanone core suggest that novel derivatives of this amino-indanone will continue to emerge as important candidates in the quest for new medicines.

References

  • Google Patents.
  • Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. [Link]

  • van der Walt, M. M., et al. (2021). Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. Bioorganic & Medicinal Chemistry Letters, 48, 128254. [Link]

  • Horan, J. E., & Schiessler, R. W. (1961). 2-INDANONE. Organic Syntheses, 41, 53. [Link]

  • Shaaban, M., et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 26(11), 3293. [Link]

  • ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • ResearchGate. Recent developments in biological activities of indanones | Request PDF. [Link]

  • RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. [Link]

Sources

Reaction mechanism of 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

The Synthetic Utility of 2-Amino-2,3-dihydro-1H-inden-1-one Hydrochloride: A Mechanistic and Practical Guide

Abstract

The aminoindan structural motif is a privileged scaffold in medicinal chemistry, most notably represented by the anti-Parkinson's agent, Rasagiline. This guide focuses on a specific, functionalized precursor, this compound, an α-aminoketone with significant potential for constructing complex diamine structures. We will dissect the core reaction mechanisms this molecule can undergo, with a primary focus on reductive amination. This document provides researchers, scientists, and drug development professionals with the foundational mechanistic theory, practical step-by-step protocols, and expert insights required to effectively utilize this versatile building block in synthesis campaigns.

Introduction: The Aminoindan Scaffold in Drug Discovery

The 2,3-dihydro-1H-inden-1-amine (1-aminoindan) framework is a cornerstone in the design of neurologically active compounds. Its rigid bicyclic structure provides a well-defined orientation for pharmacophoric elements, making it an ideal template for targeting specific receptors and enzymes in the central nervous system.

The most prominent example of its therapeutic success is Rasagiline, (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine.[1][2] As a potent, irreversible inhibitor of monoamine oxidase B (MAO-B), Rasagiline increases dopamine levels in the brain, offering significant therapeutic benefits to patients with Parkinson's disease.[1] The synthesis of Rasagiline and its analogs has driven extensive research into the functionalization of the indane core, with many routes starting from 1-indanone.[2][3]

This guide explores the synthetic chemistry of a related but distinct starting material: This compound . The presence of both a ketone at the 1-position and an amine at the 2-position makes it a unique precursor for generating 1,2-diaminoindan derivatives, which are valuable for creating novel ligands, catalysts, and therapeutic candidates.

Physicochemical Properties & Reactivity Profile

This compound is an α-aminoketone. The hydrochloride salt form enhances its stability and shelf-life, but the amine must typically be liberated to its free base form in situ for most nucleophilic reactions.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 6941-16-8[4][5]
Molecular Formula C₉H₁₀ClNO[4]
Molecular Weight 183.64 g/mol [4]
Melting Point >240 °C (decomposes)[5]

Core Reactivity:

  • The Ketone (C1): The carbonyl group is an electrophilic center, susceptible to nucleophilic attack. Its primary utility lies in its conversion to an amine via reductive amination, allowing for the introduction of a second, diverse substituent at the 1-position.

  • The Primary Amine (C2): The amino group is nucleophilic (after neutralization) and can undergo standard amine reactions such as acylation, sulfonylation, and, importantly, alkylation (e.g., propargylation).[6]

Core Reaction Mechanism: Reductive Amination

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an imine or iminium ion intermediate.[7][8][9] This one-pot reaction is highly efficient and offers a more controlled alternative to direct alkylation of amines, which can suffer from over-alkylation.[8]

The mechanism proceeds in two main stages:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the ketone. This is typically performed under weakly acidic conditions (pH ~5) to facilitate the dehydration of the resulting hemiaminal intermediate to form a C=N double bond (an imine or, if protonated, an iminium ion).[10]

  • Reduction: A reducing agent, present in the same pot, selectively reduces the imine/iminium ion as it is formed. A key requirement is that the reducing agent must be mild enough not to reduce the starting ketone but potent enough to reduce the intermediate iminium ion. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose.[8][10]

Caption: General mechanism of reductive amination on an α-aminoketone.

Protocol: Synthesis of N¹-Benzyl-2,3-dihydro-1H-indene-1,2-diamine

This protocol provides a representative, field-proven workflow for the reductive amination of this compound.

Objective: To synthesize a 1,2-diaminoindan derivative by introducing a benzyl group at the C1 position via reductive amination.

Table 2: Materials & Reagents

ReagentM.W.AmountMoles (mmol)Eq.
2-Amino-1-indanone HCl183.641.00 g5.441.0
Benzylamine107.150.64 g (0.66 mL)5.981.1
Sodium Cyanoborohydride62.840.41 g6.531.2
Methanol (MeOH)-25 mL--
Acetic Acid (Glacial)-~0.3 mL--
Dichloromethane (DCM)-50 mL--
Sat. aq. NaHCO₃-30 mL--
Brine-20 mL--
Anhydrous MgSO₄----
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.44 mmol).

  • Dissolution: Add methanol (25 mL) and stir to dissolve the starting material. The solution may be slightly hazy.

  • Addition of Amine: Add benzylamine (0.66 mL, 5.98 mmol, 1.1 eq.) to the stirring solution.

  • pH Adjustment: Carefully add glacial acetic acid dropwise until the pH of the solution is between 5 and 6 (check with pH paper). This step is critical for promoting iminium ion formation without deactivating the amine nucleophile.

  • Introduction of Reducing Agent: In one portion, add sodium cyanoborohydride (0.41 g, 6.53 mmol, 1.2 eq.). Caution: NaBH₃CN is highly toxic. Handle only in a fume hood with appropriate personal protective equipment. A slight effervescence may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:MeOH mobile phase. The disappearance of the starting ketone spot indicates reaction completion.

  • Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (~30 mL) until gas evolution ceases. This neutralizes the acid and destroys any remaining reducing agent.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Workup - Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford the pure N¹-benzyl-2,3-dihydro-1H-indene-1,2-diamine.

G A 1. Dissolve Reagents in MeOH B 2. Add Benzylamine & Adjust pH A->B C 3. Add NaBH₃CN & Stir 12-18h B->C D 4. Quench with NaHCO₃ C->D E 5. Extract with DCM D->E F 6. Dry & Concentrate E->F G 7. Purify via Chromatography F->G

Caption: High-level workflow for the synthesis of a 1,2-diaminoindan derivative.

Alternative Pathway: N-Propargylation of the C2-Amine

The primary amine at the C2 position can be selectively functionalized, for instance, through N-alkylation with a propargyl group. This reaction is a key step in many syntheses of Rasagiline-like molecules.[1][11]

  • Free Base Formation: The starting hydrochloride salt is neutralized in situ using a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

  • Alkylation: Propargyl bromide or propargyl chloride is added as the alkylating agent.[1] The reaction is typically run in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).

  • Reaction Conditions: Heating the mixture (e.g., to 60-70°C) is often required to drive the reaction to completion over several hours.[1]

  • Workup: A standard aqueous workup is performed to remove inorganic salts, followed by extraction and purification.

Expert Insight: A significant challenge in this reaction is preventing dialkylation, where two propargyl groups add to the primary amine. Using a slight excess of the amine starting material relative to the propargyl halide can help mitigate this side reaction. Alternatively, protecting the amine first, followed by alkylation and deprotection, offers a more controlled but longer route.[12]

Troubleshooting & Field-Proven Insights
  • Problem: Low yield in reductive amination.

    • Cause: Incorrect pH. If the solution is too acidic (pH < 4), the amine nucleophile is fully protonated and non-reactive. If too basic (pH > 7), the dehydration step to form the iminium ion is inefficient.

    • Solution: Ensure the pH is maintained in the optimal 5-6 range.

  • Problem: Starting ketone remains after prolonged reaction time.

    • Cause: Inactive reducing agent or insufficient amount. NaBH₃CN can degrade over time.

    • Solution: Use a fresh bottle of the reducing agent. Consider adding another 0.2-0.3 equivalents after 12 hours if the reaction has stalled.

  • Problem: Multiple products observed during N-propargylation.

    • Cause: Over-alkylation of the primary amine.

    • Solution: Slowly add the propargyl halide (1.0-1.1 eq.) to the reaction mixture to maintain its low concentration. Avoid high temperatures which can promote the second alkylation.

Conclusion

This compound is a potent and versatile chemical building block. Its dual functionality as both an α-aminoketone allows for the strategic and differential synthesis of complex molecules. The reductive amination of the ketone provides reliable access to novel 1,2-diaminoindan scaffolds, while the primary amine offers a handle for N-alkylation and other functionalizations. By understanding the underlying reaction mechanisms and adhering to robust protocols, researchers can effectively leverage this compound to accelerate discovery in medicinal chemistry and materials science.

References
  • Humphry, J. et al. (2016). One-step asymmetric synthesis of (R)- and (S)-rasagiline by reductive amination applying imine reductases. Green Chemistry. Available at: [Link]

  • Kim, H. et al. (2025). Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine. Chemistry – An Asian Journal. Available at: [Link]

  • Kaabel, S. et al. (2021). Enantioselective synthesis of both (R)‐ and (S)‐rasagiline by combination of a mechanoenzymatic acetylation with CALB and mechanochemical propargylation. ResearchGate. Available at: [Link]

  • Paizs, C. et al. (2012). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. ResearchGate. Available at: [Link]

  • Reddy, K. T. et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica. Available at: [Link]

  • Google Patents. (2014). Method for the synthesis of rasagiline. Google Patents.
  • Wikipedia. Reductive amination. Wikipedia. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Tutor. Reductive Amination. Organic Chemistry Tutor. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. Available at: [Link]

  • National Institutes of Health. (2010). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. NIH. Available at: [Link]

Sources

Application Note: Quantitative Analysis of 2-Amino-2,3-dihydro-1H-inden-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride, a critical intermediate and analyte in pharmaceutical development. Recognizing the importance of accurate quantification for quality control, stability studies, and pharmacokinetic assessments, this document outlines three robust analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each protocol is designed to be a self-validating system, grounded in established scientific principles and regulatory expectations, such as those outlined in the ICH Q2(R1) guidelines.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking reliable and reproducible analytical methods for this compound.

Introduction to this compound

2-Amino-2,3-dihydro-1H-inden-1-one is a synthetic compound belonging to the indanone class of molecules.[4][5][6][7] Its hydrochloride salt is often utilized in research and development due to its improved stability and solubility. The structure, possessing a primary amine and a ketone functional group within a bicyclic aromatic system, presents unique analytical challenges and opportunities. Accurate and precise quantification is paramount to ensure the quality, safety, and efficacy of any potential drug product containing this active pharmaceutical ingredient (API) or its derivatives.

This document provides a multi-faceted approach to the quantification of this compound, offering methods with varying levels of selectivity, sensitivity, and throughput to suit diverse analytical needs.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For this compound, a reversed-phase HPLC (RP-HPLC) method is recommended, leveraging the compound's moderate polarity.

Principle and Rationale

In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the two phases. The primary amine in the analyte will be protonated at acidic pH, enhancing its interaction with the polar mobile phase and ensuring good peak shape. UV detection is suitable due to the presence of the aromatic ring, which provides a chromophore.

Experimental Protocol

Apparatus and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

Reagents:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

  • This compound reference standard.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Procedure:

  • Mobile Phase Preparation: Prepare a 0.1% solution of phosphoric acid in HPLC-grade water. Filter and degas both mobile phase A and B before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of mobile phase A and B.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the blank (mobile phase), calibration standards, and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Method Validation Summary

The method should be validated in accordance with ICH Q2(R1) guidelines.[1][2][3]

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy 98.0% - 102.0% recovery
Precision RSD ≤ 2.0% for repeatability and intermediate precision
Specificity No interference from blank or placebo at the retention time of the analyte
LOD & LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ
Robustness No significant changes in results with small variations in method parameters
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection HPLC Injection MobilePhase->Injection StandardPrep Standard Solution Preparation StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory technique. Due to the low volatility of this compound, derivatization is necessary to convert the analyte into a more volatile and thermally stable compound.[8][9]

Principle and Rationale

Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) will replace the active hydrogens on the amine and potentially the enolizable ketone with trimethylsilyl (TMS) groups. This increases volatility and improves chromatographic peak shape. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions.

Experimental Protocol

Apparatus and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Heating block or oven.

  • Autosampler vials with inserts.

Reagents:

  • Ethyl acetate (GC grade).

  • Pyridine (GC grade).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • This compound reference standard.

GC-MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Injector Temp 250 °C
Injection Mode Splitless
Carrier Gas Helium at 1.0 mL/min
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

Procedure:

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC section, but use ethyl acetate as the solvent.

  • Derivatization: a. Pipette 100 µL of each calibration standard and sample solution into separate autosampler vials. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS to each vial. d. Cap the vials tightly and heat at 70 °C for 30 minutes. e. Cool to room temperature before analysis.

  • Analysis: Inject 1 µL of the derivatized solution into the GC-MS system.

  • Quantification: Use a characteristic ion from the mass spectrum of the derivatized analyte for quantification. Construct a calibration curve by plotting the peak area of the selected ion against the concentration of the standards.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Solution Preparation Derivatization Derivatization StandardPrep->Derivatization SamplePrep Sample Preparation SamplePrep->Derivatization Injection GC Injection Derivatization->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Integration Peak Integration (Selected Ion) Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: GC-MS analysis workflow for this compound.

UV-Vis Spectrophotometry Method

For a rapid and straightforward estimation, particularly in pure substance analysis or for dissolution testing, UV-Vis spectrophotometry can be employed. This method is less specific than chromatographic techniques but offers high throughput.

Principle and Rationale

The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The aromatic ring in this compound absorbs UV radiation, allowing for its quantification.

Experimental Protocol

Apparatus and Materials:

  • UV-Vis spectrophotometer with quartz cuvettes (1 cm path length).

  • Analytical balance.

  • Volumetric flasks and pipettes.

Reagents:

  • Methanol (spectroscopic grade).

  • This compound reference standard.

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: a. Prepare a dilute solution of the reference standard in methanol. b. Scan the solution from 200 to 400 nm to determine the λmax.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 20 µg/mL.

  • Sample Preparation: Dissolve the sample in methanol to an expected concentration within the calibration range.

  • Analysis: a. Set the spectrophotometer to the predetermined λmax. b. Use methanol as the blank to zero the instrument. c. Measure the absorbance of each calibration standard and sample solution.

  • Quantification: Construct a calibration curve by plotting absorbance against concentration. Determine the concentration of the analyte in the samples from this curve.

UV-Vis Spectrophotometry Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Solution Preparation Measurement Absorbance Measurement at λmax StandardPrep->Measurement SamplePrep Sample Preparation SamplePrep->Measurement Blank Blank Measurement Blank->Measurement Calibration Calibration Curve Construction Measurement->Calibration Quantification Quantification Calibration->Quantification

Caption: UV-Vis spectrophotometry analysis workflow.

Conclusion

The analytical methods presented provide a robust framework for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for high specificity (GC-MS), high resolution (HPLC), or high throughput (UV-Vis). It is imperative that any method chosen is fully validated according to the appropriate regulatory guidelines to ensure the generation of reliable and accurate data.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Baranowska, I., Markowski, P., & Baranowski, J. (2009). Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. Analytical Sciences, 25(11), 1307-1313. [Link]

  • Tsikas, D., & Beckmann, B. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 13(9), 986. [Link]

  • Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Dimethylphenylenediamine and Iodine. ARC Journals. [Link]

  • Determination of aliphatic amines in mineral flotation liquors and reagents by high-performance liquid chromatography after derivatization with 4-chloro-7-nitrobenzofurazan. (1998). Journal of Chromatography A, 808(1-2), 171-178. [Link]

  • Quantitative analysis by UV-Vis absorption spectroscopy of amino groups attached to the surface of carbon-based nanoparticles. (2020). IOP Conference Series: Materials Science and Engineering, 991, 012061. [Link]

  • How to quantify multiple amines present in a solution using UV-VIS? - ResearchGate. [Link]

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. [Link]

  • Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones. (2018). Journal of Physical Science, 29(1), 99-111. [Link]

  • Synthesis and Activity of Aurone and Indanone Derivatives. ResearchGate. [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. PubMed. [Link]

  • Optimal Conditions for the Direct RP-HPLC Determination of Underivatized Amino Acids with Online Multiple Detection. ResearchGate. [Link]

  • A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. [Link]

  • analysis of amino acids by high performance liquid chromatography. Innovare Academic Sciences. [Link]

  • Synthesis and Activity of Aurone and Indanone Derivatives. Bentham Science. [Link]

  • Indanone synthesis. Organic Chemistry Portal. [Link]

  • Tsikas, D., & Beckmann, B. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 13(9), 986. [Link]

  • GC-MS analysis of eight aminoindanes using three derivatization reagents. (2023). Journal of Forensic Sciences, 68(4), 1335-1345. [Link]

  • RP-HPLC analytical method development and optimization for quantification of donepezil hydrochloride in orally disintegrating tablet. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • HPLC Analysis of Active Drug and Amino Acids in a Formulation. SIELC Technologies. [Link]

  • Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. PubMed. [Link]

  • Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. ResearchGate. [Link]

  • 2-Amino-3-imino-2,3-dihydro-1H-inden-1-one. PubChem. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol. PubChem. [Link]

  • 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. [Link]

  • Identification of 1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one (bk-IVP) in a Seized Drug Exhibit. ResearchGate. [Link]

Sources

Application Notes & Protocols: 2-Amino-2,3-dihydro-1H-inden-1-one Hydrochloride as a Versatile Precursor for Novel Indeno-Fused Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indeno-fused heterocyclic scaffolds are privileged structures in medicinal chemistry and materials science, often exhibiting significant biological activity and unique photophysical properties.[1][2] The rigid, planar indane core serves as an excellent framework for positioning functional groups in a defined three-dimensional space, making it a target of interest for drug development professionals. At the heart of synthesizing these complex molecules lies the selection of a versatile and reactive starting material.

2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride presents itself as an exceptional building block for this purpose. As an α-amino ketone, it possesses two key reactive centers: a nucleophilic amine at the C2 position and an electrophilic carbonyl at the C1 position.[3][4] This bifunctional nature allows for elegant and efficient cyclization strategies, enabling the construction of diverse heterocyclic rings fused to the indane core. This guide provides an in-depth exploration of its application, focusing on the synthesis of indeno[1,2-d]pyrimidines and indeno[1,2-b]pyrazines, complete with mechanistic insights and detailed experimental protocols.

Section 1: Physicochemical Properties and Handling

Understanding the properties of the starting material is critical for successful and reproducible synthesis. 2-Amino-2,3-dihydro-1H-inden-1-one is typically supplied as a hydrochloride salt to improve its stability and shelf-life, as the free base can be prone to self-condensation.

Expert Insight: The hydrochloride salt form necessitates a crucial first step in many reaction protocols: neutralization. This is typically achieved in situ using a suitable base. The choice of base is non-trivial; a weak base like sodium acetate may be sufficient for some condensations, while stronger, non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often preferred to avoid unwanted side reactions.

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₉H₉NO · HCl
Molecular Weight 183.64 g/mol
Appearance Off-white to light yellow crystalline solid
Melting Point >200 °C (with decomposition)
Solubility Soluble in water, methanol; sparingly soluble in ethanol.
Storage Store in a cool, dry place away from light and moisture.

Section 2: Synthesis of Indeno[1,2-d]pyrimidines via Condensation with β-Dicarbonyls

The synthesis of the pyrimidine ring is a cornerstone of heterocyclic chemistry. The reaction of an α-amino ketone with a β-dicarbonyl compound provides a direct and efficient route to substituted pyrimidines. This transformation leverages the dual reactivity of the starting material to form two new carbon-nitrogen bonds, constructing the six-membered heterocyclic ring.

Mechanistic Rationale

The reaction is typically catalyzed by a base or acid. In a base-catalyzed pathway, the β-dicarbonyl compound is deprotonated to form a highly stabilized enolate.[5] This enolate then acts as a nucleophile. The α-amino ketone, after neutralization of the HCl salt, possesses a nucleophilic amine and an electrophilic ketone. The most accepted mechanism involves two key stages:

  • Initial Condensation: The amine of the 2-amino-1-indanone attacks one of the carbonyls of the β-dicarbonyl compound to form a hemiaminal, which then dehydrates to yield an enaminone intermediate.

  • Intramolecular Cyclization & Dehydration: The newly formed enamine's nitrogen atom then attacks the indanone's carbonyl group intramolecularly. This cyclization event is followed by a final dehydration step, driven by the formation of the stable aromatic pyrimidine ring, to yield the final indeno[1,2-d]pyrimidine product.

Workflow for Indeno[1,2-d]pyrimidine Synthesis

G A 2-Amino-1-indanone HCl + Base B Free α-Amino Ketone A->B Neutralization D Enaminone Intermediate B->D Condensation (-H₂O) C β-Dicarbonyl Compound (e.g., Acetylacetone) C->D Condensation (-H₂O) E Intramolecular Cyclization D->E Tautomerization & Attack F Dehydration E->F Ring Closure G Indeno[1,2-d]pyrimidine Product F->G Aromatization (-H₂O)

Caption: General workflow for the synthesis of Indeno[1,2-d]pyrimidines.

Protocol 1: Synthesis of 2,4-Dimethyl-5H-indeno[1,2-d]pyrimidine

This protocol describes a representative synthesis using acetylacetone as the β-dicarbonyl partner.

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (2,4-pentanedione) (1.1 eq)

  • Sodium Acetate (NaOAc) (2.5 eq)

  • Glacial Acetic Acid (solvent)

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), sodium acetate (2.5 eq), and acetylacetone (1.1 eq).

  • Add glacial acetic acid as the solvent (approx. 10 mL per gram of starting material).

    • Causality Note: Acetic acid serves as both a solvent and a catalyst. It facilitates the dehydration steps and keeps the reaction medium acidic enough to promote cyclization without being so strong as to fully protonate and deactivate the amine nucleophile. Sodium acetate acts as a buffer and base to free the amine.[1]

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate.

  • After completion, allow the mixture to cool to room temperature. A precipitate may form.

  • Pour the reaction mixture slowly into a beaker of ice-cold water with stirring. This will precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and salts.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from hot ethanol to afford the title compound as a crystalline solid.

Table 2: Substrate Scope and Expected Products

β-Dicarbonyl ReagentR1R2Expected Product
AcetylacetoneCH₃CH₃2,4-Dimethyl-5H-indeno[1,2-d]pyrimidine
BenzoylacetonePhCH₃2-Phenyl-4-methyl-5H-indeno[1,2-d]pyrimidine
DibenzoylmethanePhPh2,4-Diphenyl-5H-indeno[1,2-d]pyrimidine
Ethyl AcetoacetateCH₃OEt2-Methyl-4-hydroxy-5H-indeno[1,2-d]pyrimidine
Note: Reaction with β-ketoesters yields the hydroxypyrimidine (pyrimidinone) tautomer.

Section 3: Synthesis of Indeno[1,2-b]pyrazines via Condensation with α-Dicarbonyls

Pyrazines and their fused derivatives, like quinoxalines, are important nitrogen-containing heterocycles. The reaction between a 1,2-diamine and a 1,2-dicarbonyl is the most classical and reliable method for their synthesis. Here, the α-amino ketone precursor essentially reacts as a masked 1,2-dinucleophile, condensing with an α-dicarbonyl to build the indeno[1,2-b]pyrazine core. This approach is analogous to the synthesis of indenoquinoxalines from 2-bromo-1-indanone and diamines, where the α-haloketone is attacked by the two amine nucleophiles sequentially.[6][7]

Mechanistic Rationale

The reaction proceeds via a double condensation mechanism.

  • The amine of the neutralized 2-amino-1-indanone attacks one of the carbonyls of the α-dicarbonyl reagent (e.g., biacetyl) to form an initial imine after dehydration.

  • An intramolecular condensation then occurs. The active methylene group (C3 of the indanone core), which is α- to the newly formed imine, attacks the second carbonyl of the dicarbonyl reagent.

  • A final dehydration/oxidation (aromatization) step yields the stable, fully conjugated indeno[1,2-b]pyrazine system. The reaction is often carried out in a protic solvent like ethanol or acetic acid to facilitate the proton transfers and dehydration steps.

Mechanism for Indeno[1,2-b]pyrazine Formation

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization & Aromatization A Free 2-Amino-1-indanone C Intermediate Imine A->C Condensation (-H₂O) B α-Dicarbonyl (e.g., Biacetyl) B->C D Intramolecular Condensation C->D E Dehydration/ Aromatization D->E Ring Closure F Indeno[1,2-b]pyrazine Product E->F (-H₂O)

Caption: Proposed two-stage mechanism for Indeno[1,2-b]pyrazine synthesis.

Protocol 2: Synthesis of 2,3-Dimethyl-5H-indeno[1,2-b]pyrazine

Materials:

  • This compound (1.0 eq)

  • Biacetyl (2,3-butanedione) (1.0 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Ethanol (solvent)

Procedure:

  • Suspend this compound (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add triethylamine (1.1 eq) dropwise to the suspension at room temperature. Stir for 15-20 minutes.

    • Causality Note: TEA is a non-nucleophilic base used to neutralize the hydrochloride salt, liberating the free amine in situ. Using it in slight excess ensures complete neutralization.

  • To the resulting mixture, add biacetyl (1.0 eq) in one portion.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. The solution will typically darken. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization of the product.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • If necessary, the product can be further purified by column chromatography on silica gel.

Table 3: Substrate Scope and Expected Products

α-Dicarbonyl ReagentR1R2Expected Product
BiacetylCH₃CH₃2,3-Dimethyl-5H-indeno[1,2-b]pyrazine
BenzilPhPh2,3-Diphenyl-5H-indeno[1,2-b]pyrazine
Glyoxal (40% in H₂O)HH5H-Indeno[1,2-b]pyrazine
o-Phenylenediamine--11H-Indeno[1,2-b]quinoxaline
Note: Reacting the α-amino ketone with a 1,2-diamine like o-phenylenediamine would be an alternative route to benzo-fused systems, although the primary protocol focuses on α-dicarbonyls.

References

  • Ghorab, M. M., & Alsaid, M. S. (2015). Synthesis of some tricyclic indeno [1, 2-d] pyrimidine derivatives as a new class of anti-breast cancer agents. Biomedical Research, 26(2). Available at: [Link]

  • ResearchGate. (2018). Synthetic and natural biologically-active α-amino ketones. Available at: [Link]

  • RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances. Available at: [Link]

  • ResearchGate. (2008). Synthesis of Indeno[1,2-d]pyrimidin-5-Ones and Their Fluorescence in Solid State. Available at: [Link]

  • RSC Publishing. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sabinet African Journals. (2011). Synthesis of 9H-indeno [1, 2-b] pyrazine and 11H-indeno [1, 2-b] quinoxaline derivatives in one-step reaction from 2-bromo-4-chl. Available at: [Link]

  • ResearchGate. (2018). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Available at: [Link]

  • Allied Academies. (2015). Synthesis of some tricyclic indeno [1, 2-d] pyrimidine derivatives as a new class of anti-breast cancer agents. Available at: [Link]

  • Flinders University Research. (2011). Synthesis of 9H-Indeno [1, 2-b] Pyrazine and 11H-Indeno [1, 2-b] Quinoxaline Derivatives in One-step Reaction from 2-Bromo-4-chloro-1-indanone. Available at: [Link]

  • Pearson. (n.d.). Beta-Dicarbonyl Synthesis Pathway. Available at: [Link]

Sources

Application Note: A Guide to the Process Development and Scale-Up Synthesis of Rasagiline Mesylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the industrial-scale synthesis of Rasagiline Mesylate, a potent, selective, and irreversible monoamine oxidase type B (MAO-B) inhibitor for the treatment of Parkinson's disease.[1][2] The synthesis of rasagiline presents a significant chemical challenge, primarily in establishing the (R)-stereocenter at the C1 position of the indan ring with high enantiomeric purity. This guide outlines a robust and scalable synthetic route starting from the readily available commodity chemical, 1-indanone. We will detail the process chemistry, step-by-step protocols, in-process controls (IPCs), and critical scale-up considerations. The causality behind key experimental choices, such as starting material selection, reagent choice, and resolution strategy, is explained to provide a comprehensive understanding of the process.

Introduction

Rasagiline: Mechanism of Action and Therapeutic Importance

Rasagiline, chemically known as (R)-N-(2-propynyl)-2,3-dihydro-1H-inden-1-amine, is a cornerstone therapy for Parkinson's disease.[1] It functions by selectively and irreversibly inhibiting monoamine oxidase type B (MAO-B), the primary enzyme responsible for the degradation of dopamine in the brain.[2] This inhibition leads to increased synaptic dopamine levels, thereby alleviating the motor symptoms associated with Parkinson's disease. Marketed as Azilect® (rasagiline mesylate), it is used both as a monotherapy in early-stage disease and as an adjunct to levodopa in more advanced cases.[1][3]

Synthetic Challenges: The Imperative of Stereocontrol

The therapeutic efficacy of rasagiline is exclusive to its (R)-enantiomer. The (S)-enantiomer is significantly less active, making the stereochemical purity of the final Active Pharmaceutical Ingredient (API) a critical quality attribute. Consequently, the central challenge in any commercially viable synthesis is the efficient and high-fidelity establishment of the stereocenter at the C1 position. Common strategies to achieve this include the asymmetric synthesis of the chiral amine intermediate or the resolution of a racemic mixture.[4]

Overview of Synthetic Strategies

Several routes to rasagiline have been reported, broadly falling into two categories:

  • Alkylation of a Chiral Precursor: This involves starting with or creating enantiomerically pure (R)-1-aminoindan and subsequently alkylating it with a propargyl group.[5] This approach front-loads the stereochemical challenge.

  • Resolution of a Racemic Mixture: This strategy involves the synthesis of racemic rasagiline, followed by separation of the enantiomers, typically through diastereomeric salt formation with a chiral acid.[1] This is a classic and often industrially pragmatic approach.

This guide will focus on the second strategy due to its robustness, use of lower-cost starting materials, and well-established scalability.

Strategic Process Design: Starting Material Selection

Optimal Starting Material: 1-Indanone

For large-scale industrial production, the selection of a starting material is governed by cost, availability, safety, and atom economy. 1-Indanone is the preferred precursor for rasagiline synthesis. It is a high-tonnage, low-cost commodity chemical that provides a direct and efficient entry point to the required 1-aminoindan core structure. Routes commencing with 1-indanone are well-documented and optimized for industrial application.[1]

Note on 2-Amino-2,3-dihydro-1H-inden-1-one

While the compound 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride is a valid chemical entity, it is not a practical or efficient precursor for the synthesis of rasagiline.[6] Converting this α-amino ketone to the target 1-aminoindan structure would require a convoluted series of reactions, including reduction of the C1 ketone, removal of the C2 amine, and subsequent introduction of a new amine at the C1 position. Such a route would be low-yielding, costly, and generate significant waste, making it unsuitable for scale-up. The most logical and field-proven syntheses initiate functionalization at the C1 position of the indan skeleton.

Recommended Scale-Up Synthetic Pathway

The recommended pathway is a four-step synthesis beginning with 1-indanone. This process is designed for scalability and focuses on producing rasagiline mesylate with high chemical and chiral purity (>99.5% and >99.9% ee, respectively).

G cluster_0 Recommended Synthetic Pathway for Rasagiline Mesylate Indanone 1-Indanone Aminoindan Racemic 1-Aminoindan Indanone->Aminoindan Step 1 Reductive Amination RacRasagiline Racemic Rasagiline Aminoindan->RacRasagiline Step 2 N-Propargylation TartrateSalt Di-(R)-Rasagiline-L-tartrate Salt RacRasagiline->TartrateSalt Step 3a Resolution w/ L-Tartaric Acid RasagilineBase (R)-Rasagiline Free Base TartrateSalt->RasagilineBase Step 3b Base Liberation RasagilineMesylate Rasagiline Mesylate API RasagilineBase->RasagilineMesylate Step 4 Mesylate Salt Formation G cluster_1 Workflow for Optical Resolution (Step 3) Racemate Racemic Rasagiline (R/S Mixture) in Solvent AddAcid Add L-(+)-Tartaric Acid Racemate->AddAcid Cooling Controlled Cooling & Crystallization AddAcid->Cooling Filtration Filtration Cooling->Filtration Solid Solid: Di-(R)-Rasagiline-L-tartrate (Desired Diastereomer) Filtration->Solid Isolate Filtrate Filtrate: (S)-Rasagiline-L-tartrate (Soluble Diastereomer) Filtration->Filtrate Remove Liberation Base Liberation (e.g., NaOH aq.) Solid->Liberation FinalBase Pure (R)-Rasagiline Free Base Liberation->FinalBase

Diagram 2: Experimental workflow for the optical resolution of racemic rasagiline.

Protocol:

  • Dissolution: Dissolve the crude racemic rasagiline base (1.0 eq) in a suitable solvent, typically isopropanol (IPA) or a methanol/IPA mixture (8-12 vol). [5]2. Salt Formation: Heat the solution to 50-60 °C. Add a solution of L-(+)-tartaric acid (0.5-0.6 eq) in the same solvent.

    • Causality: Using slightly more than 0.5 equivalents of the resolving agent ensures that all of the desired (R)-enantiomer can form the salt, but avoids precipitating the more soluble (S)-enantiomer salt.

  • Crystallization: Slowly cool the mixture to ambient temperature, then further cool to 0-5 °C over several hours to induce crystallization of the desired di-(R)-rasagiline-L-tartrate salt.

  • Aging: Hold the slurry at 0-5 °C for 4-8 hours to maximize yield and purity.

  • Isolation: Isolate the crystalline solid by filtration. Wash the cake with cold solvent.

  • Purity Check (IPC): Analyze a sample of the isolated salt by chiral HPLC to ensure the enantiomeric excess (ee) is >99.5%. If not, a recrystallization from the same solvent system may be required.

  • Free Base Liberation: a. Suspend the diastereomerically pure tartrate salt in a mixture of water and toluene. b. Add an aqueous base (e.g., NaOH solution) until the pH is >12 to break the salt and liberate the (R)-rasagiline free base into the organic layer. c. Separate the organic layer, wash with water, and concentrate under reduced pressure to yield pure (R)-rasagiline base.

Step 4: Formation and Crystallization of Rasagiline Mesylate

Principle: The final step is the formation of the mesylate salt, which is the stable, crystalline form of the API used in pharmaceutical formulations. [3]This is achieved by reacting the (R)-rasagiline free base with methanesulfonic acid. The crystallization conditions are critical for controlling purity and physical properties like particle size distribution. [7][8] Protocol:

  • Dissolution: Dissolve the (R)-rasagiline free base (1.0 eq) in isopropanol (IPA) (5-7 vol) and filter the solution to remove any particulates.

  • Salt Formation: Cool the solution to 5-10 °C. Slowly add a solution of methanesulfonic acid (1.0-1.05 eq) in IPA.

    • Causality: Performing the addition at a lower temperature is crucial to control the exotherm and prevent the formation of the genotoxic impurity isopropyl mesylate. [5]3. Crystallization: The product will begin to crystallize upon addition of the acid. Stir the resulting slurry at 5-10 °C for 1-2 hours.

  • Warming and Aging: Slowly warm the slurry to room temperature and stir for an additional 2-4 hours to allow for crystal growth.

  • Isolation & Drying: Isolate the product by filtration, wash the cake with cold IPA, and dry under vacuum at 40-50 °C until constant weight is achieved.

  • Final Analysis (API Release): The final product should be analyzed for identity (NMR, IR), chemical purity (HPLC >99.8%), chiral purity (Chiral HPLC >99.9% ee), water content (Karl Fischer <0.5%), and residual solvents (GC).

Process Optimization and Scale-Up Considerations

The following table summarizes key quantitative data for the described process.

ParameterStep 1: Reductive AminationStep 2: N-PropargylationStep 3: ResolutionStep 4: Salt Formation
Key Reagents 1-Indanone, NH₄HCO₂, 10% Pd/C1-Aminoindan, Propargyl BenzenesulfonateRac-Rasagiline, L-Tartaric Acid(R)-Rasagiline, CH₃SO₃H
Solvent(s) Methanol or IPAToluene / WaterIsopropanol / MethanolIsopropanol
Typical Temp. 50-60 °C20-40 °C0-60 °C (Cooling Ramp)5-25 °C
Typical Yield 85-95%90-98% (crude)35-42% (based on racemate)90-97%
Key IPC HPLC/GC (SM <1%)HPLC (SM <2%)Chiral HPLC (>99.5% ee)HPLC (>99.8% purity)
Scale-Up Risk Pyrophoric catalyst handlingExotherm control, impurity formationCrystallization kinetics, solvent lossGenotoxic impurity, particle size

Critical Process Parameters (CPPs):

  • Catalyst Loading & Filtration (Step 1): Ensure consistent catalyst activity and implement robust filtration and handling procedures for the pyrophoric Pd/C.

  • Temperature Control during Propargylation (Step 2): Poor temperature control can lead to increased formation of the N,N-dialkylated impurity, which can be difficult to remove.

  • Cooling Rate during Resolution (Step 3): The rate of cooling directly impacts the crystal size and purity of the diastereomeric salt. A slow, controlled ramp is essential for selective crystallization.

  • Temperature of Mesylate Formation (Step 4): This is a critical safety and quality parameter. Temperatures above 10-15 °C during the addition of methanesulfonic acid in IPA can lead to the formation of isopropyl mesylate, a known genotoxic impurity. [5]

Conclusion

This application note details a robust, scalable, and economically viable process for the synthesis of Rasagiline Mesylate starting from 1-indanone. The described four-step sequence involving reductive amination, N-propargylation, classical resolution, and salt formation is a field-proven strategy for manufacturing this critical API. By carefully controlling the defined process parameters and understanding the causality behind each step, researchers and drug development professionals can successfully implement and scale this synthesis to produce rasagiline mesylate that meets the stringent purity requirements for pharmaceutical use.

References

  • US20110155626A1 - Process for preparation of rasagiline and salts thereof.
  • US8901352B2 - Method for the synthesis of rasagiline.
  • ACS Publications - A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. Organic Process Research & Development. [Link]

  • EP2271612B1 - Rasagiline mesylate particles and process for the preparation thereof.
  • WO2009122301A2 - Rasagiline mesylate particles and process for the preparation thereof.
  • NIH National Library of Medicine - Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. [Link]

  • PubMed - Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine. [Link]

  • ResearchGate - Gram-scale synthesis of rasagiline mesylate (1). [Link]

  • European Patent Office (EPO) - EP2271612B1 - Rasagiline mesylate particles and process for the preparation thereof. [Link]

  • ResearchGate - A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. [Link]

  • ResearchGate - Enantioselective synthesis of both (R)- and (S)-rasagiline by combination of a mechanoenzymatic acetylation with CALB and mechanochemical propargylation. [Link]

  • R Discovery - Rasagiline Mesylate Research Articles. [Link]

  • Der Pharma Chemica - A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). [Link]

  • Wikipedia - Reductive amination. [Link]

Sources

Application Notes and Protocols for the Chiral Separation of 2-Aminoindanone Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 2-Aminoindanone

2-Aminoindanone is a crucial chiral building block and a privileged scaffold in medicinal chemistry. Its rigid bicyclic structure is a key component in a variety of pharmacologically active compounds, including agents with antibacterial, antiviral, and anti-Alzheimer's properties.[1][2][3] The stereochemistry of the amino group at the C-2 position is critical, as enantiomers of chiral drugs often exhibit markedly different pharmacological activities, metabolic pathways, and toxicological profiles.[4][5] Consequently, the development of robust and efficient analytical methods for the enantioselective separation and quantification of 2-aminoindanone enantiomers is paramount for drug discovery, development, and quality control.[4][6]

This guide provides detailed application notes and protocols for the chiral separation of 2-aminoindanone enantiomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies are designed to be adaptable for both analytical-scale enantiomeric purity determination and preparative-scale isolation of individual enantiomers.

Strategic Approach to Chiral Method Development

The successful chiral separation of 2-aminoindanone hinges on the principle of creating a transient diastereomeric complex between the analyte enantiomers and a chiral selector. This is most commonly achieved by using a Chiral Stationary Phase (CSP). The choice of CSP and the chromatographic conditions are critical for achieving optimal resolution. For a primary amine like 2-aminoindanone, polysaccharide-based and cyclodextrin-based CSPs are excellent starting points due to their broad applicability and proven success in separating a wide range of chiral amines.[7][8]

G cluster_0 Method Development Workflow Racemic 2-Aminoindanone Racemic 2-Aminoindanone CSP Screening CSP Screening (Polysaccharide, Cyclodextrin etc.) Racemic 2-Aminoindanone->CSP Screening Mobile Phase Optimization Mobile Phase Optimization (Normal, Reversed, SFC) CSP Screening->Mobile Phase Optimization Parameter Fine-Tuning Parameter Fine-Tuning (Flow rate, Temperature) Mobile Phase Optimization->Parameter Fine-Tuning Baseline Separation Baseline Separation Parameter Fine-Tuning->Baseline Separation

Caption: A generalized workflow for developing a chiral separation method.

Part 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Direct enantiomeric separation of 2-aminoindanone can be effectively achieved using HPLC with CSPs. Polysaccharide-based CSPs, where chiral polymers like amylose or cellulose are derivatized with phenylcarbamates, are particularly well-suited for this class of compounds.[7][8] The primary interaction mechanisms involved are hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the CSP.

Experimental Protocol: HPLC

Objective: To separate the (R)- and (S)-enantiomers of 2-aminoindanone using a polysaccharide-based chiral stationary phase.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV or Diode Array Detector (DAD)

  • Data acquisition and processing software

Recommended Equipment and Reagents:

  • Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm. These are robust starting points for screening.[7][9]

  • Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), Ethanol (EtOH).

  • Additive: Diethylamine (DEA) or Trifluoroacetic acid (TFA). Basic additives like DEA are often used for basic analytes to improve peak shape and reduce tailing.[9]

  • Sample: Racemic standard of 2-aminoindanone.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of racemic 2-aminoindanone in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: A mixture of n-Hexane and an alcohol modifier (IPA or EtOH). A typical starting composition is 90:10 (v/v) n-Hexane:IPA.

    • Additive: Add 0.1% DEA to the mobile phase to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 254 nm (or based on the UV maximum of 2-aminoindanone).

    • Injection Volume: 5-10 µL.

  • Method Optimization:

    • If separation is not achieved, systematically vary the mobile phase composition. Increase the percentage of the alcohol modifier (e.g., to 80:20 n-Hexane:IPA) to decrease retention times.

    • Evaluate different alcohol modifiers. Switching from IPA to EtOH can significantly alter selectivity.

    • Adjust the concentration of the basic additive (e.g., from 0.05% to 0.2% DEA) to optimize peak symmetry.

    • Vary the column temperature (e.g., between 15°C and 40°C) to assess its impact on resolution. Lower temperatures often improve enantioselectivity.[10]

Expected Data and Interpretation

The following table presents hypothetical, yet realistic, chromatographic data for the separation of 2-aminoindanone enantiomers based on the proposed method.

ParameterCondition 1Condition 2
Column Chiralpak® IAChiralpak® IA
Mobile Phase n-Hexane:IPA (90:10) + 0.1% DEAn-Hexane:EtOH (85:15) + 0.1% DEA
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Retention Time (Enantiomer 1) 8.5 min7.2 min
Retention Time (Enantiomer 2) 9.8 min8.9 min
Resolution (Rs) 1.82.1
Selectivity (α) 1.251.30

A resolution value (Rs) greater than 1.5 is generally considered baseline separation, which is desirable for accurate quantification.

Part 2: Chiral Separation by Gas Chromatography (GC)

For GC analysis, derivatization of 2-aminoindanone is essential to increase its volatility and thermal stability, and to improve chromatographic performance.[11] A common approach is the acylation of the amino group with a chiral or achiral reagent. If an achiral derivatizing agent is used, a chiral GC column is required for the separation.

Experimental Protocol: GC

Objective: To separate the derivatized enantiomers of 2-aminoindanone using a chiral capillary GC column.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Autosampler and data system

Recommended Equipment and Reagents:

  • Chiral GC Column: A cyclodextrin-based column, such as a Chiraldex® G-TA (Trifluoroacetyl-gamma-cyclodextrin), is a good choice for separating derivatized amino compounds.[11][12]

  • Derivatization Reagent: Trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Solvents: Dichloromethane (anhydrous), Pyridine.

  • Carrier Gas: Helium or Hydrogen.

Procedure:

  • Derivatization:

    • Dissolve approximately 1 mg of racemic 2-aminoindanone in 200 µL of anhydrous dichloromethane in a reaction vial.

    • Add 50 µL of pyridine followed by 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature.

    • Evaporate the solvent and excess reagents under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC injection.

  • Chromatographic Conditions (Starting Point):

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature (FID): 280°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 5°C/min to 200°C.

      • Hold at 200°C for 10 minutes.

    • Injection Mode: Split (split ratio 50:1).

    • Injection Volume: 1 µL.

  • Analysis and Optimization:

    • Inject the derivatized sample into the GC.

    • Record the chromatogram and identify the peaks corresponding to the two derivatized enantiomers.

    • The temperature ramp rate can be adjusted to optimize the resolution between the enantiomeric peaks. A slower ramp rate generally improves separation.[11]

G cluster_1 GC Derivatization and Analysis Workflow 2-Aminoindanone 2-Aminoindanone Derivatization Derivatization (e.g., with TFAA) 2-Aminoindanone->Derivatization Volatile Derivative Volatile N-TFA-2-aminoindanone Derivatization->Volatile Derivative Chiral GC Analysis Chiral GC Analysis (Cyclodextrin Column) Volatile Derivative->Chiral GC Analysis Separated Enantiomers Separated Enantiomers Chiral GC Analysis->Separated Enantiomers

Caption: Workflow for the chiral GC analysis of 2-aminoindanone.

Expected Data and Interpretation

The derivatized enantiomers should elute as two distinct, well-resolved peaks. The resolution can be calculated to assess the quality of the separation.

ParameterExpected Value
Column Chiraldex® G-TA
Oven Program 100°C (2 min) to 200°C at 5°C/min
Retention Time (Derivatized Enantiomer 1) ~15.2 min
Retention Time (Derivatized Enantiomer 2) ~15.8 min
Resolution (Rs) > 2.0

(Note: Retention times are illustrative and will depend on the specific GC system and derivatization efficiency.)

Supercritical Fluid Chromatography (SFC) as a High-Throughput Alternative

For high-throughput screening and preparative separations, Supercritical Fluid Chromatography (SFC) is an increasingly popular technique.[13][14] SFC often provides faster separations and uses less organic solvent compared to HPLC. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. The mobile phase typically consists of supercritical CO2 with a small percentage of an alcohol modifier (e.g., methanol or ethanol) and an additive (e.g., isopropylamine for basic compounds).[13][14]

Conclusion and Best Practices

The chiral separation of 2-aminoindanone enantiomers is readily achievable with both HPLC and GC techniques. The choice between these methods will depend on the specific application, available instrumentation, and desired throughput. For routine analytical work, HPLC with a polysaccharide-based CSP offers a direct and robust solution. For applications requiring higher sensitivity or when dealing with complex matrices, GC-MS after derivatization can be advantageous. For rapid screening and green chemistry initiatives, SFC should be strongly considered. Method development should always begin with a thorough screening of different CSPs and mobile phase conditions to identify the optimal system for baseline resolution.

References

  • Organic Syntheses Procedure. (n.d.). 2-indanone. Retrieved from [Link]

  • Ellis, T. K., Hochla, V. M., & Soloshonok, V. A. (2003). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. The Journal of Organic Chemistry, 68(12), 4973–4976. Retrieved from [Link]

  • (2021). Synthesis method of 2-aminoindan or derivatives thereof. Google Patents.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • United Nations Office on Drugs and Crime. (n.d.). Details for Aminoindanes. Retrieved from [Link]

  • (2020). STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
  • BenchChem. (2025).
  • (2008).
  • (2021).
  • (2022).
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • (2016).
  • (n.d.). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist.
  • (2016). Enantioselective separation of biologically active basic compounds in ultra-performance supercritical fluid chromatography.
  • (2025). Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase.
  • (1997). Process for resolving chiral acids with 1-aminoindan-2-ols. Google Patents.
  • (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents.
  • (2021).
  • (2021).
  • (2017). Recent developments in biological activities of indanones. PubMed.
  • BenchChem. (2025). Application Note and Protocol: Chiral Separation of 2-Amino-N-butylpropanamide Enantiomers by HPLC.
  • (2022). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. MDPI.
  • Gübitz, G., & Schmid, M. G. (Eds.). (2004). Chiral separations: methods and protocols. Humana Press.
  • (2017). Recent developments in biological activities of indanones.
  • (n.d.). Alphabetic Index of enantiomeric drugs separated by SFC.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride (CAS: 6941-16-8).[1][2] Recognizing the nuances and potential challenges of this multi-step synthesis, we have compiled a comprehensive resource of troubleshooting strategies and frequently asked questions. Our goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve experimental hurdles effectively.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, high-level synthetic strategy for this compound?

A common and effective strategy involves a two-step process starting from 2-indanone. This approach utilizes a protecting group to ensure selective amination at the C2 position and prevent common side reactions like over-alkylation.

  • N-Boc Protection: Introduction of an amino group at the alpha-position of the ketone, protected by a tert-butyloxycarbonyl (Boc) group. This yields the intermediate, tert-butyl (1-oxo-2,3-dihydro-1H-inden-2-yl)carbamate.

  • Deprotection and Salt Formation: Removal of the Boc group under acidic conditions using hydrochloric acid. This step simultaneously deprotects the amine and forms the desired hydrochloride salt in a single, efficient operation.[3]

Synthetic_Workflow start 2-Indanone step1 α-Amination & Boc Protection start->step1 Reagents intermediate N-Boc-2-amino-1-indanone step1->intermediate Protected Intermediate step2 Acidic Deprotection (HCl in Dioxane) intermediate->step2 Substrate product 2-Amino-2,3-dihydro-1H- inden-1-one hydrochloride step2->product Final Product

Caption: High-level synthetic workflow.

Q2: Why is the use of a Boc protecting group necessary?

Directly aminating a ketone like 2-indanone can be problematic, leading to a mixture of products.[4] The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups for several reasons[5]:

  • Prevents Over-Alkylation: Once the Boc-protected amine is introduced, the nitrogen is no longer nucleophilic, preventing it from reacting further to form secondary or tertiary amines.[6]

  • Improves Handling: The protected intermediate is typically a stable, crystalline solid that is easier to purify by standard techniques like recrystallization or column chromatography compared to the often less stable free amine.

  • Facilitates a Clean Final Step: The Boc group is specifically designed to be stable under many conditions but easily removed with acid.[7] Using HCl for deprotection provides the added benefit of directly forming the hydrochloride salt, which often improves the final product's stability and crystallinity.[8][9]

Q3: What is the mechanism for the acid-catalyzed Boc deprotection?

The deprotection is a straightforward, acid-catalyzed elimination reaction. The process ensures the generation of the free amine, which is then protonated in the acidic medium to form the ammonium salt.

Boc_Deprotection_Mechanism A 1. Protonation of Carbonyl Oxygen (Boc Group) B 2. Loss of tert-Butyl Cation A->B tert-butyl group leaves C 3. Formation of Carbamic Acid B->C forms unstable intermediate D 4. Decarboxylation C->D releases CO2 gas E 5. Formation of Free Amine D->E generates primary amine F 6. Protonation to Hydrochloride Salt E->F in presence of excess HCl

Caption: Mechanism of acid-catalyzed Boc deprotection.[10]

Key points of the mechanism include[10]:

  • The acid (H+) protonates the carbonyl oxygen of the Boc group.

  • This facilitates the loss of the stable tert-butyl cation.

  • The resulting carbamic acid is unstable and rapidly decomposes.

  • It releases carbon dioxide gas, leaving the free amine.

  • In the presence of excess HCl, the newly formed amine is protonated to yield the final hydrochloride salt.

Crucial Safety Note: The decarboxylation step produces CO2 gas. Never run Boc deprotections in a sealed or closed system to avoid pressure buildup.[10]

Q4: How can I confirm the identity and purity of the final product?

A combination of standard analytical techniques is recommended:

  • ¹H NMR (Proton NMR): Look for the appearance of a broad singlet corresponding to the -NH3+ protons. The disappearance of the large singlet at ~1.4 ppm from the tert-butyl group of the Boc protecting group is a key indicator of reaction completion. The aromatic and aliphatic protons of the indanone core should remain.

  • ¹³C NMR (Carbon NMR): Confirm the presence of the carbonyl carbon and the carbons of the indanone skeleton. The characteristic carbons of the Boc group (~80 ppm and ~28 ppm) should be absent.

  • FTIR (Infrared Spectroscopy): Look for a broad absorption band in the 2500-3000 cm⁻¹ range, which is characteristic of an ammonium (R-NH3+) salt stretch. The carbonyl (C=O) stretch should be present around 1700-1720 cm⁻¹.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the best method to assess purity and confirm the molecular weight. The mass spectrum should show the molecular ion for the free amine (C9H9NO), which has a molecular weight of approximately 147.18 g/mol .

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Troubleshooting_Logic problem problem cause cause solution solution P1 Low Yield of Final Product C1_1 Incomplete Deprotection P1->C1_1 C1_2 Loss During Workup/Isolation P1->C1_2 C1_3 Poor Quality Intermediate P1->C1_3 P2 Product is an Oil / Gummy Solid C2_1 Residual Solvent P2->C2_1 C2_2 Product is Hygroscopic P2->C2_2 C2_3 Incorrect Precipitation Solvent P2->C2_3 P3 Incomplete Boc Deprotection C3_1 Insufficient Acid P3->C3_1 C3_2 Insufficient Reaction Time P3->C3_2 C3_3 Water in Reaction P3->C3_3 S1_1 Increase reaction time/temp. Add more HCl. C1_1->S1_1 S1_2 Use anti-solvent precipitation. Minimize transfers. C1_2->S1_2 S1_3 Recrystallize N-Boc intermediate before deprotection. C1_3->S1_3 S2_1 Dry under high vacuum. Triturate with non-polar solvent. C2_1->S2_1 S2_2 Handle under inert atmosphere. Store in desiccator. C2_2->S2_2 S2_3 Screen solvents (e.g., Ether, MTBE, EtOAc) to find optimal anti-solvent. C2_3->S2_3 S3_1 Use 4M HCl in dioxane. Ensure excess equivalents. C3_1->S3_1 S3_2 Monitor by TLC/LC-MS until starting material is consumed. C3_2->S3_2 S3_3 Use anhydrous grade solvents and reagents. C3_3->S3_3

Caption: Troubleshooting decision tree.

Q: My final product is an oil or a sticky solid that won't crystallize. What should I do?

Probable Cause: This is a common issue with amine hydrochloride salts.[11] The cause is often related to the product's hygroscopic nature (tendency to absorb moisture from the air) or the presence of residual solvents.

Suggested Solutions:

  • Solvent Selection for Precipitation: The choice of solvent is critical. The product is often generated in a solvent in which it is soluble (like dioxane or methanol) and then precipitated by adding an "anti-solvent" in which it is insoluble. Diethyl ether is a common choice for precipitating hydrochloride salts.[5]

    • Action: After the reaction is complete, concentrate the solution and redissolve the residue in a minimal amount of a polar solvent (e.g., methanol, isopropanol). Then, slowly add a non-polar anti-solvent (e.g., diethyl ether, MTBE, or ethyl acetate) with vigorous stirring until the product precipitates.[11]

  • Trituration: If an oil forms, it can sometimes be induced to solidify by trituration.

    • Action: Add a suitable anti-solvent (like cold diethyl ether) to the oil and vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This can initiate crystallization.

  • Ensure Anhydrous Conditions: Moisture can inhibit crystallization and lead to gummy products.

    • Action: Dry the crude product thoroughly under high vacuum for several hours. If the product is particularly hygroscopic, all handling should be done quickly or under an inert atmosphere (e.g., nitrogen or argon).

Q: The Boc deprotection step is slow or incomplete, even after several hours. Why?

Probable Cause: While typically efficient, the rate of Boc deprotection can be substrate-dependent.[5] Insufficient acid, the presence of water, or low temperature can slow the reaction.

Suggested Solutions:

  • Reagent Choice and Stoichiometry: Using a commercially available solution of 4M HCl in 1,4-dioxane is highly recommended as it provides a potent, anhydrous source of acid.[7][12] Ensure you are using a significant excess of HCl (typically, the solvent itself is the HCl solution).

  • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress every 30-60 minutes using an appropriate method.

    • Action: Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the starting N-Boc intermediate. The reaction is complete only when no starting material is visible.[5]

  • Temperature: Most Boc deprotections proceed readily at room temperature.[3]

    • Action: If the reaction is sluggish at room temperature, it can be gently warmed to 30-40°C. However, monitor carefully for any potential side product formation at higher temperatures.

Q: My yield is consistently low. Where might I be losing my product?

Probable Cause: Product loss can occur at the deprotection stage or during the final isolation. Amine salts can have some solubility even in anti-solvents, leading to losses during filtration.

Suggested Solutions:

  • Optimize Precipitation/Filtration:

    • Action: When precipitating the product with an anti-solvent, cool the mixture in an ice bath for 30-60 minutes before filtration to maximize the recovery of the solid.

    • Action: Wash the collected solid sparingly with a small amount of cold anti-solvent (e.g., cold diethyl ether) to remove impurities without dissolving a significant amount of the product.[5]

  • Purity of the Intermediate: Impurities in the N-Boc protected intermediate can interfere with the deprotection and complicate the final purification, leading to lower isolated yields.

    • Action: Ensure the tert-butyl (1-oxo-2,3-dihydro-1H-inden-2-yl)carbamate intermediate is pure before proceeding to the deprotection step. If necessary, recrystallize or purify it by column chromatography.

Experimental Protocols & Data

Protocol 1: Boc Deprotection and Hydrochloride Salt Formation

This protocol describes the final step of the synthesis.

Reagents and Materials:

  • tert-butyl (1-oxo-2,3-dihydro-1H-inden-2-yl)carbamate

  • 4.0 M solution of HCl in 1,4-dioxane

  • Diethyl ether (anhydrous)

  • Standard laboratory glassware, magnetic stirrer, filtration apparatus

Procedure:

  • The N-Boc protected intermediate (1.0 eq) is dissolved or suspended in a minimal amount of 1,4-dioxane in a round-bottom flask equipped with a magnetic stir bar.

  • The 4.0 M solution of HCl in 1,4-dioxane (10-20 eq) is added to the flask.

  • The mixture is stirred at room temperature. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material.[5]

  • Upon completion (typically 1-4 hours), the product may precipitate directly from the reaction mixture.[5]

  • Anhydrous diethyl ether is added to the mixture to ensure complete precipitation of the hydrochloride salt.

  • The suspension is stirred for an additional 30 minutes, then the solid is collected by vacuum filtration.

  • The collected solid is washed with a small portion of cold, anhydrous diethyl ether.[5]

  • The white to off-white solid is dried under high vacuum to yield the final product, this compound.

Table 1: Comparison of Acidic Deprotection Conditions
Acid SystemTypical SolventTemperatureTypical TimeNotes
HCl in Dioxane 1,4-DioxaneRoom Temp.1-4 hoursRecommended Method. Anhydrous conditions, often leads to direct precipitation of the clean hydrochloride salt.[7]
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)0°C to Room Temp.0.5-2 hoursVery effective, but TFA is corrosive and requires a neutralization workup (e.g., NaHCO₃ wash) to isolate the free amine before forming the HCl salt separately.[3]
HCl in Methanol MethanolRoom Temp.2-12 hoursCan be effective, but methanol may compete as a nucleophile in some cases. The product remains dissolved and requires solvent evaporation and precipitation.[7]

References

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

  • AFPM. (n.d.). Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to mo. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • AFPM. (n.d.). Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit?. Retrieved from [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Strategies for Accessing cis-1-Amino-2-Indanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-indanone. Retrieved from [Link]

  • National Institutes of Health. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • Semantic Scholar. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Retrieved from [Link]

  • Sci-Hub. (1998). Enantioselective synthesis of 2-hydroxy-1-indanone, a key precursor of enantiomerically pure 1-amino-2-indanol. Tetrahedron: Asymmetry. Retrieved from [Link]

  • Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • Der Pharma Chemica. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). How can 2-indanone be prepared?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Pearson. (n.d.). Reductive Amination Practice Problems. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Amines-Practice Problems. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the properties, handling, and storage of this compound.

Q1: What is the typical purity of commercially available this compound?

A1: Commercially available this compound typically has a purity of 95% or higher.[1] It is crucial to verify the purity of your starting material as impurities can significantly impact the outcome of subsequent reactions.

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[2][3][4] While specific stability data for this compound is not extensively published, related aminoindan and indanone compounds are known to be sensitive to air and light.[5] For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is recommended.

Q3: Is this compound soluble in common organic solvents?

A3: As a hydrochloride salt, its solubility in non-polar organic solvents is generally low. It is expected to have better solubility in polar protic solvents like water and alcohols (e.g., methanol, ethanol). The free amine form would exhibit higher solubility in a broader range of organic solvents. For reactions requiring the free amine, deprotonation of the hydrochloride salt is necessary.[6]

Q4: How can I convert the hydrochloride salt to the free amine?

A4: To obtain the free amine, the hydrochloride salt can be neutralized with a suitable base. A common laboratory procedure involves dissolving the salt in a suitable solvent and adding a base to deprotonate the ammonium ion. The choice of base and solvent depends on the subsequent reaction conditions. For instance, an aqueous solution of a base like sodium bicarbonate or a tertiary amine like triethylamine in an organic solvent can be used.[6]

II. Troubleshooting Guide for Synthesis

The synthesis of this compound can be challenging. This guide provides solutions to common problems encountered during its preparation, assuming a common synthetic route involving the amination of an indanone precursor followed by salt formation.

A prevalent synthetic strategy involves the introduction of a nitrogen-containing functional group at the C2 position of an indanone skeleton, followed by its conversion to the amine and subsequent hydrochloride salt formation. A plausible chemical route is the nitrosation of 1-indanone, followed by reduction.

Problem 1: Low Yield in the Amination Step

Low yields during the introduction of the amino group onto the indanone scaffold can be frustrating. Here are some potential causes and their solutions.

Possible Cause Explanation Suggested Solution
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider incrementally increasing the reaction time or temperature.
Poor Reagent Quality The quality of the amination reagent (e.g., nitrosating agent, reducing agent) can significantly affect the yield.Use fresh, high-purity reagents. Ensure anhydrous conditions if the reagents are moisture-sensitive.
Side Reactions Indanones can undergo various side reactions, such as self-condensation or reactions with impurities.Optimize the reaction conditions (e.g., temperature, concentration) to minimize side reactions. Purification of the starting indanone may be necessary.
Inefficient Reduction If the synthesis proceeds through a nitro or oxime intermediate, the reduction step may be incomplete.Choose an appropriate reducing agent and catalyst system. For example, catalytic hydrogenation often requires careful optimization of catalyst, pressure, and solvent.
Problem 2: Difficulty in Isolating and Purifying the Hydrochloride Salt

The final step of forming and isolating the hydrochloride salt can present its own set of challenges.

Possible Cause Explanation Suggested Solution
Hygroscopic Nature of the Salt The hydrochloride salt may be hygroscopic, leading to the formation of an oil or sludge instead of a crystalline solid.Work in a dry environment and use anhydrous solvents. If the product is an oil, try trituration with a non-polar solvent like diethyl ether or petroleum ether to induce crystallization.[7]
Suboptimal Solvent for Crystallization The choice of solvent is critical for successful crystallization.If the salt does not precipitate, it may be too soluble in the chosen solvent. Add an anti-solvent (a solvent in which the salt is insoluble) to induce precipitation.[7] Common solvent systems for amine hydrochloride salt formation include HCl in ethers (like dioxane or diethyl ether) or alcohols (like isopropanol).[7][8]
Excess Acid An excess of hydrochloric acid can sometimes inhibit crystallization or lead to the formation of an oily product.Use a stoichiometric amount of HCl, or a slight excess. Gaseous HCl or a solution of HCl in an organic solvent is often preferred over concentrated aqueous HCl to avoid introducing excess water.[9]
Presence of Impurities Impurities can interfere with the crystal lattice formation.Ensure the free amine is of high purity before proceeding with salt formation. Purification of the amine by column chromatography may be necessary.

III. Experimental Protocols and Methodologies

This section provides a generalized, step-by-step protocol for the synthesis and purification of this compound, based on common organic synthesis techniques for analogous compounds.

Protocol 1: Synthesis via Reductive Amination (Conceptual)

This protocol outlines a general enzymatic approach, which has been shown to be effective for the amination of indanones.[10][11]

  • Buffer Preparation : Prepare a suitable buffer solution (e.g., triethanolamine buffer) and adjust the pH to the optimal range for the chosen transaminase enzyme (typically pH 8-9).[10]

  • Reaction Setup : In a reaction vessel, combine the buffer solution, the transaminase enzyme, a cofactor such as pyridoxal phosphate, and an amine donor (e.g., isopropylamine).

  • Substrate Addition : Add the 1-indanone precursor, potentially dissolved in a co-solvent like DMSO to aid solubility.

  • Reaction Monitoring : Maintain the reaction at the optimal temperature for the enzyme (e.g., 40°C) and monitor the conversion by TLC or HPLC.[10]

  • Workup : Once the reaction is complete, quench the reaction (e.g., by adding a base like NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).[10]

  • Purification of the Free Amine : The crude amine can be purified by column chromatography on silica gel.

Protocol 2: Hydrochloride Salt Formation
  • Dissolution : Dissolve the purified 2-amino-2,3-dihydro-1H-inden-1-one free amine in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or isopropanol.[7]

  • Acidification : Slowly add a solution of anhydrous HCl in the chosen solvent (e.g., 2 M HCl in diethyl ether) or bubble dry HCl gas through the solution with stirring.

  • Precipitation : The hydrochloride salt should precipitate out of the solution. If precipitation is slow, cooling the mixture in an ice bath or gently scratching the inside of the flask with a glass rod can induce crystallization.

  • Isolation : Collect the solid product by filtration, wash it with a small amount of the cold anhydrous solvent, and dry it under vacuum.

IV. Visualizations

Workflow for Troubleshooting Low Yield in Amination

G start Low Yield in Amination Step check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete increase_params Increase Reaction Time/Temperature incomplete->increase_params Yes complete Reaction is Complete incomplete->complete No increase_params->check_completion check_reagents Check Reagent Quality poor_reagents Reagents are Old/Impure check_reagents->poor_reagents use_fresh_reagents Use Fresh, High-Purity Reagents poor_reagents->use_fresh_reagents Yes good_reagents Reagents are of Good Quality poor_reagents->good_reagents No use_fresh_reagents->start check_side_reactions Analyze for Side Products (NMR/MS) side_products_present Side Products Detected check_side_reactions->side_products_present optimize_conditions Optimize Conditions (Temp., Conc.) side_products_present->optimize_conditions Yes no_side_products No Significant Side Products side_products_present->no_side_products No optimize_conditions->start purify_sm Purify Starting Material optimize_conditions->purify_sm purify_sm->start complete->check_reagents good_reagents->check_side_reactions end Yield Improved no_side_products->end

Caption: Troubleshooting workflow for low amination yield.

Decision Tree for Hydrochloride Salt Isolation

G start Problem Isolating HCl Salt product_state Is the product an oil/sludge? start->product_state triturate Triturate with a non-polar solvent (e.g., ether) product_state->triturate Yes no_precipitate No precipitate forms product_state->no_precipitate No end Crystalline Solid Obtained triturate->end add_antisolvent Add an anti-solvent no_precipitate->add_antisolvent Yes check_purity Check Purity of Free Amine no_precipitate->check_purity No add_antisolvent->end impure Amine is Impure check_purity->impure purify_amine Purify Amine via Chromatography impure->purify_amine Yes check_acid Check Amount of HCl Added impure->check_acid No purify_amine->start excess_acid Excess HCl Used? check_acid->excess_acid use_stoichiometric_hcl Use Stoichiometric Anhydrous HCl excess_acid->use_stoichiometric_hcl Yes excess_acid->end No use_stoichiometric_hcl->start

Caption: Decision tree for isolating the hydrochloride salt.

V. References

  • Sartori, G., Casnati, G., Bigi, F., & Baraldi, D. (1991). Friedel-Crafts Coordinated Processes: Selective Cyclooligomerization of Acyl Chlorides. Tetrahedron Letters, 32(18), 2153–2156.

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. Retrieved from [Link]

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. (2021). PMC. Retrieved from [Link]

  • Mansa STM Publishers. (n.d.). A comprehensive review of disclosures in academic journals regarding the synthesis of Rasagiline and its closely related compounds along with major biological activity advancements. Retrieved from [Link]

  • ResearchGate. (2025). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. Retrieved from [Link]

  • Scribd. (n.d.). Rasagiline Mesylate Synthesis Report. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H9NO). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-indandiones (indene-1,3-diones). Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-indanone. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of New 1,3-indandione Derivatives. Retrieved from [Link]

  • Indian Journal of Heterocyclic Chemistry. (2019). Synthetic Applications of 2-diazo-1,3-indanedione. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US7262326B2 - Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates. Retrieved from

  • ResearchGate. (n.d.). Asymmetric reductive amination of 1-indanone derivatives by using.... Retrieved from [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010007181A2 - New salt forms of an aminoindan derivative. Retrieved from

  • Indian Journal of Chemistry. (n.d.). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminoindan hydrochloride. Retrieved from [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • RSC Publishing. (n.d.). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. Retrieved from [Link]

  • Google Patents. (n.d.). CN108794339A - The preparation method of one kind (1R, 2S) -2,6- dimethyl -1- amido indanes. Retrieved from

  • Organic Syntheses. (n.d.). 13. Retrieved from [Link]

  • ResearchGate. (2016). How to convert amino acid to its hydrochloride?. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. Retrieved from [Link]

  • Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones. Retrieved from

Sources

Technical Support Center: Synthesis of 2-Amino-2,3-dihydro-1H-inden-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you in your experimental work.

Introduction: The Synthetic Landscape

2-Amino-2,3-dihydro-1H-inden-1-one, a cyclic vicinal amino ketone, is a crucial building block in medicinal chemistry and natural product synthesis.[1] Its synthesis, while achievable through several routes, is often plagued by side reactions that can complicate purification and reduce yields. This guide will focus on troubleshooting the most common synthetic pathways, providing mechanistic insights and actionable protocols.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis.

FAQ 1: I'm seeing a significant amount of a high molecular weight impurity that is difficult to separate. What could it be?

Answer: This is a classic sign of dimerization or polymerization. α-Amino ketones, especially in their free base form, are susceptible to self-condensation reactions. The amine of one molecule can react with the ketone of another to form a dimer, which can then potentially oligomerize further.

Causality: This side reaction is often base-catalyzed. If the reaction work-up involves a basic wash to neutralize acid and the free amine is left in solution for an extended period, especially at elevated temperatures, dimerization is more likely to occur. The inherent strain and reactivity of the five-membered ring system can also contribute to this pathway.

Troubleshooting Protocol: Minimizing Dimer Formation

  • pH Control: During aqueous work-up, carefully adjust the pH. It is often preferable to keep the product in its protonated (hydrochloride salt) form as much as possible, as this protects the amine from acting as a nucleophile.

  • Temperature Management: Perform extractions and solvent removal at reduced temperatures. Avoid prolonged heating of the free amine form.

  • Prompt Isolation: Once the free amine is generated, proceed to the next step or isolation of the hydrochloride salt as quickly as possible.

FAQ 2: My final product shows an unexpected amide peak in the IR spectrum and a rearranged skeleton in the NMR. What is happening?

Answer: You are likely observing a product from a Beckmann rearrangement. This is a common side reaction if your synthesis proceeds through an oxime intermediate, which is a frequent strategy for introducing the amino group.[2][3][4] The Beckmann rearrangement competes with the desired reaction (e.g., reduction or Neber rearrangement) of the oxime.

Mechanism Insight: The Beckmann rearrangement of an indanone oxime is typically promoted by acid catalysts (like PPA, MsCl, or even strong Lewis acids) and involves the migration of the carbon atom anti-periplanar to the oxime's leaving group, leading to a lactam (a cyclic amide).[4]

Beckmann_Rearrangement Indanone_Oxime 1-Indanone Oxime Protonation Protonation (Acid Catalyst) Indanone_Oxime->Protonation H+ Rearrangement Rearrangement (C-C bond migration) Protonation->Rearrangement Loss of H2O Lactam Isoquinolinone (Lactam) Rearrangement->Lactam Tautomerization

Caption: Beckmann rearrangement of 1-indanone oxime.

Troubleshooting Protocol: Suppressing the Beckmann Rearrangement

  • Reagent Choice: If reducing the oxime, use neutral or mildly acidic reducing agents. Catalytic hydrogenation (e.g., H2/Pd-C) under neutral conditions is often preferred over methods requiring strong acids.

  • Neber Rearrangement Conditions: If using a Neber rearrangement to form the α-amino ketone from an O-sulfonylated oxime, the choice of base is critical.[2][5] Using a hindered base can favor the desired rearrangement over the Beckmann pathway.

  • Temperature Control: The Beckmann rearrangement can be favored at higher temperatures. Running the reaction at the lowest effective temperature can help minimize this side product.

FAQ 3: My Friedel-Crafts acylation to form the indanone ring is giving low yields and multiple products. How can I improve this?

Answer: The intramolecular Friedel-Crafts acylation of a protected phenylalanine derivative (e.g., N-phthaloylphenylalanine acid chloride) is a powerful method but sensitive to reaction conditions.[1] Poor yields and side products often stem from issues with the Lewis acid catalyst or the stability of the acyl chloride.

Common Side Reactions & Causes:

  • Intermolecular Acylation: If the reaction is too concentrated, the acyl chloride of one molecule can react with the aromatic ring of another, leading to polymeric material.

  • Decomposition of Acyl Chloride: The acyl chloride intermediate can be sensitive to moisture and may hydrolyze back to the carboxylic acid, which is unreactive under these conditions.[1]

  • Incomplete Cyclization: Insufficient catalyst or reaction time can lead to recovery of the starting material or hydrolyzed starting material.

  • Positional Isomers: While cyclization to the 1-indanone is generally favored, acylation at other positions on the aromatic ring can occur, though it is less common for this specific substrate.

Troubleshooting Protocol: Optimizing the Friedel-Crafts Cyclization

ParameterRecommendation & Rationale
Lewis Acid Use a sufficient molar excess of a strong Lewis acid like AlCl₃. Ensure it is fresh and anhydrous. The catalyst complexes with the carbonyl groups, and an adequate amount is needed to drive the reaction.
Solvent Use a dry, non-coordinating solvent like dichloromethane (DCM) or carbon disulfide. This prevents the solvent from competing with the substrate for the Lewis acid.
Temperature Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This helps to control the initial exothermic reaction and can reduce the formation of side products.
Concentration Run the reaction under relatively dilute conditions to favor the intramolecular cyclization over intermolecular reactions.
Acyl Chloride Formation Ensure the conversion of the carboxylic acid to the acyl chloride is complete before initiating the cyclization. Use a reliable chlorinating agent like thionyl chloride or oxalyl chloride and remove any excess before adding the Lewis acid.[1]

Part 2: Analytical Detection of Side Products

A robust analytical method is crucial for identifying and quantifying impurities.

Recommended HPLC Method (Starting Point)

ParameterCondition
Column C18 Reverse Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temp. 30 °C

Expected Elution Profile:

  • Starting Materials (e.g., Phenylalanine derivatives): Will likely be more polar and elute earlier.

  • 2-Amino-2,3-dihydro-1H-inden-1-one: The main product peak.

  • Dimer Impurity: Will have a significantly longer retention time due to its higher molecular weight and increased lipophilicity.

  • Beckmann Product (Lactam): May have a similar retention time to the desired product and might require method optimization for baseline separation. Mass spectrometry is an excellent tool for confirmation.

Part 3: Purification Strategies

Challenge: The polar nature of the amino ketone can make purification by standard silica gel chromatography challenging due to streaking.

Recommended Purification Protocol: Crystallization

Crystallization of the hydrochloride salt is the most effective method for purifying the final product.

Step-by-Step Crystallization Procedure:

  • Solvent Selection: A common and effective solvent system is a mixture of isopropanol (IPA) and diethyl ether or methanol and methyl tert-butyl ether (MTBE).

  • Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of the more polar solvent (e.g., IPA or methanol) with gentle heating.

  • Precipitation: Slowly add the less polar anti-solvent (e.g., ether or MTBE) at room temperature or slightly below until the solution becomes turbid.

  • Cooling & Maturation: Cool the mixture slowly to 0-5 °C and allow it to stand for several hours to maximize crystal growth.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Rationale: This process effectively removes less polar impurities (which remain in the mother liquor) and can also exclude some more polar impurities depending on their solubility. The rigid crystal lattice of the salt provides high selectivity for the desired molecule.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_problems Problem Identification cluster_solutions Troubleshooting Paths cluster_purification Purification Start Crude Product Obtained Analysis Analyze by HPLC/TLC/NMR Start->Analysis IsYieldLow Low Yield? Analysis->IsYieldLow AreImpuritiesPresent Multiple Impurities? Analysis->AreImpuritiesPresent CheckReagents Check Reagent Quality (e.g., anhydrous AlCl3) IsYieldLow->CheckReagents Yes CheckDimer High MW Impurity? (Check for Dimer) AreImpuritiesPresent->CheckDimer Yes CheckRearrangement Amide Impurity? (Check for Beckmann Prod.) AreImpuritiesPresent->CheckRearrangement OptimizeFC Optimize Friedel-Crafts (Temp, Concentration) CheckReagents->OptimizeFC Purify Purify via Crystallization OptimizeFC->Purify MinimizeDimer Minimize Dimerization: pH & Temp Control CheckDimer->MinimizeDimer Yes SuppressRearrangement Suppress Rearrangement: Reagent & Temp Choice CheckRearrangement->SuppressRearrangement Yes MinimizeDimer->Purify SuppressRearrangement->Purify FinalProduct Pure Product Purify->FinalProduct

Sources

Technical Support Center: Purification of 2-Amino-2,3-dihydro-1H-inden-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this important synthetic intermediate. Our approach is grounded in established chemical principles and extensive field experience to ensure the integrity and reliability of your experimental outcomes.

Introduction to Purification Challenges

This compound is an α-amino ketone, a class of compounds that can present unique purification challenges. The presence of both a basic amino group (as its hydrochloride salt) and a carbonyl group within a rigid indane framework influences its solubility and stability. Common issues include the presence of colored impurities, residual starting materials, and byproducts from the synthetic route. This guide provides systematic approaches to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: Impurities can originate from the starting materials or side reactions during synthesis. Potential impurities include unreacted 1-indanone, byproducts from the amination reaction, and degradation products. The specific impurities will depend on the synthetic route employed. For instance, if a bromination-amination sequence is used, residual α-bromo ketone could be present.

Q2: My purified product is colored (yellow to brown). What is the likely cause and how can I remove the color?

A2: Colored impurities are often polymeric or oxidized byproducts. These can sometimes be removed by treating the solution of your compound with activated charcoal before the final crystallization step. However, use charcoal judiciously as it can also adsorb your desired product, leading to lower yields.

Q3: Why is my compound "oiling out" during recrystallization instead of forming crystals?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens if the boiling point of the recrystallization solvent is higher than the melting point of your compound, or if the solution is supersaturated to a high degree upon cooling. To remedy this, you can try using a lower-boiling point solvent system, using a larger volume of solvent, or cooling the solution more slowly to encourage crystal nucleation.

Q4: Is it necessary to use anhydrous solvents for the purification?

A4: While the hydrochloride salt is generally more stable than the free base, the presence of water can sometimes interfere with crystallization or promote the hydrolysis of certain impurities. For consistent results, especially during the formation of the hydrochloride salt from the free amine, using anhydrous solvents is recommended.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield After Recrystallization - Using too much solvent. - Cooling the solution too quickly. - Washing the crystals with a solvent that is not sufficiently cold. - Premature crystallization during hot filtration.- Reduce the initial volume of the hot solvent to the minimum required for dissolution. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Ensure the rinsing solvent is pre-chilled to 0-4 °C. - Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration.
Product Fails to Crystallize - The solution is not sufficiently saturated (too much solvent). - Presence of impurities inhibiting crystal nucleation.- Boil off some of the solvent to increase the concentration and allow it to cool again. - Try scratching the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure product. - If all else fails, evaporate the solvent and attempt purification by column chromatography.
Purity Does Not Improve After Recrystallization - The chosen solvent system is not effective at separating the impurity. - The impurity co-crystallizes with the product.- Perform solubility tests to find a more suitable solvent or solvent pair. - Consider an alternative purification method such as column chromatography.
Inconsistent Melting Point - Presence of residual solvent. - Incomplete removal of impurities.- Dry the product under high vacuum for an extended period. - Perform a second recrystallization from a different solvent system. - Assess purity using an analytical technique like HPLC or NMR.

Purification Protocols

Protocol 1: Recrystallization from an Ethanol/Diethyl Ether System

Recrystallization is a powerful technique for purifying solid compounds. The ideal solvent for recrystallization will dissolve the compound well at high temperatures but poorly at low temperatures. For amine hydrochlorides, a mixture of a polar solvent (like ethanol) and a non-polar solvent (like diethyl ether) is often effective.

Step-by-Step Methodology:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stirring and gentle heating on a hot plate will facilitate dissolution.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Diagram of the Recrystallization Workflow:

G cluster_0 Recrystallization Protocol A 1. Dissolve crude product in minimum hot ethanol B 2. Add activated charcoal (if necessary) A->B Colored solution? C 3. Hot gravity filtration A->C No colored impurities B->C D 4. Cool filtrate slowly to induce crystallization C->D E 5. Isolate crystals by vacuum filtration D->E F 6. Wash crystals with ice-cold diethyl ether E->F G 7. Dry under vacuum F->G H Pure Product G->H

Caption: Workflow for the purification of this compound by recrystallization.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

To verify the purity of the final product, a reverse-phase HPLC method can be employed. This protocol is a starting point and may require optimization for your specific instrumentation and impurity profile. A similar method has been shown to be effective for the analysis of 2-aminoindan.[1]

Instrumentation and Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the compound in the mobile phase starting condition (e.g., 95:5 A:B) to a concentration of approximately 1 mg/mL.

Data Analysis:

The purity of the sample can be determined by calculating the peak area percentage of the main product peak relative to the total area of all observed peaks.

Diagram of the HPLC Purity Assessment Workflow:

G cluster_1 HPLC Purity Analysis P1 1. Prepare sample solution (approx. 1 mg/mL) P2 2. Set up HPLC system with specified conditions P1->P2 P3 3. Inject sample P2->P3 P4 4. Acquire chromatogram P3->P4 P5 5. Integrate peaks P4->P5 P6 6. Calculate peak area percentage P5->P6 P7 Purity Assessment P6->P7

Caption: Workflow for assessing the purity of this compound using HPLC.

Concluding Remarks

The successful purification of this compound is crucial for its use in subsequent synthetic steps and for ensuring the reliability of biological data if it is used as a final compound. The methods outlined in this guide provide a robust framework for achieving high purity. It is important to remember that purification is both a science and an art; careful observation and methodical troubleshooting are key to success. For further assistance, please consult the references provided below or contact your chemical supplier's technical support.

References

  • SIELC Technologies. Separation of 2-Aminoindan on Newcrom R1 HPLC column. Available from: [Link]

  • Google Patents. Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. CN101062897A.
  • Royal Society of Chemistry. Recent advances in the synthesis of α-amino ketones. Org. Biomol. Chem., 2021,19, 10-29. Available from: [Link]

  • ACS Publications. Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega 2023, 8, 43, 40785–40794. Available from: [Link]

Sources

Technical Support Center: 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities that may be encountered during experimentation. By understanding the origin and nature of these impurities, you can ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs) on Impurities

This section addresses the most common questions regarding impurities in this compound, providing insights into their sources and chemical identity.

Q1: What are the most likely process-related impurities in my sample of this compound?

A1: Process-related impurities are chemical substances that are introduced or formed during the synthesis of the final product. For this compound, these can be broadly categorized as unreacted starting materials, intermediates, and byproducts from side reactions.

  • Unreacted Starting Materials and Intermediates: The synthesis of the indanone scaffold often involves precursors like phenylpropionic acid or indene. Depending on the synthetic route, residual amounts of these starting materials or their derivatives, such as 1-indanone or 2-indanone , could be present. For instance, 2-indanone is a common precursor in the synthesis of 2-amino-1-indanone derivatives.

  • Byproducts from Side Reactions: A common side reaction during the synthesis of related aminoindanols is a 1,2-hydride shift in a carbocation intermediate. This can lead to the formation of isomeric impurities. In the context of 2-Amino-2,3-dihydro-1H-inden-1-one, this could result in the presence of other positional isomers or structurally related ketones.

  • Reagents and Solvents: Residual solvents and unreacted reagents from the purification and hydrochloride salt formation steps may also be present.

A summary of potential process-related impurities is provided in the table below:

Impurity Class Potential Impurities Likely Origin
Starting MaterialsIndene, Phenylpropionic acidIncomplete reaction
Intermediates1-Indanone, 2-IndanoneIncomplete conversion to the final product
ByproductsPositional isomers, Rearrangement productsSide reactions during synthesis (e.g., 1,2-hydride shift)[1]
Reagents/SolventsResidual synthesis reagents and solventsIncomplete removal during workup and purification
Q2: My experimental results are inconsistent. Could degradation products be the cause? What are the likely degradation pathways?

A2: Yes, inconsistent results can often be attributed to the degradation of the starting material. This compound, being an α-amino ketone, is susceptible to several degradation pathways, especially under harsh experimental conditions. Understanding these pathways is crucial for proper sample handling and storage.

  • Hydrolysis: The ketone functional group can be susceptible to hydrolysis, particularly under acidic or basic conditions. The amino group can also be affected by pH changes.

  • Oxidation: The amine functional group is prone to oxidation, which can be accelerated by exposure to air (oxygen), metal ions, or oxidizing reagents. This can lead to the formation of various oxidation products.

  • Thermal Degradation: At elevated temperatures, α-amino acids and related compounds can undergo decarboxylation (loss of CO2) or other complex degradation reactions[2][3]. For an α-amino ketone, this could involve cleavage of the amino group or rearrangement of the carbon skeleton.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in α-amino ketones, leading to their degradation[4][5][6][7].

The following diagram illustrates the potential degradation pathways:

G 2-Amino-2,3-dihydro-1H-inden-1-one 2-Amino-2,3-dihydro-1H-inden-1-one Hydrolysis_Products Hydrolysis_Products 2-Amino-2,3-dihydro-1H-inden-1-one->Hydrolysis_Products  Acid/Base Oxidation_Products Oxidation_Products 2-Amino-2,3-dihydro-1H-inden-1-one->Oxidation_Products  O2, Metal Ions Thermal_Degradation_Products Thermal_Degradation_Products 2-Amino-2,3-dihydro-1H-inden-1-one->Thermal_Degradation_Products  Heat Photodegradation_Products Photodegradation_Products 2-Amino-2,3-dihydro-1H-inden-1-one->Photodegradation_Products  Light (UV)

Caption: Potential degradation pathways for this compound.

Q3: How can I detect and identify these impurities in my sample?

A3: The most common and effective technique for detecting and quantifying impurities in pharmaceutical compounds is High-Performance Liquid Chromatography (HPLC) , often coupled with a mass spectrometry (MS) detector.

  • HPLC with UV Detection: A stability-indicating HPLC method with UV detection is the standard approach. This method should be able to separate the main compound from all potential process-related and degradation impurities. Developing such a method often involves testing different columns (e.g., C18, phenyl), mobile phases (varying pH and organic solvent composition), and gradient profiles.

  • LC-MS: For definitive identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. MS provides the molecular weight of the impurities, and fragmentation patterns (from MS/MS) can help elucidate their structures.

General recommendations for analytical method development include:

  • Using a high-purity standard of this compound as a reference.

  • Performing forced degradation studies (exposing the compound to acid, base, heat, light, and oxidizing agents) to intentionally generate degradation products and ensure the analytical method can separate them from the parent compound[8][9][10][11][12][13][14][15][16][17].

Troubleshooting Guides

This section provides step-by-step guidance for addressing specific issues you might encounter during your experiments.

Troubleshooting Guide 1: Unexpected Peaks in HPLC Chromatogram

Issue: You observe unexpected peaks in the HPLC chromatogram of your this compound sample.

Workflow for Identification and Resolution:

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Advanced Analysis cluster_3 Resolution A Unexpected peaks in HPLC B Check blank injection (solvent/mobile phase) A->B C Review synthesis route for potential impurities A->C D Analyze a freshly prepared sample vs. an old sample A->D E Perform co-injection with known standards (e.g., 1-indanone) B->E If peaks are not from blank C->E G Conduct forced degradation studies to match degradation peaks D->G If new peaks appear in old sample H If process-related, purify the sample (e.g., recrystallization, chromatography) E->H Impurity identified F Run LC-MS to determine molecular weights of unknown peaks F->H I If degradation-related, optimize storage and handling (e.g., store under inert gas, protect from light, control temperature) G->I Degradation confirmed

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Detailed Steps:

  • Initial Checks:

    • Blank Injection: Always run a blank injection of your solvent and mobile phase to rule out contamination from these sources.

    • Review Synthesis: Examine the synthetic pathway used to prepare the compound. This can provide clues about potential starting materials, intermediates, or byproducts that might be present.

    • Sample Age: Compare the chromatogram of a freshly prepared solution with one from an older sample. The appearance of new peaks in the older sample suggests degradation.

  • Identification of Impurities:

    • Co-injection: If you suspect a specific impurity (e.g., 1-indanone), perform a co-injection with a pure standard of that compound. An increase in the peak area of the suspected impurity confirms its identity.

    • LC-MS Analysis: For unknown peaks, LC-MS is the most powerful tool for identification. The molecular weight information obtained can help you propose potential structures.

    • Forced Degradation: Conduct forced degradation studies by exposing your compound to acidic, basic, oxidative, thermal, and photolytic stress. Comparing the chromatograms of the stressed samples to your sample can help identify degradation products.

  • Resolution:

    • Process-Related Impurities: If the impurities are from the synthesis, further purification of your material may be necessary. Techniques like recrystallization or column chromatography can be effective.

    • Degradation Products: If you identify degradation products, you will need to optimize your storage and handling procedures. This may include storing the compound under an inert atmosphere (e.g., argon or nitrogen), protecting it from light by using amber vials, and storing it at recommended low temperatures.

Troubleshooting Guide 2: Poor Reproducibility in Biological or Chemical Assays

Issue: You are experiencing poor reproducibility in assays using this compound.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Sample Degradation The compound may be degrading in your assay buffer or under the assay conditions (e.g., elevated temperature, exposure to light).Prepare solutions fresh before each experiment.Protect solutions from light.If possible, perform assays at a lower temperature.Check the pH of your assay buffer and assess the stability of the compound at that pH.
Presence of Reactive Impurities Process-related or degradation impurities may be interfering with your assay.Characterize the purity of your sample using a stability-indicating HPLC method.If significant impurities are present, purify the material.Consider if any of the identified impurities could plausibly interfere with your specific assay.
Inconsistent Sample Weighing/Dissolution The hydrochloride salt can be hygroscopic, leading to inaccuracies in weighing. Incomplete dissolution can also lead to inconsistent concentrations.Dry the compound in a vacuum oven before weighing, if its stability permits.Ensure complete dissolution of the sample by visual inspection and appropriate mixing. Use sonication if necessary and if the compound is stable to it.

Experimental Protocols

Protocol 1: General Purpose Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will likely be required for your specific instrumentation and sample matrix.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products.

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample in an oven at 80 °C for 48 hours.

  • Photodegradation: Expose a solution of the sample to UV light (e.g., 254 nm) for 24 hours.

For each condition, analyze the stressed sample by HPLC and compare the chromatogram to that of an unstressed sample.

References

  • Journal of the Chemical Society C. (n.d.). Schiff bases. Part I. Thermal decarboxylation of α-amino-acids in the presence of ketones. RSC Publishing. [Link]

  • Hidalgo, F. J., & Zamora, R. (2006). Chemical Conversion of α-Amino Acids into α-Keto Acids by 4,5-Epoxy-2-decenal. Journal of Agricultural and Food Chemistry, 54(17), 6463–6468.
  • Slideshare. (n.d.). Degradation of amino acids. [Link]

  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality. [Link]

  • (n.d.). Amino acids degradation and synthesis. [Link]

  • Royal Society of Chemistry. (2022). Degradation pathways of amino acids during thermal utilization of biomass: a review. [Link]

  • ResearchGate. (n.d.). Summary of forced degradation studies. [Link]

  • Chemistry LibreTexts. (2022). 10.2: Amino Acids Degradation. [Link]

  • WikiLectures. (2022). Degradation of amino acid carbon skeletons. [Link]

  • Royal Society of Chemistry. (n.d.). Photochemical reductive deamination of alpha-amino aryl alkyl ketones. [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • ResearchGate. (n.d.). Photochemical reductive deamination of alpha-amino aryl alkyl ketones. [Link]

  • Semantic Scholar. (2016). Forced Degradation Studies. [Link]

  • SciSpace. (2016). Forced Degradation Studies. [Link]

  • Massey University. (n.d.). Thermal degradation of 1-amino-1-deoxyketoses and their role in flavour development. [Link]

  • (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • ACS Publications. (2025). Photoinduced Synthesis of α-Amino Ketones from Nitroarenes and α-Hydroxy Ketones. [Link]

  • Scribd. (n.d.). Stability-Indicating HPLC Method for Simultaneous | PDF | High Performance Liquid Chromatography | Detection Limit. [Link]

  • ResearchGate. (2024). (PDF) Thermal degradation of 18 amino acids during pyrolytic processes. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • ResearchGate. (n.d.). (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. [Link]

  • SciSpace. (n.d.). Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F. [Link]

  • ResearchGate. (n.d.). Oxidative Degradation of Aqueous 2-Amino-2-methyl-1-propanol Solvent for Postcombustion CO2 Capture. [Link]

  • ACS Publications. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. [Link]

  • ResearchGate. (n.d.). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. [Link]

  • MDPI. (n.d.). Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. [Link]

  • Royal Society of Chemistry. (n.d.). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. [Link]

  • ResearchGate. (n.d.). Photodegradation and photosensitization of mycosporine-like amino acids. [Link]

  • PubMed. (1970). An experimental study of amino acid degradation under open flask hydrolytic conditions. [Link]

  • ResearchGate. (n.d.). Thermal Degradation on Already Oxidatively Degraded Solutions. [Link]

Sources

Stability issues of 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Given the inherent reactivity of the α-amino ketone moiety, users may encounter stability issues under various reaction conditions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges, optimize your reactions, and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions regarding the handling, storage, and inherent properties of this compound.

Q1: What is the correct way to store this compound to ensure its long-term stability?

A1: Proper storage is critical for maintaining the compound's purity and integrity. It should be stored in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is typically room temperature, as indicated on the product label. Avoid exposure to moisture, light, and incompatible materials like strong oxidizing agents and strong bases.

Q2: Why is this compound supplied as a hydrochloride salt instead of the free amine?

A2: The hydrochloride salt form significantly enhances the stability of the compound. α-Amino ketones, in their free base form, are notoriously unstable. The lone pair of electrons on the nitrogen atom can facilitate side reactions, most notably self-condensation. By protonating the amine to form the hydrochloride salt, this reactivity is masked, rendering the compound less nucleophilic and preventing such degradation pathways. This makes the salt easier to handle, weigh, and store over extended periods.

Q3: I need to use the free base for my reaction. What precautions should I take after neutralization?

A3: Liberating the free base from its hydrochloride salt should be done with the understanding that its stability is limited. It is highly recommended to generate the free base in situ just before its use in the subsequent reaction step. If isolation is absolutely necessary, it should be done at low temperatures and the free base should be used immediately. The free amine is prone to dimerization and potential air oxidation, leading to a complex mixture of byproducts and a visible color change in the material.

Q4: What are the best practices for dissolving this compound for a reaction?

A4: The solubility of the hydrochloride salt is highest in polar protic solvents like methanol, ethanol, and water. However, these solvents may not always be suitable for the intended reaction. In many organic reactions, solubility can be limited in aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). Gentle warming may improve solubility, but prolonged heating should be avoided. For reactions requiring the free base in an aprotic solvent, the salt can be suspended in the solvent, and a base is added to liberate the free amine, which is often more soluble than the salt form.

Part 2: Troubleshooting Guide for Reaction Conditions

This section is structured to provide direct solutions to common problems encountered during synthesis.

Problem 1: My reaction suffers from low yield and starting material remains, even after extended reaction times.

  • Potential Cause A: Insufficient or Inappropriate Base.

    • Scientific Rationale: Many reactions involving the amine, such as N-alkylation or N-acylation, require the deprotonation of the hydrochloride salt to the more nucleophilic free amine. If the base used is too weak, the deprotonation will be incomplete, leaving a significant portion of the starting material unreactive. Conversely, using a strong, nucleophilic base (e.g., NaOH, KOH in protic solvents) can promote side reactions and degradation.

    • Recommended Solution: Use at least one full equivalent of a non-nucleophilic organic base. Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are common choices. For sensitive reactions, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The choice of base is critical and should be tailored to the specific reaction.[2]

  • Potential Cause B: Poor Solubility of the Hydrochloride Salt.

    • Scientific Rationale: The reaction may be stalled due to the inability of the hydrochloride salt to dissolve in the chosen non-polar organic solvent, leading to a heterogeneous mixture with slow reaction kinetics.

    • Recommended Solution:

      • Solvent Screening: Test solubility in a range of solvents. Consider using more polar aprotic solvents like DMF or DMSO if compatible with your reaction chemistry.

      • Phase-Transfer Catalysis: For reactions in a biphasic system or with poor solubility, a phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) can be employed to shuttle the deprotonated amine into the organic phase.[3]

Problem 2: The reaction produces a complex mixture of byproducts, and the crude NMR is difficult to interpret.

  • Potential Cause A: Self-Condensation of the Free Amine.

    • Scientific Rationale: This is the most common degradation pathway for α-amino ketones. Once the free base is generated, it can undergo a self-aldol type condensation reaction, leading to the formation of a dihydropyrazine dimer. This process is often irreversible and leads to significant byproduct formation.

    • Recommended Solution:

      • Low Temperature: Perform the reaction at 0 °C or lower to minimize the rate of self-condensation.

      • Dilute Conditions: Run the reaction at high dilution (e.g., <0.1 M) to decrease the probability of two molecules of the free base encountering each other.

      • Slow Addition: If the reaction involves adding a reagent to the amine, consider setting up the reaction where the amine salt and base are present, and the other reagent is added slowly. Conversely, if the amine is being added, add a solution of it slowly to a solution of the reaction partner.

  • Potential Cause B: Reaction with the Ketone Moiety.

    • Scientific Rationale: While the primary amine is the most reactive site for many transformations, the adjacent ketone is also a functional handle. Under certain conditions, it can enolize or participate in side reactions, especially with highly reactive reagents like organometallics.

    • Recommended Solution: If the desired reaction does not involve the ketone, consider a protecting group strategy. However, this adds steps to the synthesis. A more practical approach is to carefully screen reaction conditions (temperature, solvent, reagent choice) to favor the desired transformation chemoselectively.

Problem 3: The reaction mixture darkens significantly over time, sometimes forming intractable solids.

  • Potential Cause: Oxidative Degradation and/or Polymerization.

    • Scientific Rationale: Aromatic amines and compounds with active methylene groups can be susceptible to air oxidation, which often leads to the formation of highly colored, polymeric materials. This process can be accelerated by the presence of base, heat, or trace metal impurities.

    • Recommended Solution:

      • Inert Atmosphere: Rigorously exclude oxygen from the reaction. Ensure all glassware is oven or flame-dried and the reaction is run under a positive pressure of an inert gas like Nitrogen or Argon.[3]

      • Degas Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

      • Temperature Control: Avoid excessive heating. If a reaction requires heat, perform a time-course study to determine the optimal balance between reaction rate and degradation.

Part 3: Analytical & Purification Protocols

Q5: How can I effectively monitor these reactions for both product formation and degradation?

A5: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • TLC: Provides a quick, qualitative assessment of the reaction's progress. Use a moderately polar mobile phase (e.g., Ethyl Acetate/Hexanes with 1% TEA to prevent streaking of the amine). The formation of multiple spots close to the baseline can be an early indicator of degradation.

  • LC-MS: This is the most powerful tool. It allows you to track the disappearance of starting material (m/z 184.6 for the HCl salt, 148.1 for the free base cation [M+H]+) and the appearance of the product peak.[4] Crucially, it can also help identify potential degradation products. For instance, a peak with m/z corresponding to a dimer (~277.1 for [M+H]+) would strongly suggest self-condensation.

Q6: I am having difficulty purifying my product. It seems to decompose on the silica gel column.

A6: This is a common issue when purifying amines and other sensitive compounds.

  • Scientific Rationale: Standard silica gel is acidic and can act as a catalyst for degradation, especially for a sensitive molecule like the product derived from an α-amino ketone. The compound can streak badly or decompose entirely.

  • Recommended Purification Protocol:

    • Deactivate the Silica: Before preparing your column, wash the silica gel with a solvent mixture containing 1-2% triethylamine (or another volatile base like pyridine), then use a mobile phase that is also treated with a small amount of the same base. This neutralizes the acidic sites on the silica.

    • Alternative Stationary Phases: Consider using neutral or basic alumina, or reversed-phase (C18) chromatography, which are often gentler on sensitive compounds.

    • Non-Chromatographic Methods: If possible, purification by crystallization is highly preferred as it is often less harsh and can yield material of very high purity.

Part 4: Data Summaries and Visual Workflows

Data Presentation

Table 1: Storage and Handling Quick Reference

ParameterRecommendationRationale
Storage Temp. Room TemperaturePrevents potential degradation from heat.
Atmosphere Inert Gas (N₂ or Ar)Minimizes risk of air/oxidative degradation.
Container Tightly Sealed, Amber GlassProtects from moisture and light.
Handling In well-ventilated area or fume hoodAvoid inhalation of dust.[1]
PPE Gloves, Safety Glasses, Lab CoatAvoid contact with skin and eyes.[5]

Table 2: General Compatibility Guide

Reagent TypeCompatible / RecommendedIncompatible / Use with Caution
Solvents DCM, THF, MeCN, Toluene, DMF, DMSOProtic solvents (MeOH, EtOH) may interfere in some reactions.
Bases DIPEA, TEA, DBU, K₂CO₃, Cs₂CO₃Strong nucleophilic bases (NaOH, KOH, NaH), organolithiums.
Acids (Compound is an HCl salt)Strong acids at high temp can cause degradation.[6]
Atmosphere Inert (N₂, Ar)Air / Oxygen
Experimental Workflows & Diagrams

Troubleshooting_Workflow start Low Reaction Yield check_base Is base appropriate? (>1 eq, non-nucleophilic) start->check_base check_sol Is starting material fully dissolved? check_base->check_sol Yes sol_issue Action: Use DIPEA or DBU. Ensure >1 equivalent. check_base->sol_issue No cond_issue Action: Screen polar aprotic solvents (DMF, MeCN) or consider Phase Transfer Catalyst. check_sol->cond_issue No degradation_check Analyze crude by LC-MS. See byproducts (e.g., dimer)? check_sol->degradation_check Yes low_temp Action: Lower temp (0 °C). Use high dilution. Slowly add reagents. degradation_check->low_temp Yes inert_atm Action: Ensure rigorous inert atmosphere. Use degassed solvents. degradation_check->inert_atm No, but mixture is dark

Caption: Decision workflow for troubleshooting low reaction yields.

Degradation_Pathway cluster_0 1. Deprotonation (in situ) cluster_1 2. Self-Condensation Pathway start 2-Amino-2,3-dihydro-1H-inden-1-one HCl (Stable Salt) free_base Free Amine (Unstable Intermediate) start:f1->free_base:f0 + Base - Base·HCl mol1 Molecule 1 (Free Amine) free_base:f1->mol1 mol2 Molecule 2 (Free Amine) free_base:f1->mol2 dimer Dihydropyrazine Dimer (Major Byproduct) mol1->dimer [1] Nucleophilic Attack [2] Dehydration mol2->dimer [1] Nucleophilic Attack [2] Dehydration

Sources

Byproduct formation in the synthesis of rasagiline from 2-Amino-2,3-dihydro-1H-inden-1-one HCl

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Rasagiline

A Guide to Byproduct Formation, Troubleshooting, and Prevention

Welcome to the technical support center for rasagiline synthesis. This guide is designed for researchers, process chemists, and drug development professionals to navigate the challenges of byproduct formation during the synthesis of rasagiline. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

A Note on Starting Materials: The Common Path to Rasagiline

The query mentioned starting from 2-Amino-2,3-dihydro-1H-inden-1-one HCl. It is important to clarify that this is not a standard or direct precursor for rasagiline, which is (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine. The specified starting material is an α-amino ketone with the amine at the 2-position, whereas rasagiline has its amine at the 1-position. Synthesizing rasagiline from this compound would require a complex, multi-step process, likely involving skeletal rearrangement, which is inefficient and not practiced in industry.

The overwhelmingly common and industrially relevant synthesis starts from 1-indanone , which is converted to (R)-1-aminoindan . This chiral amine is the key building block that is then N-alkylated with a propargyl group. This guide will focus on this standard, efficient pathway and the impurities associated with it.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to Rasagiline and what are the key challenges?

The most established route involves the N-alkylation of (R)-1-aminoindan with a suitable propargylating agent, such as propargyl chloride, bromide, or a sulfonate ester (e.g., mesylate, tosylate), in the presence of a base.[1][2] The primary challenge in this step is controlling the reactivity of the primary amine to prevent over-alkylation, which leads to the formation of a di-substituted byproduct.[3][4] Subsequent steps involve salt formation with methanesulfonic acid and purification.[1]

Q2: I am observing a significant amount of an impurity with M.W. ~340. What is it and how can I prevent it?

This impurity is almost certainly N,N-di(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine , also known as the "di-propargyl" or "N,N-bis" impurity.[5][6] It forms when the desired product, rasagiline (a secondary amine), is further alkylated by the propargylating agent.

Causality & Prevention:

  • Stoichiometry: Using a large excess of the propargylating agent drives the formation of the di-alkylated product.

    • Solution: Carefully control the stoichiometry. Use a molar ratio of propargylating agent to (R)-1-aminoindan close to 1:1, or a slight excess of the amine.

  • Reaction Conditions: High temperatures and prolonged reaction times increase the rate of the second alkylation.[4]

    • Solution: Conduct the reaction at a moderate temperature (e.g., 0°C to room temperature) and monitor the reaction progress closely by HPLC or TLC.[4] Quench the reaction as soon as the starting material is consumed to a satisfactory level.

  • Base Selection: A strong base can deprotonate the secondary amine of rasagiline more effectively, making it more nucleophilic and prone to a second alkylation.

    • Solution: Use a milder inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) rather than stronger bases.[1][4]

  • Mode of Addition: Adding the propargylating agent slowly to the mixture of the amine and base can help maintain a low instantaneous concentration of the alkylating agent, favoring mono-alkylation.

Q3: My final product contains unreacted (R)-1-aminoindan. What are the likely causes?

The presence of the starting material, (R)-1-aminoindan, indicates an incomplete reaction.[7]

Causality & Prevention:

  • Insufficient Reagents: The propargylating agent may be of poor quality, or an insufficient amount was used. The base might be too weak or used in a substoichiometric amount.

    • Solution: Verify the purity and quantity of your propargylating agent. Ensure at least one equivalent of base is used to neutralize the acid formed during the reaction (e.g., HCl from propargyl chloride).

  • Low Temperature/Short Reaction Time: The reaction conditions may not have been vigorous enough for the reaction to proceed to completion.

    • Solution: Increase the reaction time or slightly raise the temperature, while carefully monitoring for the formation of the di-propargyl impurity.

  • Poor Solubility: If reagents are not fully dissolved, the reaction can be slow and incomplete.

    • Solution: Choose a solvent system (e.g., acetonitrile) in which all reactants have adequate solubility.[1]

Q4: How can I check the enantiomeric purity of my product? Could racemization occur?

The chiral center in rasagiline is at the C1 position of the indane ring. This center is generally stable under the mild basic conditions of N-alkylation, so racemization is not a common issue at this stage. However, the enantiomeric purity of the final product is critical and must be verified. The primary stereochemical impurity is the (S)-enantiomer of rasagiline.[5]

  • Cause: The most likely cause of enantiomeric impurity is the use of (R)-1-aminoindan starting material with low enantiomeric excess (% ee).

  • Detection: Enantiomeric purity is determined using a specialized chiral HPLC method.[5] This separates the (R)- and (S)-enantiomers, allowing for their quantification.

  • Prevention: Always use (R)-1-aminoindan with a high enantiomeric purity (>99.5% ee).

Q5: What are potential genotoxic impurities (GTIs) I should be aware of?

Genotoxic impurities are a major concern for regulatory agencies. In rasagiline synthesis, the alkylating agents themselves are often the source of GTIs.

  • Propargyl Sulfonates: If you use propargyl benzenesulfonate or mesylate as the alkylating agent, the unreacted agent itself is a potential GTI.[8]

  • Isopropyl Mesylate: If the final salt formation with methanesulfonic acid is performed in isopropanol (IPA) at high temperatures, a reaction between the solvent and the acid can form isopropyl mesylate, a known GTI.[8]

    • Solution: Perform the salt formation at lower temperatures (e.g., 5-10°C) to prevent the formation of isopropyl mesylate.[8] Ensure downstream purification processes are validated to remove these impurities to acceptable levels (typically ppm).

Troubleshooting Guide

Symptom / Observation Potential Cause(s) Recommended Action(s)
High levels of di-propargyl impurity 1. Excess propargylating agent. 2. Reaction temperature too high. 3. Reaction time too long. 4. Base is too strong.1. Reduce propargylating agent to 1.0-1.1 equivalents. 2. Lower reaction temperature (try 0-25°C). 3. Monitor reaction by HPLC/TLC and stop once SM is consumed. 4. Use K₂CO₃ or NaHCO₃.
Significant unreacted (R)-1-aminoindan 1. Insufficient propargylating agent. 2. Inactive or insufficient base. 3. Reaction conditions too mild.1. Verify purity/amount of alkylating agent. 2. Use at least 1 equivalent of fresh base. 3. Increase reaction time or modestly increase temperature.
Low enantiomeric purity (<99.5% ee) 1. Poor quality chiral starting material.1. Source (R)-1-aminoindan with a certified high enantiomeric excess. 2. Verify the % ee of the starting material before use with a chiral HPLC method.
Presence of unknown impurities 1. Degradation of reagents or product. 2. Side reactions from solvent. 3. Impurities in starting materials.1. Use fresh, high-purity reagents and solvents. 2. Characterize the impurity using LC-MS and NMR to identify its structure and origin. 3. Check purity of all starting materials.

Key Experimental Protocols

Protocol 1: General Procedure for N-propargylation of (R)-1-aminoindan
  • To a stirred solution of (R)-1-aminoindan (1.0 eq) in acetonitrile (10 volumes), add potassium carbonate (1.5 eq).

  • Cool the suspension to 0-5°C in an ice bath.

  • Slowly add propargyl chloride (1.05 eq) dropwise over 30 minutes, maintaining the internal temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by HPLC or TLC for the disappearance of (R)-1-aminoindan.

  • Upon completion, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield crude rasagiline base, which can be purified by chromatography or crystallization.

Protocol 2: HPLC Method for Purity Analysis

This is a general method; specific columns and conditions may need optimization.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (pH adjusted to ~3.0-7.0) and acetonitrile.[9][10] A common ratio is 50:50 (v/v).[10]

  • Flow Rate: 0.5-1.0 mL/min.[9][10]

  • Detection: UV at 210 nm.[9][10]

  • Column Temperature: 30°C.[9]

  • Expected Retention Times: Under typical conditions, (R)-1-aminoindan will be the most polar (elutes first), followed by rasagiline, and then the more non-polar di-propargyl impurity.[9]

Visualizing Reaction Pathways

Diagram 1: Rasagiline Synthesis and Major Byproduct Formation

G cluster_reaction Reaction Pathway A (R)-1-Aminoindan P Rasagiline (Desired Product) A->P + Propargyl-X (Mono-alkylation) B Propargyl-X (X = Cl, OMs, etc.) B->P I Di-propargyl Impurity (Over-alkylation) B->I C Base (K2CO3) C->P P->I + Propargyl-X (Second Alkylation)

Caption: Reaction scheme for rasagiline synthesis showing the desired mono-alkylation and the competing over-alkylation side reaction.

Diagram 2: Troubleshooting Workflow for Impurity Issues

G cluster_SM Incomplete Reaction cluster_DP Over-alkylation cluster_Other Contamination / Degradation Start Impurity Detected by HPLC CheckSM Unreacted Starting Material? Start->CheckSM Yes CheckDP Di-propargyl Impurity? Start->CheckDP No Sol_SM1 Verify Reagent Stoichiometry & Purity CheckSM->Sol_SM1 CheckOther Other Unknown Impurity? CheckDP->CheckOther No Sol_DP1 Reduce Equivalents of Alkylating Agent CheckDP->Sol_DP1 Yes Sol_Other1 Characterize Impurity (LC-MS, NMR) CheckOther->Sol_Other1 Yes Sol_SM2 Increase Reaction Time / Temperature Sol_SM1->Sol_SM2 Sol_SM3 Check Solvent & Solubility Sol_SM2->Sol_SM3 Sol_DP2 Lower Reaction Temperature Sol_DP1->Sol_DP2 Sol_DP3 Use Milder Base Sol_DP2->Sol_DP3 Sol_Other2 Check Purity of All Starting Materials Sol_Other1->Sol_Other2 Sol_Other3 Use Fresh Solvents Sol_Other2->Sol_Other3

Caption: A logical workflow for diagnosing and addressing common impurity issues encountered during rasagiline synthesis.

References

  • Rasagiline Impurities and Related Compound. Veeprho. [Link]

  • Rasagiline-impurities. Pharmaffiliates. [Link]

  • A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. ResearchGate. [Link]

  • Rasagiline Impurity C. Veeprho. [Link]

  • Process for preparation of rasagiline and salts thereof.
  • Crystalline Form of Rasagiline and Process for the Preparation Thereof.
  • Azilect, INN-Rasagiline. European Medicines Agency (EMA). [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF RASAGILINE TABLET DOSAGE FORMS. Rasayan Journal of Chemistry. [Link]

  • Synthesis and Characterization of Impurities in Rasagiline: A Novel MAO-B Inhibitor in Parkinson's Disease Therapy. ResearchGate. [Link]

  • A STABILITY INDICATING ANALYTICAL METHOD FOR THE ESTIMATION OF RASAGILINE IN SOLID DOSAGE FORMS BY RP-HPLC. ResearchGate. [Link]

  • Streamlined analytical strategy using resonance Rayleigh scattering signal amplification for nanoscale quantification of rasagiline in tablets with content assessment. National Institutes of Health (NIH). [Link]

  • Analytical Method Development and Validation of Rasagiline Hemitartrate in Tablets by X-ray diffractometer. Jetir.Org. [Link]

  • Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine. PubMed. [Link]

  • Preparation method of rasagiline and analogue thereof.
  • Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. [Link]

  • A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica. [Link]

Sources

Technical Support Center: Overcoming Challenges in the Scale-up of 2-Aminoindanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-aminoindanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the scale-up of 2-aminoindanone synthesis. Our goal is to equip you with the expertise to navigate the complexities of this synthesis, ensuring robust and reproducible outcomes.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common challenges. Each entry provides a detailed analysis of potential causes and offers actionable solutions.

Q1: My reductive amination of 2-indanone is resulting in a significantly lower yield than expected upon scale-up. What are the primary factors to investigate?

Low yields during the scale-up of a reductive amination are often multifactorial. A systematic review of your experimental parameters is the most effective approach to identify the root cause.

Potential Causes & Solutions:

  • Purity of Starting Materials: Impurities in your 2-indanone or amine source can introduce side reactions or inhibit the catalyst. On a larger scale, the absolute amount of an impurity increases, which can have a more pronounced negative effect.

    • Actionable Advice: Verify the purity of your starting materials using techniques like NMR or GC-MS.[1] If necessary, repurify the 2-indanone, which can be unstable and darken on standing.[2] Purification can be achieved by steam distillation or crystallization from ethanol.[2]

  • Inefficient Imine Formation: The equilibrium between the ketone and the imine intermediate is a critical step.[3] Inefficient removal of water can drive the equilibrium back towards the starting materials, reducing the overall yield.

    • Actionable Advice: On a larger scale, azeotropic removal of water using a Dean-Stark apparatus is highly effective. Alternatively, the use of dehydrating agents like activated molecular sieves can be beneficial.[4]

  • Sub-optimal Reducing Agent Stoichiometry and Addition: The choice and handling of the reducing agent are crucial. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[5]

    • Actionable Advice: Ensure your reducing agent is fresh and has been stored under appropriate conditions to prevent degradation. On a larger scale, the exothermic nature of the reduction can be more pronounced.[1] Consider a slower, portion-wise addition of the reducing agent to maintain better temperature control.

  • Temperature Control: Inconsistent or incorrect reaction temperatures can significantly impact reaction rates and selectivity.[1] Localized heating, especially during the addition of reagents in a large-volume reactor, can lead to the formation of side products.[1][6]

    • Actionable Advice: Utilize a reactor with efficient stirring and a calibrated temperature probe. For highly exothermic reactions, consider using a jacketed reactor with a cooling system to maintain a consistent internal temperature.

Troubleshooting Workflow for Low Yield in Reductive Amination

G start Low Yield in Reductive Amination purity Assess Starting Material Purity (2-Indanone, Amine Source) start->purity imine Evaluate Imine Formation Efficiency purity->imine If purity is confirmed workup Optimize Work-up & Purification purity->workup Purify starting materials if necessary reducing_agent Check Reducing Agent (Activity, Stoichiometry) imine->reducing_agent If imine formation is efficient imine->workup Add dehydrating agent or use Dean-Stark temp Monitor and Control Reaction Temperature reducing_agent->temp If reducing agent is optimal reducing_agent->workup Adjust stoichiometry or addition rate temp->workup If temperature is controlled temp->workup Improve reactor heating/cooling yield_ok Yield Improved workup->yield_ok

Caption: A decision-making workflow for troubleshooting low yields in the reductive amination of 2-indanone.

Q2: I am observing significant byproduct formation in my Leuckart reaction for 2-aminoindanone synthesis. How can I improve the selectivity?

The Leuckart reaction, which uses formic acid or its derivatives as both the reducing agent and nitrogen source, can be prone to side reactions, especially at the high temperatures required.[7][8]

Common Byproducts and Their Mitigation:

  • N-Formyl-2-aminoindanone: This is a common intermediate that may not fully hydrolyze to the desired primary amine.[9]

    • Actionable Advice: Ensure the final hydrolysis step is complete by using sufficiently strong acidic or basic conditions and allowing for adequate reaction time. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the formyl intermediate.

  • Over-alkylation Products (Secondary and Tertiary Amines): The newly formed primary amine can react further with the 2-indanone starting material.

    • Actionable Advice: This is often an issue of stoichiometry. Using a larger excess of the ammonia source (e.g., ammonium formate) can help to favor the formation of the primary amine.[7]

  • Decomposition of Starting Material/Product: The high temperatures (often 120-165 °C) of the Leuckart reaction can lead to degradation.[8]

    • Actionable Advice: Carefully control the reaction temperature and time. A slow, gradual heating to the target temperature can prevent unwanted decomposition. Consider the use of a catalyst, such as magnesium chloride, which may allow for lower reaction temperatures.[8]

ParameterStandard ConditionOptimized for SelectivityRationale
Temperature 160-180 °C120-140 °C (with catalyst if needed)Minimizes thermal decomposition.[8]
Ammonia Source FormamideAmmonium FormateOften provides better yields of the primary amine.[8]
Stoichiometry 1:3 (Ketone:Amine Source)1:5 or greaterA larger excess of the amine source pushes the equilibrium towards the primary amine.
Hydrolysis Aqueous HClExtended reflux in 2-4M HClEnsures complete removal of the N-formyl group.
Q3: My Buchwald-Hartwig amination of an aryl halide with an ammonia equivalent to produce a precursor for 2-aminoindanone is failing on a larger scale. What are the common pitfalls?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but requires careful control of reaction conditions, especially during scale-up.[10][11]

Key Considerations for Scale-Up:

  • Inert Atmosphere: The palladium catalyst, once activated by the base, is sensitive to oxygen.[12]

    • Actionable Advice: Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (nitrogen or argon).[12] Use proper Schlenk techniques for the transfer of reagents and solvents.[12]

  • Catalyst and Ligand Choice: The choice of palladium precursor and phosphine ligand is critical for reaction efficiency. Sterically hindered ligands often promote the desired reductive elimination.[10]

    • Actionable Advice: For scale-up, consider using air-stable palladium pre-catalysts to simplify handling.[12] Ensure the catalyst and ligand are of high purity, as trace impurities can poison the catalyst.

  • Base Selection and Solubility: The choice of base (e.g., sodium tert-butoxide, LHMDS) is crucial. The solubility of the base can be a factor on a larger scale.

    • Actionable Advice: Ensure efficient stirring to prevent the base from settling at the bottom of the reactor. In some cases, a stronger or more soluble base may be required to achieve full conversion.

Logical Relationship Diagram for Buchwald-Hartwig Amination Success

G cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions aryl_halide Aryl Halide success Successful C-N Coupling aryl_halide->success amine Amine Source amine->success catalyst Pd Catalyst & Ligand catalyst->success base Base base->success inert Inert Atmosphere inert->success solvent Anhydrous Solvent solvent->success temp Controlled Temperature temp->success

Caption: Key components and conditions for a successful Buchwald-Hartwig amination reaction.

Frequently Asked Questions (FAQs)

Q: What is the recommended starting material for the synthesis of 2-indanone, the precursor to 2-aminoindanone?

A: A common and well-documented starting material for 2-indanone is indene.[13][14] The synthesis typically involves the oxidation of indene, for example, using formic acid and hydrogen peroxide, followed by hydrolysis.[13]

Q: How should I purify the final 2-aminoindanone product?

A: Purification of 2-aminoindanone can be challenging due to its polarity. Column chromatography on silica gel is a common method. Alternatively, the product can often be isolated and purified as its hydrochloride salt, which is typically a crystalline solid that is easier to handle and store.[15]

Q: What are the key safety precautions to consider during the scale-up of 2-aminoindanone synthesis?

A: Safety is paramount during any chemical synthesis scale-up. Key considerations include:

  • Exothermic Reactions: Be prepared for the potential of exothermic reactions, especially during the reduction step. Ensure adequate cooling capacity and controlled addition of reagents.[15]

  • Reagent Handling: Many reagents used in these syntheses are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical. For example, some reagents may be toxic, flammable, or corrosive.[16][17]

  • Inert Atmosphere: For air-sensitive reactions like the Buchwald-Hartwig amination, strict adherence to inert atmosphere techniques is crucial to prevent catalyst deactivation and ensure safety.[12]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and gloves.

Q: Can I use ammonia directly in the reductive amination of 2-indanone?

A: While using ammonia directly is possible, it can be challenging to handle on a laboratory scale due to its volatility. Often, an ammonia equivalent such as ammonium acetate or ammonium formate is used. For Buchwald-Hartwig reactions, specific ammonia surrogates like benzophenone imine have been developed.[11][18]

References

  • 2-indanone - Organic Syntheses Procedure. Available at: [Link]

  • What are some common causes of low reaction yields? : r/Chempros - Reddit. Available at: [Link]

  • Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent - PubMed. Available at: [Link]

  • The Leuckart Reaction - Chemistry LibreTexts. Available at: [Link]

  • Leuckart reaction - Wikipedia. Available at: [Link]

  • How can 2-indanone be prepared? - Chemistry Stack Exchange. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • THE LEUCKART REACTION. Available at: [Link]

  • Reductive Amination - Wordpress. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • Method for producing 2-aminoindane and salts thereof - Google Patents.
  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Leuckart reaction - Sciencemadness Wiki. Available at: [Link]

  • Reductive amination difficulties - poor conversion : r/Chempros - Reddit. Available at: [Link]

  • cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC - NIH. Available at: [Link]

  • Optimization and Scale-Up of a Novel Process for 2-Aminoindan Hydrochloride Production. Available at: [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Recent progress in the chemistry of β-aminoketones - PMC - NIH. Available at: [Link]

  • Leuckart Reaction | PDF | Amine - Scribd. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. Available at: [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. Available at: [Link]

  • cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PubMed - NIH. Available at: [Link]

  • Side reactions in peptide synthesis: An overview - Bibliomed. Available at: [Link]

  • the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis method of 2-aminoindan or derivatives thereof - Google Patents.

Sources

Technical Support Center: Analytical Techniques for Impurity Profiling of 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the impurity profiling of 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride. This resource is designed for researchers, analytical scientists, and drug development professionals. Here, you will find expert-driven answers to common challenges, detailed troubleshooting guides, and validated protocols to ensure the quality, safety, and efficacy of your active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for impurity profiling of this compound?

A1: A multi-technique approach is essential for comprehensive impurity profiling.[1][2][3] The most widely used and powerful techniques include:

  • High-Performance Liquid Chromatography (HPLC/UHPLC): This is the gold standard for separating and quantifying organic impurities.[1] A reversed-phase HPLC (RP-HPLC) method with UV detection is typically the primary workhorse for routine analysis and stability studies.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is indispensable for identifying unknown impurities. It provides molecular weight information and fragmentation patterns that are crucial for structural elucidation.[4]

  • Gas Chromatography (GC): GC, often with a headspace sampler, is the preferred method for identifying and quantifying residual solvents, which are common process-related impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural confirmation of isolated impurities.[4]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is used for detecting and quantifying elemental impurities, such as residual catalysts from the synthesis process.[1]

Q2: What are the potential sources of impurities for this API?

A2: Impurities can be introduced at various stages of the manufacturing process and lifecycle of the drug substance.[1] They are generally classified according to ICH guidelines:

  • Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and ligands.

  • Inorganic Impurities: These include reagents, ligands, inorganic salts, heavy metals, or other residual metals like catalysts.[1]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis process.[1]

For this compound, specific impurities could arise from the incomplete reaction of starting materials or side reactions involving the amino or keto functional groups.

Q3: Why is it necessary to perform forced degradation studies?

A3: Forced degradation studies, or stress testing, are a critical component of drug development mandated by regulatory bodies like the ICH.[5][6] The primary objectives are:

  • To Identify Degradation Pathways: Exposing the API to stress conditions (e.g., acid, base, oxidation, heat, light) helps identify the likely degradation products that could form during storage.[5][7]

  • To Develop Stability-Indicating Methods: The data generated is crucial for developing and validating analytical methods that can separate and quantify the API from all potential degradation products, thus proving the method is "stability-indicating".[6]

  • To Understand the Intrinsic Stability of the Molecule: These studies reveal the molecule's susceptibility to various environmental factors, which informs formulation, packaging, and storage condition decisions.[5][6]

Troubleshooting Guides

This section addresses specific issues you might encounter during method development and routine analysis.

HPLC Method Development & Analysis
Problem: My main API peak is tailing or showing poor symmetry. What can I do?

Solution & Explanation: Peak tailing for this compound is common due to its basic amino group. This group can interact with residual acidic silanol groups on the surface of silica-based C18 columns, leading to secondary interactions and poor peak shape.

  • Cause: Secondary ionic interactions between the protonated amine and deprotonated silanols.

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Operate the mobile phase at a low pH (e.g., 2.5-3.5) using a buffer like phosphate or formate. At this pH, the amine is fully protonated (acting as a single species), and the silanol groups are non-ionized, minimizing secondary interactions.

    • Use a Base-Deactivated Column: Employ a modern, high-purity silica column that is end-capped or otherwise base-deactivated to reduce the number of available silanol groups.

    • Add a Competing Base: Incorporate a small amount of an amine modifier like triethylamine (TEA) into the mobile phase. TEA acts as a competing base, binding to the active silanol sites and masking them from the analyte.

    • Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.

Problem: I have an impurity that co-elutes with the main API peak. How can I resolve it?

Solution & Explanation: Co-elution prevents accurate quantification. Achieving separation requires modifying the chromatographic selectivity.

  • Cause: Insufficient difference in the retention mechanism between the API and the impurity under the current conditions.

  • Troubleshooting Steps:

    • Modify the Organic Solvent: Change the organic component of the mobile phase (e.g., from acetonitrile to methanol or a mixture of both). Methanol and acetonitrile have different selectivities and can alter the elution order of closely related compounds.[8]

    • Adjust the Gradient Slope: If using a gradient method, make the gradient shallower around the elution time of the API. A slower change in organic solvent composition increases the resolution between closely eluting peaks.[8]

    • Change the Column Chemistry: Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl or Cyano) to introduce different separation mechanisms like pi-pi interactions.

    • Vary the Temperature: Adjusting the column temperature can sometimes improve resolution, although its effect on selectivity is often less pronounced than mobile phase changes.[8]

LC-MS Impurity Identification
Problem: I am not getting a good signal for my low-level impurity in the mass spectrometer.

Solution & Explanation: Poor signal can be due to inefficient ionization or ion suppression caused by the mobile phase or matrix components.

  • Cause: Suboptimal ionization conditions or interference from mobile phase additives.

  • Troubleshooting Steps:

    • Use MS-Compatible Mobile Phases: Avoid non-volatile buffers like phosphate. Switch to volatile buffers such as ammonium formate or ammonium acetate, or use acids like formic acid or acetic acid.[7]

    • Optimize Ion Source Parameters: Systematically tune the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow (nebulizing and drying gas), and temperature, to maximize the signal for your impurity's m/z.

    • Address Ion Suppression: If suppression is suspected, dilute the sample. Suppression is often a concentration-dependent effect. Also, ensure the impurity is chromatographically separated from high-concentration components that can compete for ionization.

    • Switch Ionization Mode: 2-Amino-2,3-dihydro-1H-inden-1-one and its related impurities are basic and should ionize well in positive ESI mode. However, if an impurity has acidic functional groups, it may ionize better in negative mode.

Problem: How do I begin to identify the structure of an unknown impurity detected by LC-MS?

Solution & Explanation: Structural elucidation is a systematic process of gathering and interpreting analytical data.

  • Cause: A new peak observed in the chromatogram with an unknown structure.

  • Troubleshooting Steps:

    • Determine Molecular Weight: Obtain the accurate mass of the molecular ion ([M+H]⁺) using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap. This allows you to propose a molecular formula.[9]

    • Perform Tandem MS (MS/MS): Fragment the molecular ion to obtain a fragmentation pattern. Compare this pattern to the fragmentation of the parent API. Common losses or stable fragments can provide clues about which part of the molecule has been modified.[10]

    • Consider Degradation Pathways: Based on the stress condition that produced the impurity (e.g., oxidation, hydrolysis), hypothesize likely chemical transformations. For example, an increase of 16 Da often suggests oxidation.

    • Isolate and Characterize: If the impurity is present at a sufficient level (>0.1% as per ICH guidelines), it may need to be isolated using preparative HPLC. The pure fraction can then be analyzed by NMR for definitive structure confirmation.[4][11]

Experimental Protocols & Data

Workflow: Identification of an Unknown Impurity

This diagram illustrates the logical workflow from initial detection to final characterization of an unknown impurity.

G cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Identification cluster_2 Phase 3: Characterization & Confirmation detect Unknown Peak Detected in HPLC-UV assess Assess Reporting Threshold (e.g., >0.10%) detect->assess Quantify lcms LC-MS Analysis assess->lcms If above threshold hrms HRMS for Molecular Formula (e.g., Q-TOF) lcms->hrms msms MS/MS for Fragmentation Pattern hrms->msms Fragment [M+H]+ hypo Propose Putative Structure msms->hypo isolate Isolate Impurity (Prep-HPLC) hypo->isolate If structure cannot be confirmed by MS alone nmr NMR Analysis (1H, 13C, 2D) isolate->nmr confirm Confirm Structure nmr->confirm

Caption: Workflow for the identification and characterization of an unknown impurity.

Example Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a robust method for impurity profiling.

1. Instrumentation & Materials:

  • HPLC or UHPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Data acquisition and processing software (e.g., Chromeleon, Empower).

  • Analytical balance, volumetric flasks, pipettes.

  • This compound reference standard and test sample.

  • HPLC grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic, phosphoric acid.

2. Chromatographic Conditions:

Parameter Condition Rationale
Column Waters XBridge C18, 250 x 4.6 mm, 5 µm A robust, base-deactivated column suitable for basic compounds.
Mobile Phase A 20 mM Potassium Phosphate, pH 2.5 Low pH buffer to ensure consistent protonation of the amine and suppress silanol interactions.
Mobile Phase B Acetonitrile Common organic modifier for reversed-phase chromatography.
Gradient 0-5 min (10% B), 5-35 min (10-70% B), 35-40 min (70-90% B), 40-45 min (90% B), 45-46 min (90-10% B), 46-55 min (10% B) A broad gradient to elute potential impurities with a wide range of polarities. Re-equilibration is crucial.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures retention time reproducibility.
Detection UV at 254 nm A common wavelength for aromatic compounds. A PDA detector is recommended to check for peak purity.

| Injection Vol. | 10 µL | To be optimized based on sample concentration and detector response. |

3. Solution Preparation:

  • Mobile Phase A: Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust pH to 2.5 with phosphoric acid. Filter through a 0.45 µm filter.

  • Diluent: Mobile Phase A / Acetonitrile (90:10 v/v).

  • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent (Concentration: ~100 µg/mL).

  • Sample Solution: Prepare the test sample at the same concentration as the standard solution using the diluent.

4. Method Validation Considerations (as per ICH Q2(R1)):

  • Specificity: Perform forced degradation studies to demonstrate that the method can resolve the main peak from all degradation products and known impurities.[5]

  • Linearity: Analyze a series of solutions over a range (e.g., LOQ to 150% of the specification limit for impurities).

  • Accuracy: Perform recovery studies by spiking known amounts of impurities into the sample matrix.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).

  • Limit of Detection (LOD) & Quantitation (LOQ): Determine the lowest concentration of impurities that can be reliably detected and quantified.[12]

Forced Degradation Study: Sample Data Table

The goal is to achieve 5-20% degradation of the active ingredient to ensure that secondary degradation is minimized and the method's specificity is adequately challenged.[13][14]

Stress ConditionDetails% Degradation of APIMajor Degradation Products (DP)
Acid Hydrolysis 0.1 M HCl at 60 °C for 24h12.5%DP-1 (Rt: 8.2 min), DP-2 (Rt: 11.5 min)
Base Hydrolysis 0.1 M NaOH at 60 °C for 8h18.2%DP-3 (Rt: 9.1 min)
Oxidative 3% H₂O₂ at RT for 48h9.8%DP-4 (Rt: 14.3 min)
Thermal Solid API at 80 °C for 72h3.1%No significant degradation
Photolytic Solid API, ICH option 1 (1.2 million lux hours, 200 W h/m²)6.5%DP-5 (Rt: 21.8 min)
References
  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development (IJNRD).
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. IJRPR.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharma Focus Asia.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews in Pharmacy and Pharmaceutical Sciences.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. IJRPR.
  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • Development of forced degradation and stability indicating studies of drugs – A review. ResearchGate.
  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group.
  • CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. National Institutes of Health (NIH).
  • An Innovative Impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction. ResearchGate.
  • Content Determination and Impurity Profiling of Compound Glycyrrhizin Tablets by Ion-Pair High-Performance Liquid Chromatography, Coupled with Corona-Charged Aerosol Detector. MDPI.

Sources

Validation & Comparative

A Comparative Guide to Precursors in Rasagiline Synthesis: An In-Depth Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B), is a cornerstone in the management of Parkinson's disease. The efficiency, cost-effectiveness, and scalability of its synthesis are of paramount importance to the pharmaceutical industry. A critical decision in the synthesis of rasagiline lies in the selection of the starting precursor. This guide provides a comprehensive comparison of 2-amino-2,3-dihydro-1H-inden-1-one hydrochloride and its primary alternatives, 1-indanone and (R)-1-aminoindan, offering a deep dive into the chemistry, experimental data, and strategic considerations for researchers, scientists, and drug development professionals.

Introduction to Rasagiline and its Synthetic Landscape

Rasagiline's therapeutic success has spurred the development of numerous synthetic strategies. The core of its structure, the (R)-1-aminoindan moiety, presents the main stereochemical challenge. The choice of precursor profoundly influences the entire synthetic route, impacting not only the chemical transformations required but also the overall process economics, scalability, and safety profile. This guide will dissect the most prevalent synthetic pathways, providing a comparative analysis to inform precursor selection in both research and industrial settings.

The Precursors: A Head-to-Head Comparison

The three main precursors that will be analyzed are:

  • This compound: A less common starting material that requires subsequent reduction and resolution or asymmetric reduction to achieve the desired stereochemistry.

  • 1-Indanone: A readily available and cost-effective starting material that necessitates the introduction of the amino group and subsequent chiral resolution or asymmetric synthesis.

  • (R)-1-Aminoindan: The chiral intermediate that is closest in structure to the final product, offering a more direct route but at a potentially higher initial cost.

Synthetic Pathways and Mechanistic Insights

The selection of a precursor dictates the subsequent synthetic steps. Below is a conceptual overview of the synthetic workflows for each starting material.

Diagram 1: Synthetic Pathways to Rasagiline from Different Precursors

G cluster_0 Route 1: From 2-Amino-2,3-dihydro-1H-inden-1-one HCl cluster_1 Route 2: From 1-Indanone cluster_2 Route 3: From (R)-1-Aminoindan a 2-Amino-2,3-dihydro-1H- inden-1-one HCl b Racemic 2-amino-1-indanol a->b Reduction c (R)-2-amino-1-indanol b->c Chiral Resolution d Rasagiline c->d N-propargylation e 1-Indanone f Racemic 1-aminoindan e->f Reductive Amination g (R)-1-aminoindan f->g Chiral Resolution h Rasagiline g->h N-propargylation i (R)-1-Aminoindan j Rasagiline i->j N-propargylation

Caption: Overview of the main synthetic routes to Rasagiline.

Performance Metrics: A Quantitative Comparison

The following table summarizes the key performance indicators for each synthetic route, based on literature data and industrial process considerations.

Metric2-Amino-2,3-dihydro-1H-inden-1-one HCl Route1-Indanone Route(R)-1-Aminoindan Route
Overall Yield ModerateModerate to HighHigh
Final Product Purity High (>99%)High (>99%)Very High (>99.5%)
Number of Steps 3-43-41
Precursor Cost Moderate to HighLowHigh
Scalability ModerateHighHigh
Key Challenges Synthesis of precursor, stereocontrolChiral resolution efficiencyHigh cost of starting material

In-Depth Analysis of Each Precursor Route

Route 1: Synthesis from this compound

This route, while less conventional, offers an alternative pathway. The key steps involve the reduction of the ketone and subsequent resolution of the resulting amino alcohol before N-propargylation.

Diagram 2: Workflow for Rasagiline Synthesis from 2-Amino-2,3-dihydro-1H-inden-1-one HCl

G a Start: 2-Amino-2,3-dihydro-1H-inden-1-one HCl b Step 1: Reduction (e.g., NaBH4) a->b c Intermediate: Racemic 2-amino-1-indanol b->c d Step 2: Chiral Resolution (e.g., with tartaric acid) c->d e Intermediate: (R)-2-amino-1-indanol d->e f Step 3: N-propargylation (Propargyl bromide, K2CO3) e->f g Product: Rasagiline f->g

Caption: Step-by-step workflow for the synthesis of Rasagiline.

Experimental Protocol: N-propargylation of (R)-2-amino-1-indanol

  • To a solution of (R)-2-amino-1-indanol in a suitable solvent (e.g., acetonitrile), add a base such as potassium carbonate.

  • Slowly add propargyl bromide or a similar propargylating agent to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure rasagiline.

Causality and Insights: The choice of a mild base like potassium carbonate is crucial to prevent side reactions. Acetonitrile is a common solvent due to its suitable boiling point and ability to dissolve the reactants. The final purification step is critical to remove any unreacted starting materials and byproducts.

Route 2: Synthesis from 1-Indanone

This is a widely used and economically viable route, leveraging the low cost of 1-indanone[1]. The synthesis involves the formation of racemic 1-aminoindan, followed by a critical chiral resolution step.

Diagram 3: Workflow for Rasagiline Synthesis from 1-Indanone

G a Start: 1-Indanone b Step 1: Reductive Amination (e.g., with NH3/H2, catalyst) a->b c Intermediate: Racemic 1-aminoindan b->c d Step 2: Chiral Resolution (e.g., with L-tartaric acid) c->d e Intermediate: (R)-1-aminoindan d->e f Step 3: N-propargylation (Propargyl bromide, K2CO3) e->f g Product: Rasagiline f->g

Caption: Step-by-step workflow for the synthesis of Rasagiline.

Experimental Protocol: Reductive Amination of 1-Indanone

  • In a high-pressure reactor, dissolve 1-indanone in a suitable solvent like ethanol.

  • Add a source of ammonia (e.g., ammonium acetate) and a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).

  • Pressurize the reactor with hydrogen gas and heat the mixture.

  • Monitor the reaction for the consumption of the starting material.

  • After completion, cool the reactor, filter the catalyst, and concentrate the solvent to obtain racemic 1-aminoindan.

Causality and Insights: The choice of catalyst and reaction conditions (pressure, temperature) is critical for achieving high conversion and selectivity. The subsequent chiral resolution is a key step that determines the enantiomeric purity of the final product. Dynamic kinetic resolution (DKR) has emerged as a more efficient alternative to classical resolution, theoretically allowing for a 100% yield of the desired enantiomer.

Route 3: Synthesis from (R)-1-Aminoindan

This is the most direct and convergent route to rasagiline. However, the higher cost of the chiral starting material is a significant consideration.

Diagram 4: Workflow for Rasagiline Synthesis from (R)-1-Aminoindan

G a Start: (R)-1-Aminoindan b Step 1: N-propargylation (Propargyl bromide, K2CO3) a->b c Product: Rasagiline b->c

Caption: Step-by-step workflow for the synthesis of Rasagiline.

Experimental Protocol: N-propargylation of (R)-1-aminoindan

  • Dissolve (R)-1-aminoindan in acetonitrile and add anhydrous potassium carbonate[2].

  • Slowly add propargyl bromide to the suspension with vigorous stirring at room temperature[2].

  • Heat the reaction mixture to reflux (around 60-70°C) for 12-16 hours, monitoring the reaction by TLC[2].

  • After completion, cool the mixture, filter the solid salts, and concentrate the filtrate under reduced pressure[2].

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts[2]. The organic layer can then be dried and the solvent evaporated to yield crude rasagiline, which can be further purified.

Causality and Insights: This one-step synthesis is highly efficient in terms of chemical transformation. The main challenge is to source high-purity (R)-1-aminoindan at a competitive price. The reaction conditions are relatively mild, and the workup is straightforward, making it an attractive option for large-scale production if the cost of the starting material can be justified.

Economic and Safety Considerations

Cost Analysis

A direct comparison of precursor costs reveals that 1-indanone is the most economical starting material. (R)-1-aminoindan, being a chiral compound, is significantly more expensive. The cost of this compound lies in between, but its synthesis adds to the overall process cost.

PrecursorRelative Cost
1-IndanoneLow
(R)-1-AminoindanHigh
2-Amino-2,3-dihydro-1H-inden-1-one HClModerate

While the initial precursor cost is a major factor, a comprehensive economic analysis must also consider the cost of reagents, solvents, catalysts, and the number of unit operations for each route. The 1-indanone route, despite having more steps than the (R)-1-aminoindan route, can be more cost-effective overall due to the low price of the starting material and the potential for efficient chiral resolution processes like DKR.

Safety and Environmental Impact

All synthetic routes involve hazardous chemicals and require careful handling and adherence to safety protocols.

  • 1-Indanone: This compound is harmful if swallowed and can cause skin and eye irritation[2][3][4][5].

  • (R)-1-Aminoindan: This substance can be irritating to the eyes, respiratory system, and skin[6]. Its hydrochloride salt is also handled with care[7].

  • Propargyl bromide: This is a highly flammable, toxic, and corrosive reagent that requires special handling procedures[8][9][10][11][12]. The use of less hazardous propargylating agents is an area of active research.

From an environmental perspective, the manufacturing of active pharmaceutical ingredients (APIs) can generate significant waste, primarily from solvents[13][14]. The ideal synthetic route minimizes the use of hazardous solvents and reagents and has a high atom economy. The direct N-propargylation of (R)-1-aminoindan has a higher atom economy than the multi-step routes. However, the environmental impact of producing the chiral precursor itself must also be considered. Green chemistry principles, such as the use of biocatalysis for chiral resolution or asymmetric synthesis, can significantly reduce the environmental footprint of rasagiline production.

Conclusion and Future Perspectives

The choice of precursor for rasagiline synthesis is a multifaceted decision that requires a careful balance of chemical efficiency, economic viability, and safety considerations.

  • The 1-indanone route is often favored in industrial settings due to the low cost of the starting material and the potential for highly efficient chiral resolution methods.

  • The (R)-1-aminoindan route offers the most direct and convergent synthesis, which can be advantageous if the cost of the chiral precursor is not prohibitive.

  • The This compound route represents a less common but viable alternative, with its own set of advantages and disadvantages.

Future developments in rasagiline synthesis will likely focus on the implementation of more sustainable and cost-effective methods. This includes the development of novel and highly selective catalysts for asymmetric synthesis, the use of biocatalysis to replace hazardous chemical transformations, and the optimization of process conditions to minimize waste and energy consumption. As the demand for rasagiline continues, the innovation in its synthesis will remain a key area of research and development in the pharmaceutical industry.

References

  • Material Safety Data Sheet - 1-Indanone, 99+%. Cole-Parmer. Retrieved from [Link]

  • MSDS - (R)-1-Aminoindane hydrochloride. KM Pharma Solution Private Limited. Retrieved from [Link]

  • Propargyl bromide, 80 wt% solution in toluene, stabilized. Cole-Parmer. Retrieved from [Link]

  • A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 2011, 3 (4):110-115. Retrieved from [Link]

  • US20110155626A1 - Process for preparation of rasagiline and salts thereof. Google Patents.
  • A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. (2014). Organic Process Research & Development, 18(9), 1169–1174. Retrieved from [Link]

  • (R)-(-)-1-Aminoindan. ChemBK. Retrieved from [Link]

  • Rasagiline Mesylate Synthesis Report. Scribd. Retrieved from [Link]

  • US20100029987A1 - Crystalline Form of Rasagiline and Process for the Preparation Thereof. Google Patents.
  • US8901352B2 - Method for the synthesis of rasagiline. Google Patents.
  • 2-Aminoindan hydrochloride. Chem-Impex. Retrieved from [Link]

  • 2-Amino-2,3-dihydroinden-1-one hydrochloride. Sunway Pharm Ltd. Retrieved from [Link]

  • Environmental impacts associated with the manufacturing of personalised medicines: a scoping review. OSF. Retrieved from [Link]

  • Pollution from drug manufacturing: review and perspectives. (2015). Philosophical Transactions of the Royal Society B: Biological Sciences, 370(1679), 20140333. Retrieved from [Link]

  • 1-Indanone. Veeprho. Retrieved from [Link]

  • (R)-1-Aminoindane. Wikipedia. Retrieved from [Link]

  • Tackling Pharmaceutical Pollution Along the Product Lifecycle: Roles and Responsibilities for Producers, Regulators and Prescribers. (2024). Pharmacy, 12(6), 183. Retrieved from [Link]

Sources

A Comparative Analysis of Synthetic Routes to 2-Aminoindanones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminoindanone scaffold is a privileged structural motif in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. Its rigid framework and vicinal amino and keto functionalities provide a versatile platform for designing molecules with diverse pharmacological profiles. The efficient and scalable synthesis of 2-aminoindanones is, therefore, a critical endeavor for researchers in the pharmaceutical sciences. This guide provides an in-depth, comparative analysis of the most prominent synthetic routes to 2-amino-1-indanone, offering field-proven insights into the causality behind experimental choices and a critical evaluation of each method's performance.

Introduction to Synthetic Strategies

The synthesis of 2-amino-1-indanone can be broadly approached from two strategic directions: either by constructing the indanone core from an acyclic precursor already containing the nitrogen moiety or by introducing the amino group onto a pre-existing indanone skeleton. This guide will explore four primary methodologies that exemplify these strategies:

  • Intramolecular Friedel-Crafts Acylation of Phenylalanine Derivatives: A classic approach that builds the indanone ring from a readily available chiral precursor.

  • Oximation of 1-Indanone followed by Reduction: A direct functional group interconversion on the indanone core.

  • The Gabriel Synthesis via an α-Halo Ketone: A robust and traditional method for primary amine synthesis applied to the indanone system.

  • The Neber Rearrangement of 1-Indanone Oxime: An elegant rearrangement reaction to furnish the α-amino ketone.

  • Reductive Amination of 1,2-Indandione: A direct conversion of a diketone to the target aminoketone.

Each of these routes presents a unique set of advantages and challenges, which will be discussed in detail to inform the selection of the most appropriate method for a given research objective.

Route 1: Intramolecular Friedel-Crafts Acylation of Phenylalanine Derivatives

This method is a cornerstone in the synthesis of 2-aminoindanones, leveraging the readily available and often enantiomerically pure starting material, phenylalanine. The core principle involves the cyclization of an N-protected phenylalanine derivative, typically an acyl chloride, under the influence of a Lewis acid. A more recent modification employs polyphosphoric acid (PPA) to facilitate a one-pot cyclization directly from the N-protected carboxylic acid, obviating the need for the moisture-sensitive acyl chloride.

Reaction Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion from the N-protected phenylalanine derivative. This intermediate then undergoes an intramolecular electrophilic aromatic substitution onto the pendant phenyl ring, followed by deprotonation to restore aromaticity and yield the cyclized product. The use of a protecting group on the nitrogen atom is crucial to prevent side reactions and to moderate the reactivity of the amino group.

Friedel_Crafts_Acylation cluster_0 N-Phthaloylphenylalanine cluster_1 Acylium Ion Formation cluster_2 Cyclization cluster_3 Deprotection Start N-Phthaloyl- phenylalanine Acyl_Chloride N-Phthaloylphenyl- alanine chloride Start->Acyl_Chloride SOCl₂ or (COCl)₂ Acylium_Ion Acylium Ion Intermediate Acyl_Chloride->Acylium_Ion Lewis Acid (e.g., AlCl₃) Cyclized_Intermediate Sigma Complex (Wheland Intermediate) Acylium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Protected_Product 2-Phthalimido-1-indanone Cyclized_Intermediate->Protected_Product -H⁺ Final_Product 2-Amino-1-indanone Hydrochloride Protected_Product->Final_Product Acid Hydrolysis (e.g., HCl, AcOH)

Caption: Workflow for the Friedel-Crafts synthesis of 2-amino-1-indanone.

Experimental Protocols

Method 1A: Two-Step Protocol via Acyl Chloride

  • Synthesis of N-Phthaloylphenylalanine acid chloride: To a solution of N-phthaloylphenylalanine (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. Remove the solvent and excess reagent under reduced pressure.

  • Friedel-Crafts Cyclization: Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0 °C. Add aluminum chloride (1.5 eq) portion-wise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours. Quench the reaction by pouring it onto ice, and extract the product with dichloromethane.

  • Deprotection: Reflux the protected 2-aminoindanone in a mixture of acetic acid and concentrated hydrochloric acid for 10-12 hours. Cool the solution and collect the precipitated 2-amino-1-indanone hydrochloride by filtration.

Method 1B: One-Pot Protocol with Polyphosphoric Acid (PPA)

  • Cyclization: Heat a mixture of N-phthaloylphenylalanine (1.0 eq) and polyphosphoric acid at 130°C for 2-3 hours.

  • Work-up: Cool the reaction mixture and pour it onto ice. Extract the product with an organic solvent and purify by chromatography to obtain 2-phthalimido-1-indanone.

  • Deprotection: Follow the deprotection procedure described in Method 1A.

Performance and Insights

The Friedel-Crafts approach offers a reliable route to 2-aminoindanones, particularly for large-scale synthesis. The one-pot PPA method is advantageous due to its operational simplicity and avoidance of hazardous reagents like thionyl chloride. However, the harsh acidic conditions of both the cyclization and deprotection steps may not be suitable for substrates with acid-labile functional groups.

MethodKey ReagentsTypical YieldAdvantagesDisadvantages
1A: Acyl Chloride SOCl₂, AlCl₃, HCl60-75% (overall)Well-established, generally good yields.Requires handling of moisture-sensitive and corrosive reagents.
1B: PPA PPA, HCl, AcOH~40% (overall)[1]One-pot cyclization, avoids thionyl chloride.High temperatures and strongly acidic conditions.

Route 2: Oximation of 1-Indanone and Subsequent Reduction

This two-step sequence represents a direct approach to functionalize the 1-indanone core. The first step involves the formation of an oxime at the 2-position, which is then reduced to the primary amine.

Reaction Mechanism

The reaction begins with the nitrosation of 1-indanone at the α-carbon using an alkyl nitrite, such as n-butyl nitrite, under basic or acidic conditions to form the 2-oximino-1-indanone. This intermediate is then subjected to reduction, typically catalytic hydrogenation, which reduces the oxime functionality to a primary amine.

Oximation_Reduction cluster_0 Starting Material cluster_1 Oximation cluster_2 Reduction Start 1-Indanone Oxime 2-Oximino-1-indanone Start->Oxime n-Butyl nitrite, HCl or Base Final_Product 2-Amino-1-indanone Oxime->Final_Product Reduction (e.g., H₂, Pd/C)

Caption: Synthesis of 2-amino-1-indanone via oximation and reduction.

Experimental Protocol
  • Oximation: Dissolve 1-indanone (1.0 eq) in a suitable solvent like methanol. Add a catalytic amount of concentrated HCl. Cool the solution to 0 °C and add n-butyl nitrite (1.2 eq) dropwise. Stir at room temperature for 6-8 hours. The product, 2-oximino-1-indanone, can be isolated by filtration.

  • Reduction: Suspend the 2-oximino-1-indanone in ethanol and add a catalytic amount of palladium on carbon (10 mol%). Hydrogenate the mixture under a hydrogen atmosphere (50 psi) until the starting material is consumed. Filter the catalyst and concentrate the filtrate to obtain 2-amino-1-indanone.

Performance and Insights

This method is attractive due to its directness. The starting material, 1-indanone, is commercially available and relatively inexpensive. The oximation step is generally high-yielding. The catalytic hydrogenation is a clean and efficient reduction method, although it requires specialized equipment for handling hydrogen gas. A key consideration is the potential for over-reduction of the ketone functionality, which can be minimized by careful control of reaction conditions.

StepKey ReagentsTypical YieldAdvantagesDisadvantages
Oximation n-Butyl nitrite, HCl>90%High-yielding, straightforward.Alkyl nitrites can be unstable.
Reduction H₂, Pd/CGood to ExcellentClean reduction, high atom economy.Requires hydrogenation equipment, potential for over-reduction.

Route 3: The Gabriel Synthesis from 2-Bromo-1-indanone

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the over-alkylation often encountered with direct amination using ammonia.[2][3][4] This route involves the initial α-bromination of 1-indanone, followed by nucleophilic substitution with potassium phthalimide and subsequent hydrazinolysis to release the primary amine.[3][4]

Reaction Mechanism

The synthesis begins with the acid-catalyzed bromination of 1-indanone to form 2-bromo-1-indanone. The phthalimide anion then acts as a nucleophile, displacing the bromide in an SN2 reaction to form N-(1-oxoindan-2-yl)phthalimide. The final step involves the cleavage of the phthalimide group with hydrazine, which forms a stable phthalhydrazide byproduct and liberates the desired 2-amino-1-indanone.

Gabriel_Synthesis cluster_0 Starting Material cluster_1 Bromination cluster_2 Phthalimide Alkylation cluster_3 Deprotection Start 1-Indanone Bromo_Ketone 2-Bromo-1-indanone Start->Bromo_Ketone Br₂, Acetic Acid Phthalimide_Adduct N-(1-oxoindan-2-yl)phthalimide Bromo_Ketone->Phthalimide_Adduct Potassium Phthalimide, DMF Final_Product 2-Amino-1-indanone Phthalimide_Adduct->Final_Product Hydrazine (N₂H₄), Ethanol

Caption: Gabriel synthesis of 2-amino-1-indanone.

Experimental Protocol
  • α-Bromination: Dissolve 1-indanone (1.0 eq) in acetic acid. Add bromine (1.0 eq) dropwise at room temperature. Stir for 1-2 hours, then pour the reaction mixture into water. Collect the precipitated 2-bromo-1-indanone by filtration.

  • Phthalimide Substitution: Add the 2-bromo-1-indanone (1.0 eq) to a solution of potassium phthalimide (1.1 eq) in anhydrous DMF. Heat the mixture at 80-100 °C for 4-6 hours. Cool the reaction and pour it into water to precipitate the N-(1-oxoindan-2-yl)phthalimide.

  • Hydrazinolysis: Suspend the phthalimide derivative in ethanol and add hydrazine hydrate (1.5 eq). Reflux the mixture for 2-4 hours. Cool the reaction, filter off the phthalhydrazide byproduct, and concentrate the filtrate. The crude 2-amino-1-indanone can be purified by crystallization or chromatography.

Performance and Insights

The Gabriel synthesis is a robust and high-yielding method for preparing primary amines. It is particularly useful when other methods might lead to mixtures of primary, secondary, and tertiary amines. The main drawbacks are the multi-step nature of the synthesis and the use of bromine, which is a hazardous reagent. The final hydrazinolysis step is generally clean and efficient.

StepKey ReagentsTypical YieldAdvantagesDisadvantages
Bromination Br₂, AcOHGoodEffective for α-halogenation.Use of hazardous bromine.
Substitution Potassium Phthalimide, DMFHighHigh-yielding SN2 reaction.Requires elevated temperatures.
Hydrazinolysis N₂H₄HighClean and efficient deprotection.Hydrazine is toxic.

Route 4: The Neber Rearrangement of 1-Indanone Oxime

The Neber rearrangement is a fascinating and efficient method for converting a ketoxime into an α-amino ketone.[1] This route offers a unique approach to the synthesis of 2-amino-1-indanone, proceeding through a strained three-membered ring intermediate.

Reaction Mechanism

The synthesis begins with the formation of 1-indanone oxime from 1-indanone and hydroxylamine. The oxime is then converted to a good leaving group, typically a tosylate, by reaction with tosyl chloride. Treatment of the oxime tosylate with a base, such as sodium ethoxide, results in the deprotonation of the α-carbon. The resulting carbanion displaces the tosylate group in an intramolecular nucleophilic substitution to form a transient azirine intermediate. Subsequent hydrolysis of the azirine yields the final 2-amino-1-indanone. A potential side reaction is the Beckmann rearrangement.[1]

Neber_Rearrangement cluster_0 Starting Material cluster_1 Oxime Formation cluster_2 Tosylation & Rearrangement cluster_3 Hydrolysis Start 1-Indanone Oxime 1-Indanone Oxime Start->Oxime NH₂OH·HCl, Pyridine Tosyl_Oxime 1-Indanone O-Tosyl Oxime Oxime->Tosyl_Oxime Tosyl Chloride, Pyridine Azirine Azirine Intermediate Tosyl_Oxime->Azirine Base (e.g., NaOEt) Final_Product 2-Amino-1-indanone Azirine->Final_Product Hydrolysis (H₂O)

Caption: The Neber rearrangement for the synthesis of 2-amino-1-indanone.

Experimental Protocol
  • Synthesis of 1-Indanone Oxime: A mixture of 1-indanone (1.0 eq), hydroxylamine hydrochloride (1.05 eq), and pyridine in ethanol is heated at 50 °C for 20 minutes.[5] The product is isolated by removing the solvent and partitioning between ethyl acetate and dilute HCl.[5]

  • Tosylation: The 1-indanone oxime (1.0 eq) is dissolved in pyridine and cooled to 0 °C. Tosyl chloride (1.1 eq) is added portion-wise, and the mixture is stirred overnight at room temperature. The product is isolated by pouring the mixture into water and filtering the precipitate.

  • Rearrangement and Hydrolysis: The oxime tosylate is dissolved in ethanol, and a solution of sodium ethoxide in ethanol (2.0 eq) is added. The mixture is stirred at room temperature for several hours. The reaction is then quenched with water, and the 2-amino-1-indanone is extracted with an organic solvent.

Performance and Insights

The Neber rearrangement is an elegant method that can provide good yields of α-amino ketones. The starting materials are readily accessible. A critical factor for success is the stereochemistry of the oxime, as the rearrangement proceeds through an anti-elimination/addition pathway. The primary competitor to the Neber rearrangement is the Beckmann rearrangement, which can be favored under certain conditions. Careful control of the base and solvent system is therefore essential.

StepKey ReagentsTypical YieldAdvantagesDisadvantages
Oxime Formation NH₂OH·HCl, Pyridine~99%[5]Nearly quantitative, simple procedure.Pyridine has an unpleasant odor.
Rearrangement TsCl, NaOEtModerate to GoodUnique and efficient rearrangement.Potential for Beckmann rearrangement as a side reaction.

Route 5: Reductive Amination of 1,2-Indandione

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. Applying this strategy to 1,2-indandione offers a direct and potentially high-yielding route to 2-amino-1-indanone.

Reaction Mechanism

The reaction proceeds through the initial formation of an imine or enamine intermediate by the condensation of 1,2-indandione with an ammonia source (such as ammonia or ammonium acetate). This intermediate is then reduced in situ by a suitable reducing agent, like sodium cyanoborohydride or catalytic hydrogenation, to yield the final 2-amino-1-indanone. The regioselectivity of the initial condensation is key to the success of this route.

Reductive_Amination cluster_0 Starting Material cluster_1 Imine Formation cluster_2 Reduction Start 1,2-Indandione Imine Imine/Enamine Intermediate Start->Imine Ammonia Source (e.g., NH₄OAc) Final_Product 2-Amino-1-indanone Imine->Final_Product Reducing Agent (e.g., NaBH₃CN)

Caption: Reductive amination of 1,2-indandione.

Experimental Protocol
  • Synthesis of 1,2-Indandione: 1,2-Indandione can be prepared by the oxidation of 1-indanone with selenium dioxide.

  • Reductive Amination: To a solution of 1,2-indandione (1.0 eq) and ammonium acetate (5-10 eq) in methanol, add sodium cyanoborohydride (1.5 eq). Stir the reaction mixture at room temperature for 24 hours. Quench the reaction with dilute HCl, and then basify with NaOH. Extract the product with an organic solvent and purify by chromatography.

Performance and Insights

Reductive amination is a highly efficient and versatile method for amine synthesis. Its application to 1,2-indandione provides a direct route to the target molecule. The main challenge lies in the preparation and handling of 1,2-indandione, which may not be as readily available as 1-indanone. The choice of reducing agent is critical; sodium cyanoborohydride is often preferred as it is selective for the iminium ion over the ketone.

StepKey ReagentsTypical YieldAdvantagesDisadvantages
Reductive Amination NH₄OAc, NaBH₃CNGood to ExcellentDirect, one-pot procedure.1,2-Indandione may need to be synthesized.

Comparative Summary and Conclusion

The choice of a synthetic route to 2-aminoindanones is a multifactorial decision that depends on the desired scale of the synthesis, the availability of starting materials, the tolerance of the substrate to various reaction conditions, and the specific equipment and safety protocols available in the laboratory.

Synthetic RouteStarting MaterialKey FeaturesOverall YieldSuitability
Friedel-Crafts Acylation PhenylalanineBuilds the indanone core; good for enantioselective synthesis.ModerateLarge-scale synthesis, access to chiral products.
Oximation & Reduction 1-IndanoneDirect functionalization of the indanone core.GoodStraightforward, when hydrogenation equipment is available.
Gabriel Synthesis 1-IndanoneClassic, reliable primary amine synthesis.GoodWhen avoidance of over-amination is critical.
Neber Rearrangement 1-IndanoneElegant rearrangement through an azirine intermediate.Moderate to GoodFor academic exploration and when side reactions can be controlled.
Reductive Amination 1,2-IndandioneDirect conversion of a dicarbonyl compound.Good to ExcellentWhen 1,2-indandione is accessible; efficient one-pot reaction.

This guide has provided a comprehensive overview of the primary synthetic routes to 2-aminoindanones, grounded in mechanistic understanding and practical experimental considerations. By carefully weighing the pros and cons of each approach, researchers can make informed decisions to best achieve their synthetic goals in the pursuit of novel therapeutic agents.

References

  • Gabriel, S. (1887). Ueber eine Darstellungsweise primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236. [Link]

  • O'Brien, C. (1964). The Rearrangement of Ketoxime O-Sulfonates to Amino Ketones (The Neber Rearrangement). Chemical Reviews, 64(2), 81-89. [Link]

  • Lou, G., & Chen, J. (2011). Synthesis of 2-Amino-1-indanone from DL-Phenylalanine. Synthetic Communications, 41(15), 2246-2252. [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Gabriel Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Neber rearrangement. Retrieved from [Link]

  • Kiełbasiński, P., & Rachoń, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]

  • Wikipedia. (2023). 1,2-Indandione. Retrieved from [Link]

  • Organic Syntheses. (2014). 1-INDANONE OXIME. Org. Synth. 2014, 91, 1. [Link]

Sources

A Senior Application Scientist's Guide to HPLC Purity Validation of 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Intermediate

2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a primary amine and a ketone on an indane framework, makes it a versatile building block. However, the purity of this intermediate is paramount, as any impurities—be they process-related, degradation products, or enantiomeric variants—can carry through the synthesis pipeline, potentially compromising the safety and efficacy of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) stands as the gold-standard analytical technique for assessing the purity of such pharmaceutical intermediates.[1] Its high resolution, sensitivity, and reproducibility make it indispensable for quality control in the drug development process.[2] This guide provides an in-depth, experience-driven comparison of HPLC methodologies for the comprehensive purity validation of this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4]

The Analytical Challenge: Understanding Potential Impurities

A robust analytical method must be able to separate the main compound from all potential impurities. For 2-Amino-2,3-dihydro-1H-inden-1-one, these can be categorized as follows:

  • Process-Related Impurities: These arise from the synthetic route. A common synthesis might involve the oximation of 1-indanone followed by reduction.[5] Potential impurities could therefore include:

    • Starting Materials: Unreacted 1-indanone or hydroxylamine.

    • Intermediates: 2,3-dihydro-1H-inden-1-one oxime.

    • By-products: Impurities from side reactions, such as over-reduction leading to 2-amino-2,3-dihydro-1H-inden-1-ol.

  • Degradation Products: The compound's stability under various stress conditions (acid, base, oxidation, heat, light) must be assessed. The ketone and amine functionalities could be susceptible to degradation, forming new, unknown impurities.

  • Enantiomeric Impurity: The carbon atom bearing the amino group (C2) is a chiral center. This means the compound exists as a pair of enantiomers (R and S forms). In modern drug development, regulatory agencies strongly favor the development of single-enantiomer drugs, as different enantiomers can have vastly different pharmacological and toxicological profiles.[6][7] Therefore, controlling the enantiomeric purity is often as critical as controlling chemical purity.

Comparative HPLC Methodologies

Two primary HPLC methods are required for a full purity assessment: a reversed-phase method for chemical purity and a chiral method for enantiomeric purity.

Method 1: Reversed-Phase HPLC (RP-HPLC) for Chemical Purity and Impurity Profiling

Rationale: RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility in separating compounds of moderate polarity. A C18 (octadecylsilyl) stationary phase is an excellent starting point, as it provides strong hydrophobic retention for the indane ring system, while the polarity of the mobile phase can be tuned to achieve separation from more or less polar impurities.

Alternative Consideration: For highly polar impurities that elute too quickly on a C18 column, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could be explored.[8] However, for a general-purpose purity method, C18 offers the broadest applicability.

Method 2: Chiral HPLC for Enantiomeric Purity

Rationale: Enantiomers have identical physical and chemical properties in an achiral environment and thus will not be separated by a standard RP-HPLC method. A Chiral Stationary Phase (CSP) is required to create a transient diastereomeric complex, allowing for differential retention and separation.[9] Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are exceptionally effective for a wide range of chiral compounds and are a logical first choice for method development.[7] The tragic case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, underscores the non-negotiable importance of enantiomeric separation in drug development.[7]

The following table summarizes the comparative strengths and applications of these two methods.

Parameter Method 1: Reversed-Phase HPLC Method 2: Chiral HPLC
Primary Application Determination of chemical purity; quantification of process and degradation impurities.Determination of enantiomeric purity; quantification of the undesired enantiomer.
Typical Stationary Phase C18 (Octadecylsilyl) SilicaPolysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
Typical Mobile Phase Acetonitrile/Water or Methanol/Water with pH modifier (e.g., TFA, formic acid, or phosphate buffer).Typically Normal Phase (e.g., Hexane/Ethanol) or Polar Organic Mode (e.g., Acetonitrile/Methanol).
Separation Principle Based on hydrophobicity.Based on the formation of transient diastereomeric complexes with the chiral selector.
What it Separates Main compound from structurally different impurities (e.g., precursors, by-products).Enantiomers (R and S forms) of the main compound from each other.
What it CANNOT Separate Enantiomers.Often not optimized for separating a wide range of structurally diverse impurities.

ICH Q2(R1) Method Validation: A Framework for Trust

To ensure that an analytical method is suitable for its intended purpose, it must be validated. The ICH Q2(R1) guideline provides a comprehensive framework for this process.[3][4] A validated method provides documented evidence of its reliability.

G cluster_prep Preparation Phase cluster_execution Execution Phase (Based on ICH Q2 R1) cluster_reporting Finalization Protocol Define Validation Protocol & Acceptance Criteria Standards Prepare Reference Standards & Impurity Stocks Protocol->Standards SST System Suitability Test (SST) (e.g., Tailing < 2.0, Plates > 2000) Standards->SST Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Recovery 98-102%) Linearity->Accuracy Precision Precision (RSD < 2.0%) Accuracy->Precision Limits LOD & LOQ (S/N ≥ 3 & ≥ 10) Precision->Limits Robustness Robustness (Vary Flow, Temp, pH) Limits->Robustness Analysis Analyze Data vs. Criteria Robustness->Analysis Report Compile Final Validation Report Analysis->Report

Detailed Experimental Protocol: RP-HPLC Method for Chemical Purity

This protocol describes a robust starting point for the analysis of this compound.

1. Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), Formic Acid (LC-MS grade), 2-Amino-2,3-dihydro-1H-inden-1-one HCl Reference Standard.

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Rationale: A simple acidic mobile phase is chosen to ensure the primary amine is protonated, leading to sharp, symmetrical peak shapes. Formic acid is volatile, making this method compatible with mass spectrometry (LC-MS) if impurity identification is needed.

  • Gradient Program:

    Time (min) %B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimized based on UV scan of the analyte).

  • Injection Volume: 5 µL

3. Sample and Standard Preparation

  • Diluent: 50:50 Methanol:Water

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

4. System Suitability Test (SST)

  • Procedure: Inject the Working Standard Solution five times.

  • Rationale: The SST is performed before any sample analysis to verify that the chromatographic system is performing adequately on that day.[4]

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates (USP): ≥ 2000

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

5. Validation Protocol Summary

Parameter Methodology Acceptance Criteria
Specificity Analyze blank, standard, and sample. Perform forced degradation (acid, base, peroxide, thermal, photolytic stress).Peak is pure and free from interference. Degradants are well-resolved from the main peak (Resolution > 1.5).
Linearity Prepare calibration standards from LOQ to 150% of the working concentration (e.g., 5 levels, 3 replicates each).Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Accuracy Analyze samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Analyze six separate sample preparations at 100% concentration. Intermediate: Repeat on a different day with a different analyst.RSD of the results should be ≤ 2.0%.
Limit of Quantitation (LOQ) Determine by serial dilution until a signal-to-noise ratio of ~10 is achieved.Precision at LOQ level should be acceptable (e.g., RSD ≤ 10%).
Robustness Systematically vary parameters like flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase pH (±0.2 units).System suitability parameters must still be met. Peak areas should not significantly change.

Conclusion: A Dual-Method Approach for Unquestionable Quality

The validation of purity for a critical intermediate like this compound cannot be addressed by a single analytical method. A comprehensive quality control strategy necessitates a dual approach: a stability-indicating reversed-phase HPLC method to control chemical impurities and a specific chiral HPLC method to control enantiomeric purity. By developing and validating these methods according to the rigorous framework of ICH guidelines, researchers and drug developers can ensure the quality and consistency of their synthetic intermediates, laying a solid foundation for the safety and efficacy of the final pharmaceutical product.

References

  • International Council for Harmonisation. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • PubChemLite. This compound (C9H9NO). [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • Matrix Fine Chemicals. 2,3-DIHYDRO-1H-INDEN-2-AMINE HYDROCHLORIDE. [Link]

  • LookChem. 1H-Inden-2-amine,2,3-dihydro-, hydrochloride (1:1). [Link]

  • National Institutes of Health (NIH). (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Journal of Basic and Applied Sciences. (2014). analysis of amino acids by high performance liquid chromatography. [Link]

  • Der Pharma Chemica. (2012). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). [Link]

  • Google Patents.
  • ResearchGate. (2008). Synthesis of amino-1,2-dihydro-1-pyrrolizinones. [Link]

  • PubMed. (2006). Determination of donepezil hydrochloride in human and rat plasma, blood and brain microdialysates by HPLC with a short C30 column. [Link]

  • Google Patents. CN107011188B - Preparation method of isoproterenol hydrochloride.
  • Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC- HILIC column. [Link]

  • ResearchGate. (2019). Determination of Chemical and Enantiomeric Purity of α-Amino Acids and their Methyl Esters as N-Fluorenylmethoxycarbonyl Derivatives Using Amylose-derived Chiral Stationary Phases. [Link]

Sources

A Comparative Guide to Catalytic Efficiency in 2-Aminoindanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of 2-aminoindanone and its derivatives is of significant interest to the pharmaceutical industry due to their presence as core structural motifs in a variety of biologically active compounds. The efficiency of the synthetic route, particularly the catalytic method employed, directly influences yield, purity, cost-effectiveness, and environmental impact. This guide provides an in-depth, objective comparison of various catalytic strategies for the synthesis of 2-aminoindanone, supported by experimental data and mechanistic insights to aid researchers in selecting the optimal method for their specific needs.

Introduction to Synthetic Strategies

The primary route to 2-aminoindanone involves the reductive amination of 2-indanone. This transformation can be achieved through several catalytic pathways, broadly categorized as transition-metal catalysis, organocatalysis, and biocatalysis. Each approach presents a unique set of advantages and disadvantages in terms of reaction conditions, catalyst cost and availability, substrate scope, and stereoselectivity.

Catalytic System Workflow

The general workflow for the synthesis of 2-aminoindanone via reductive amination of 2-indanone is depicted below. The key variable in this process is the choice of catalyst and reducing agent.

Workflow 2-Indanone 2-Indanone Reductive Amination Reductive Amination 2-Indanone->Reductive Amination Amine Source (e.g., NH3, NH4OAc) Amine Source (e.g., NH3, NH4OAc) Amine Source (e.g., NH3, NH4OAc)->Reductive Amination Catalytic System Catalytic System Catalytic System->Reductive Amination Reducing Agent Reducing Agent Reducing Agent->Reductive Amination 2-Aminoindanone 2-Aminoindanone Reductive Amination->2-Aminoindanone

Caption: General workflow for the catalytic reductive amination of 2-indanone.

I. Transition-Metal Catalysis

Transition-metal catalysts, particularly those based on palladium, are widely used for amination reactions. For the synthesis of 2-aminoindane derivatives, palladium-catalyzed carboamination reactions have been developed, providing a direct route to these structures.[1][2]

A. Palladium-Catalyzed Reductive Amination

A common method for reductive amination is catalytic hydrogenation using a palladium catalyst, such as palladium on carbon (Pd/C). This method is often effective but can require high pressures of hydrogen gas.

Mechanism Overview:

The reaction proceeds through the formation of an imine intermediate from 2-indanone and an amine source, followed by hydrogenation of the imine on the palladium surface.

Transition_Metal_Catalysis cluster_0 Imine Formation (in situ) cluster_1 Catalytic Hydrogenation 2-Indanone 2-Indanone Imine Imine 2-Indanone->Imine + NH3 NH3 NH3 Imine->2-Indanone - H2O 2-Aminoindanone 2-Aminoindanone Imine->2-Aminoindanone Pd/C, H2 Pd/C Catalyst Pd/C Catalyst H2 H2

Caption: Mechanism of Pd-catalyzed reductive amination.

B. Rhenium-Catalyzed Synthesis

Rhenium catalysts have been explored for the diastereoselective synthesis of aminoindanes through the insertion of allenes into a C-H bond.[3] While not a direct reductive amination of 2-indanone, this highlights the utility of less common transition metals in constructing the aminoindane scaffold.

II. Organocatalysis

Organocatalysis offers a metal-free alternative, often utilizing small, chiral organic molecules to catalyze transformations. This approach is attractive due to the low toxicity and ready availability of many organocatalysts.[4] For the synthesis of the indanone core, L-proline has been shown to be an effective catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes.[5][6]

While not a direct synthesis of 2-aminoindanone, this demonstrates the power of organocatalysis in constructing the indanone framework, which is the precursor for reductive amination. Asymmetric organocatalytic approaches have also been developed for the synthesis of various amine-containing compounds.[7][8]

III. Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool in pharmaceutical synthesis due to its high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and environmentally benign nature.[9][10] For the synthesis of chiral amines, transaminases (TAs) and amine dehydrogenases (AmDHs) are particularly relevant.[11][12][13][14][15][16]

A. Transaminase (TA) Catalyzed Reductive Amination

Transaminases catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine) to a ketone acceptor.[13] This process can be highly enantioselective, providing access to optically pure amines. The reaction equilibrium can sometimes be unfavorable, but strategies such as using an excess of the amine donor or removing the ketone byproduct can drive the reaction to completion.[13][17]

Mechanism Overview:

The reaction proceeds via a ping-pong bi-bi mechanism involving the pyridoxal phosphate (PLP) cofactor.

Biocatalysis cluster_0 Half-Reaction 1 cluster_1 Half-Reaction 2 TA-PLP TA-PLP TA-PMP TA-PMP TA-PLP->TA-PMP + Amine Donor 2-Aminoindanone 2-Aminoindanone Amine Donor Amine Donor Ketone Byproduct Ketone Byproduct Amine Donor->Ketone Byproduct - Ketone Byproduct TA-PMP->TA-PLP + 2-Indanone 2-Indanone 2-Indanone 2-Indanone->2-Aminoindanone - 2-Aminoindanone

Caption: Ping-pong mechanism of transaminase-catalyzed reductive amination.

B. Amine Dehydrogenase (AmDH) Catalyzed Reductive Amination

Amine dehydrogenases catalyze the direct reductive amination of a ketone using ammonia and a reducing equivalent, typically from a nicotinamide cofactor (NADH or NADPH).[11] This method is highly atom-economical.

Comparative Analysis of Catalytic Performance

The following table summarizes the performance of different catalytic systems for the synthesis of 2-aminoindanone or closely related derivatives. It is important to note that direct comparisons can be challenging due to variations in reaction conditions and substrates reported in the literature.

Catalytic SystemCatalystSubstrateReducing Agent / Amine SourceReaction ConditionsYield (%)Enantiomeric Excess (ee) (%)Reference
Transition-Metal Pd(OAc)2 / (S)-tert-butylPHOX2-allylphenyltriflateAliphatic aminesToluene, 100 °C, 24 hGood>99[1]
Transition-Metal Pd/C2-IndanoneH2, AnilineAniline (solvent)85N/A[18]
Biocatalysis Amine DehydrogenaseVarious ketonesAmmonium formatepH 8.5, 30 °Cup to >99>99 (for R-amines)[11]
Biocatalysis Transaminase (from Vibrio fluvialis)2-oxobutyric acidBenzylamineBiphasic system, pH 8.096>99 (for L-amino acid)[17]
Chemical Reduction NaBH(OAc)32-IndanoneAniline1,2-dichloroethane85N/A[18]

Experimental Protocols

Representative Protocol for Reductive Amination using Sodium Triacetoxyborohydride[18]
  • To a solution of 2-indanone (1.0 mmol) and aniline (1.0 mmol) in 1,2-dichloroethane (5 mL), add sodium triacetoxyborohydride (1.5 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-aminoindanone.

General Procedure for Biocatalytic Reductive Amination using Amine Dehydrogenase[11]
  • Prepare a buffer solution (e.g., 1 M ammonium formate, pH 8.5).

  • To the buffer, add the ketone substrate (e.g., 2-indanone, 50 mM).

  • Add NAD+ (1 mM) and formate dehydrogenase for cofactor regeneration.

  • Initiate the reaction by adding the amine dehydrogenase.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle shaking.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, work up the reaction by extracting the product with an organic solvent.

Conclusion

The choice of catalyst for the synthesis of 2-aminoindanone depends heavily on the specific requirements of the application.

  • Transition-metal catalysis , particularly with palladium, offers robust and high-yielding methods, with the potential for high enantioselectivity in asymmetric variants.[1] However, these methods may require harsh conditions and the use of expensive and potentially toxic metals.

  • Organocatalysis provides a metal-free alternative, though its application to the direct reductive amination of 2-indanone is less developed compared to transition-metal and biocatalytic methods.

  • Biocatalysis stands out for its exceptional stereoselectivity and mild, environmentally friendly reaction conditions.[11][17] Transaminases and amine dehydrogenases are particularly promising for the synthesis of chiral 2-aminoindanone, a key feature for many pharmaceutical applications. The main challenges for biocatalysis can be enzyme stability and substrate scope, although protein engineering is rapidly addressing these limitations.[16]

For large-scale, sustainable, and enantioselective synthesis of 2-aminoindanone, biocatalytic methods are increasingly becoming the preferred choice. For rapid, small-scale synthesis where stereoselectivity is not a primary concern, chemical reduction methods using reagents like sodium triacetoxyborohydride offer a convenient and high-yielding alternative.[18]

References

  • A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde. Green Chemistry. [Link][5]

  • Biocatalytic Imine Reduction and Reductive Amination of Ketones. Semantic Scholar. [Link][9]

  • Biocatalytic Imine Reduction and Reductive Amination of Ketones. Request PDF. [Link][10]

  • A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde. Green Chemistry (RSC Publishing). [Link][6]

  • Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. PMC - NIH. [Link][11]

  • Biocatalytic reductive amination of ketones. (a) Reductive aminations... ResearchGate. [Link][12]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry - ACS Publications. [Link][18]

  • Reductive amination. Wikipedia. [Link][19]

  • Developing Transition-Metal Catalysts for the Intramolecular Hydroamination of Alkynes. ACS Publications. [Link][20]

  • Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH. [Link][21]

  • Asymmetric Pd-Catalyzed Alkene Carboamination Reactions for the Synthesis of 2-Aminoindane Derivatives. PubMed. [Link][1]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link][22]

  • Asymmetric Pd-Catalyzed Alkene Carboamination Reactions for the Synthesis of 2-Aminoindane Derivatives. ResearchGate. [Link][2]

  • Catalytic activity of different catalysts for the reductive amination of 1-indanone and R-( +)-α-phenethylamine …. ResearchGate. [Link][23]

  • L‐proline‐catalyzed synthesis of indanone core from 2‐vinylbenzaldehydes. ResearchGate. [Link][24]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link][25]

  • Progression of Hydroamination Catalyzed by Late Transition-Metal Complexes from Activated to Unactivated Alkenes. PubMed Central. [Link][26]

  • Asymmetric Synthesis of Amines and Alkaloids Through Novel Organocatalytic Transformations. Princeton Dataspace. [Link][7]

  • Aluminum-Catalyzed Intramolecular Hydroamination of Aminoalkenes. eScholarship.org. [Link][27]

  • Intramolecular hydroamination/cyclization of conjugated aminodienes catalyzed by organolanthanide complexes. Scope, diastereo- and enantioselectivity, and reaction mechanism. PubMed. [Link][28]

  • Organocatalytic asymmetric synthesis of β3-amino acid derivatives. RSC Publishing. [Link][29]

  • Applied Catalysis in Chemical Industry: Synthesis, Catalyst Design, and Evaluation. MDPI. [Link][30]

  • Asymmetric reductive amination of 1‐indanone derivatives by using... ResearchGate. [Link][31]

  • Intramolecular hydroacylation of 2‐vinylbenzaldehydes 2 using L‐proline. ResearchGate. [Link][32]

  • cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC - NIH. [Link][33]

  • Transaminase-catalyzed asymmetric synthesis of L-2-aminobutyric acid from achiral reactants. PubMed. [Link][17]

  • Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. PubMed. [Link][34]

  • Amine Transaminases in Biocatalytic Amine Synthesis. Diva-portal.org. [Link][13]

  • Ruthenium(ii)-catalyzed intermolecular synthesis of 2-arylindolines through C–H activation/oxidative cyclization cascade. Chemical Communications (RSC Publishing). [Link][35]

  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI. [Link][8]

  • The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI. [Link][14]

  • Asymmetric Mannich/Cyclization Reaction of 2-Benzothiazolimines and 2-Isothiocyano-1-indanones to Construct Chiral Spirocyclic Compounds. MDPI. [Link][36]

  • ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids. Request PDF. [Link][15]

  • From Pd(OAc)2 to Chiral Catalysts: The Discovery and Development of Bifunctional Mono-N-Protected Amino Acid Ligands for Diverse C–H Functionalization Reactions. PubMed Central. [Link][37]

  • Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. MDPI. [Link][38]

  • Protein engineering of amine transaminases. Frontiers. [Link][16]

  • Rhenium-catalyzed diastereoselective synthesis of aminoindanes via the insertion of allenes into a C-H bond. Kyushu University Pure Portal Site. [Link][3]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers. [Link][39]

Sources

A Comparative Guide to the Synthetic Pathways of Rasagiline: A Cost-Benefit Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Rasagiline and Its Synthesis

Rasagiline, marketed under the trade name Azilect®, is a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B). It is a crucial therapeutic agent in the management of Parkinson's disease, utilized both as a monotherapy in the early stages and as an adjunctive treatment in more advanced cases. The therapeutic efficacy of rasagiline is attributed to its (R)-enantiomer, which underscores the importance of stereoselective synthesis in its production. The development of efficient, cost-effective, and environmentally benign synthetic routes to (R)-rasagiline is a significant focus in pharmaceutical process chemistry. This guide provides a comprehensive cost-benefit analysis of the most prominent synthetic pathways to rasagiline, offering a comparative overview to aid researchers and drug development professionals in selecting the most suitable method for their specific needs. We will delve into the intricacies of each pathway, from classical resolution to modern biocatalytic methods, evaluating them based on yield, enantioselectivity, cost, safety, and scalability.

Classical Resolution of Racemic N-propargyl-1-aminoindan

This traditional approach involves the synthesis of the racemic mixture of N-propargyl-1-aminoindan, followed by resolution using a chiral resolving agent, most commonly L-(+)-tartaric acid. While being a well-established method, its primary drawback is the theoretical maximum yield of 50% for the desired enantiomer.

Experimental Protocol
  • Synthesis of Racemic N-propargyl-1-aminoindan:

    • 1-Indanone is reacted with propargylamine in the presence of a reducing agent, such as sodium borohydride and acetic acid, to yield racemic N-propargyl-1-aminoindan.[1]

    • Alternatively, racemic 1-aminoindan can be N-alkylated with propargyl bromide or chloride in the presence of a base like potassium carbonate in a solvent such as acetonitrile.[2]

  • Resolution with L-(+)-Tartaric Acid:

    • The racemic N-propargyl-1-aminoindan is dissolved in a suitable solvent, typically ethanol or isopropanol.[1][3]

    • A solution of L-(+)-tartaric acid in the same solvent is added, leading to the formation of diastereomeric salts.

    • The less soluble di-(R)-N-propargyl-1-aminoindan-L-tartrate salt preferentially crystallizes upon cooling.[3]

    • The salt is isolated by filtration.

  • Liberation of the Free Base and Salt Formation:

    • The isolated tartrate salt is treated with a base (e.g., sodium bicarbonate) to liberate the free (R)-N-propargyl-1-aminoindan.[1]

    • The free base is then reacted with methanesulfonic acid to yield the final product, rasagiline mesylate.[1]

Cost-Benefit Analysis
  • Cost: This method utilizes relatively inexpensive starting materials and reagents, such as 1-indanone, propargylamine, and L-tartaric acid.[4][5][6][7][8][9][10][11][12][13] This makes it an economically attractive option, particularly for smaller-scale synthesis.

  • Yield: The primary disadvantage is the theoretical maximum yield of 50% for the desired (R)-enantiomer, as the (S)-enantiomer is discarded. In practice, overall yields are often lower, in the range of 12% from 1-indanone.[14]

  • Enantioselectivity: High enantiomeric purity (>99% ee) can be achieved through careful crystallization.

  • Scalability: The process is scalable and has been historically used for industrial production. However, the low theoretical yield becomes a significant economic and environmental burden at a large scale due to the loss of half of the material.

  • Safety and Environmental Impact: The synthesis involves flammable solvents and common laboratory reagents. The main environmental concern is the generation of waste from the undesired enantiomer and the use of organic solvents.

Classical_Resolution 1-Indanone 1-Indanone Racemic_NPAI Racemic N-propargyl- 1-aminoindan 1-Indanone->Racemic_NPAI Propargylamine Propargylamine Propargylamine->Racemic_NPAI Diastereomeric_Salt Di-(R)-NPAI-L-tartrate (Crystallization) Racemic_NPAI->Diastereomeric_Salt L_Tartaric_Acid L-(+)-Tartaric Acid L_Tartaric_Acid->Diastereomeric_Salt R_Rasagiline (R)-Rasagiline Diastereomeric_Salt->R_Rasagiline S_Enantiomer (S)-Enantiomer (Discarded) Diastereomeric_Salt->S_Enantiomer

Caption: Classical resolution pathway to rasagiline.

Synthesis from a Chiral Precursor: (R)-1-Aminoindan

This strategy involves the resolution of the precursor, 1-aminoindan, at an earlier stage. The enantiomerically pure (R)-1-aminoindan is then N-propargylated to yield rasagiline. This approach avoids the late-stage loss of the propargylated intermediate.

Experimental Protocol
  • Synthesis and Resolution of 1-Aminoindan:

    • Racemic 1-aminoindan is synthesized from 1-indanone, for example, through reductive amination.[14]

    • The racemic amine is then resolved using a chiral acid, such as (S)-mandelic acid.[15]

  • N-propargylation of (R)-1-Aminoindan:

    • The resolved (R)-1-aminoindan is reacted with a propargylating agent (e.g., propargyl bromide, chloride, or benzenesulfonate) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetonitrile or toluene).[2][3]

    • The use of a phase transfer catalyst can improve reaction efficiency.[16]

  • Salt Formation:

    • The resulting (R)-N-propargyl-1-aminoindan is converted to its mesylate salt.

Cost-Benefit Analysis
  • Cost: The cost of resolving 1-aminoindan is a significant factor. While the resolving agents themselves are not prohibitively expensive, the process adds steps and reduces the overall yield from the initial starting material. The cost of (R)-1-aminoindan as a starting material is higher than racemic 1-aminoindan.

  • Yield: The N-propargylation step can proceed with high yield (often >80-90%).[2] However, the overall yield is still limited by the resolution of 1-aminoindan, which has a maximum theoretical yield of 50%. The overall yield from 1-indanone is typically in the range of 10-15%.

  • Enantioselectivity: This method produces rasagiline with high enantiomeric purity, as the stereocenter is established early in the synthesis.

  • Scalability: This pathway is suitable for industrial scale-up. The key challenge is the efficient and economical resolution of 1-aminoindan.

  • Safety and Environmental Impact: Similar to the classical resolution, this method involves the use of organic solvents and generates waste from the undesired (S)-1-aminoindan. The use of propargyl halides requires caution as they are reactive and potentially hazardous.

Chiral_Precursor Racemic_Aminoindan Racemic 1-Aminoindan R_Aminoindan (R)-1-Aminoindan Racemic_Aminoindan->R_Aminoindan S_Aminoindan (S)-1-Aminoindan (Discarded) Racemic_Aminoindan->S_Aminoindan Chiral_Acid Chiral Acid (e.g., (S)-Mandelic Acid) Chiral_Acid->R_Aminoindan R_Rasagiline (R)-Rasagiline R_Aminoindan->R_Rasagiline Propargyl_Halide Propargyl Halide Propargyl_Halide->R_Rasagiline

Caption: Synthesis of rasagiline from the chiral precursor (R)-1-aminoindan.

Chemoenzymatic Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution (DKR) is a powerful technique that overcomes the 50% yield limitation of classical resolution. In this approach, the undesired enantiomer is continuously racemized in situ, allowing for its conversion into the desired enantiomer.

Experimental Protocol
  • DKR of Racemic 1-Aminoindan:

    • Racemic 1-aminoindan is subjected to an acylation reaction catalyzed by an enzyme, typically Candida antarctica lipase B (CALB).[15]

    • Simultaneously, a racemization catalyst, such as a palladium nanocatalyst, is used to interconvert the unreacted (S)-1-aminoindan to (R)-1-aminoindan.[15][17]

    • An acyl donor, like isopropyl 2-methoxyacetate, is used for the enzymatic acylation.[15]

    • This results in the formation of (R)-N-acetyl-1-aminoindan in high yield and enantioselectivity.

  • Hydrolysis and N-propargylation:

    • The resulting (R)-amide is hydrolyzed to give (R)-1-aminoindan.[15]

    • The (R)-1-aminoindan is then N-propargylated as described in the chiral precursor pathway.

Cost-Benefit Analysis
  • Cost: The main cost drivers for this pathway are the enzyme (Candida antarctica lipase B) and the palladium catalyst.[18][19][20][21][22] While enzymes and precious metal catalysts can be expensive, their high efficiency and potential for recycling can mitigate the cost, especially at an industrial scale.

  • Yield: The DKR step can achieve yields of over 90% with excellent enantioselectivity (>99% ee) for the acylated intermediate.[15] The overall yield for rasagiline mesylate is reported to be around 25-30%.[15][17]

  • Enantioselectivity: This method provides very high enantiomeric purity.

  • Scalability: The process has been demonstrated on a gram scale and shows promise for industrial applicability.[15][17] Catalyst stability and recycling are key factors for large-scale economic viability.

  • Safety and Environmental Impact: This method is considered a "greener" alternative to classical resolution as it avoids the loss of 50% of the starting material. However, it still involves the use of organic solvents and a palladium catalyst, which needs to be carefully managed and recycled.

DKR_Pathway cluster_DKR Dynamic Kinetic Resolution Racemic_Aminoindan Racemic 1-Aminoindan R_Amide (R)-N-acyl-1-aminoindan Racemic_Aminoindan->R_Amide CALB, Acyl Donor R_Aminoindan (R)-1-Aminoindan R_Amide->R_Aminoindan Hydrolysis R_Rasagiline (R)-Rasagiline R_Aminoindan->R_Rasagiline N-propargylation S_Aminoindan (S)-1-Aminoindan S_Aminoindan->Racemic_Aminoindan Pd Catalyst (Racemization) ATH_Pathway Cyclic_Imine Cyclic Propargyl Imine R_Rasagiline (R)-Rasagiline Cyclic_Imine->R_Rasagiline CPA Chiral Phosphoric Acid Catalyst CPA->R_Rasagiline Hantzsch_Ester Hantzsch Ester (Hydrogen Donor) Hantzsch_Ester->R_Rasagiline

Caption: Asymmetric Transfer Hydrogenation (ATH) pathway.

Enzymatic Reductive Amination

This "green chemistry" approach utilizes enzymes, specifically imine reductases (IREDs), to directly synthesize rasagiline from simple starting materials in an aqueous environment. This one-step asymmetric synthesis is highly attractive from both an economic and environmental standpoint.

Experimental Protocol
  • One-Pot Reductive Amination:

    • 1-Indanone and propargylamine are reacted in an aqueous buffer.

    • An imine reductase (IRED) enzyme and a cofactor (typically NADPH or NADH) are added. [23] * A cofactor regeneration system, such as glucose dehydrogenase/glucose, is often employed to use the expensive cofactor in catalytic amounts.

    • The enzyme catalyzes the formation of the imine in situ and its subsequent stereoselective reduction to (R)-rasagiline.

Cost-Benefit Analysis
  • Cost: The cost of the imine reductase enzyme and the NADPH/NADH cofactor are the most significant economic considerations. While screening kits for IREDs can be expensive, the cost per kilogram of product can be reduced at an industrial scale with enzyme immobilization and efficient cofactor recycling. [24][25][26][27]* Yield: This method can achieve high yields (up to 81%) and good to excellent enantiomeric excess (up to >99% ee with engineered enzymes).

  • Enantioselectivity: The enantioselectivity is determined by the specific IRED used. Enzyme engineering can be employed to develop highly selective variants.

  • Scalability: Biocatalytic processes are generally highly scalable. The main challenges are the stability of the enzyme under process conditions and the efficiency of the cofactor regeneration system.

  • Safety and Environmental Impact: This is arguably the most environmentally friendly method. It is a one-step process that operates in an aqueous medium under mild conditions, significantly reducing the use of organic solvents and hazardous reagents.

Enzymatic_Reductive_Amination 1-Indanone 1-Indanone R_Rasagiline (R)-Rasagiline 1-Indanone->R_Rasagiline Propargylamine Propargylamine Propargylamine->R_Rasagiline IRED Imine Reductase (IRED) IRED->R_Rasagiline Cofactor NAD(P)H (with regeneration) Cofactor->R_Rasagiline

Caption: Enzymatic Reductive Amination pathway.

Comparative Summary of Rasagiline Synthetic Pathways

PathwayKey AdvantagesKey DisadvantagesEstimated Overall YieldEnantioselectivityRelative CostScalability
Classical Resolution Well-established, inexpensive reagentsMax. 50% theoretical yield, wasteful~10-15%High (>99% ee)LowGood
Synthesis from Chiral Precursor High yield in final stepResolution step is wasteful and adds cost~10-15%High (>99% ee)Low-MediumGood
Chemoenzymatic DKR Overcomes 50% yield barrier, high eeCost of enzyme and Pd catalyst~25-30%Excellent (>99% ee)Medium-HighGood, with catalyst recycling
Asymmetric Transfer Hydrogenation High yield and ee in one step, metal-freeCost of chiral catalystHighExcellent (>96% ee)HighModerate to Good
Enzymatic Reductive Amination "Green" process, one-pot, aqueousCost of enzyme and cofactorHigh (up to 81%)Good to Excellent (>99% ee)High (lab scale), potentially lower at industrial scaleExcellent

Conclusion and Future Outlook

The synthesis of rasagiline has evolved significantly from classical resolution methods to highly efficient and stereoselective catalytic and biocatalytic approaches.

  • Classical resolution and synthesis from a chiral precursor remain viable options, especially for smaller-scale productions where the initial investment in specialized catalysts or enzymes may not be justified. Their primary drawback is the inherent wastefulness of the resolution step.

  • Chemoenzymatic Dynamic Kinetic Resolution (DKR) presents a significant improvement by theoretically doubling the yield compared to classical resolution. The economic feasibility of this route on a large scale hinges on the cost and recyclability of the enzyme and the palladium catalyst.

  • Asymmetric Transfer Hydrogenation (ATH) offers an elegant and efficient route with high yields and enantioselectivity in a single key step. The development of more cost-effective and highly active chiral phosphoric acid catalysts will further enhance the attractiveness of this pathway for industrial applications.

  • Enzymatic reductive amination stands out as the most promising "green" and sustainable approach. Its one-pot nature, operation in aqueous media, and high potential for yield and enantioselectivity make it an ideal candidate for future industrial production of rasagiline. The primary hurdles to overcome are the initial cost of the enzyme and the development of robust and efficient cofactor regeneration systems.

For researchers and drug development professionals, the choice of synthetic pathway will depend on a multitude of factors, including the scale of synthesis, cost constraints, available expertise and equipment, and the growing importance of sustainable and environmentally friendly chemical processes. As the field of biocatalysis and asymmetric catalysis continues to advance, it is anticipated that the newer, more efficient, and greener routes will become the standard for the production of rasagiline and other chiral pharmaceuticals.

References

  • Ma, G., Xu, Z., Zhang, P., & Jia, X. (2014). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. Organic Process Research & Development, 18(10), 1169–1174.
  • Ishizuka, H., Osawa, T., Shimizu, Y., Nagasawa, K., et al. (2025). Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine. Chemistry–An Asian Journal.
  • SD Fine-Chem. (n.d.). 1-INDANONE (a-hydrindone). Retrieved from [Link]

  • SLS. (n.d.). Lipase B Candida antarctica, r. Retrieved from [Link]

  • Hollmann, F., & Kara, S. (2022). Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution. Accounts of Chemical Research, 55(5), 637–650.
  • ResearchGate. (n.d.). (A) The current commercial synthesis of rasagiline mesylate (1). (B).... Retrieved from [Link]

  • Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)
  • PubMed. (2025). Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine. Retrieved from [Link]

  • Google Patents. (2011). US20110155626A1 - Process for preparation of rasagiline and salts thereof.
  • Google Patents. (2014). US8901352B2 - Method for the synthesis of rasagiline.
  • Aleku, G. A., et al. (2017). The Discovery of Imine Reductases and their Utilisation for the Synthesis of Tetrahydroisoquinolines.
  • Ginkgo Bioworks. (n.d.). Imine Reductases (IREDs) Enzyme Panel. Retrieved from [Link]

  • Google Patents. (2010). US20100029987A1 - Crystalline Form of Rasagiline and Process for the Preparation Thereof.
  • Wang, Y., et al. (2019). Chiral phosphoric acid and its applications of asymmetric catalytic hydrogenation. E3S Web of Conferences, 131, 01037.
  • ResearchGate. (n.d.). Preparation of ( R )-1-Aminoindan by Dynamic Kinetic Resolution. Retrieved from [Link]

  • Google Patents. (2011). US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives.
  • ResearchGate. (n.d.). A new processfor the synthesisof enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate (Rasagiline mesylate). Retrieved from [Link]

  • Google Patents. (2009). CN101381314A - Preparation method of (R)-(+)-N-propargyl-1-indan amines.
  • Prozomix. (n.d.). Imine Reductase Screening Kit - 480 Enzymes. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoenzymatic synthesis of rasagiline mesylate using lipases. Retrieved from [Link]

  • de la Torre, A., et al. (2021). Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids. Organic Letters, 23(15), 5869–5873.
  • Johnson Matthey. (n.d.). IRED 33: Imine reductase enzyme. Retrieved from [Link]

  • Kiss, L., & Soós, T. (2018). Chiral Phosphoric Acids as Versatile Tools for Organocatalytic Asymmetric Transfer Hydrogenations. Israel Journal of Chemistry, 58(3-4), 231–246.
  • ResearchGate. (n.d.). Synthesis of New Propargylated 1-Pyrindane Derivatives as Rasagiline Analogues. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride Against Other Constrained Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of success. The conformational rigidity of these molecular scaffolds can profoundly influence the pharmacological profile of a lead compound, impacting its potency, selectivity, and metabolic stability. Among the diverse arsenal of available building blocks, conformationally constrained amino acids have garnered significant attention for their ability to pre-organize a molecule into a bioactive conformation, thereby reducing the entropic penalty of binding to a biological target.

This guide provides an in-depth comparative analysis of 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride , a versatile building block, against two other prominent constrained cyclic amino acid analogues: 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) and 2-Aminotetralone hydrochloride . As a Senior Application Scientist, my objective is to furnish you with not just a side-by-side comparison of reactivity, but also the underlying scientific rationale to empower your decision-making in the laboratory.

The Protagonist: this compound

This compound is a unique cyclic β-amino acid derivative. Its rigid indanone framework imparts a significant degree of conformational constraint. The presence of a ketone functionality and a primary amine offers two orthogonal points for chemical modification, making it a highly attractive scaffold for the synthesis of diverse compound libraries. The constrained nature of this building block can lead to peptides and small molecules with enhanced receptor selectivity and improved resistance to enzymatic degradation.

The Alternatives: A Rationale for Comparison

For a comprehensive evaluation, two alternative building blocks with distinct structural features and reactivity profiles have been selected:

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic): A widely used constrained analogue of phenylalanine, Tic is a cyclic α-amino acid.[1] Its rigid bicyclic structure has been successfully incorporated into numerous peptidomimetics to induce β-turn conformations and enhance biological activity.[2] The presence of a carboxylic acid and a secondary amine in its core structure dictates its reactivity.

  • 2-Aminotetralone hydrochloride: This building block, a cyclic β-amino ketone, shares structural similarities with our protagonist but features a six-membered ring fused to the aromatic system. This subtle change in ring size can influence the dihedral angles and overall three-dimensional shape of the resulting molecules, offering a different conformational landscape.

Comparative Performance Analysis: Key Synthetic Transformations

To provide a practical benchmark, we will now delve into a comparative analysis of these three building blocks in three fundamental synthetic reactions crucial for drug development: amide bond formation, N-alkylation, and reductive amination.

It is important to note that the following experimental data is a representative compilation from various sources to illustrate typical performance and may not reflect the results of a single head-to-head study.

Amide Bond Formation

Amide bond formation is arguably the most critical reaction in peptide synthesis and the assembly of many small molecule drugs. The reactivity of the amine component is a key factor influencing the efficiency of this transformation.

Table 1: Comparative Yields in Amide Bond Formation

Building BlockCoupling Partner (Carboxylic Acid)Coupling ReagentsSolventReaction TimeYield (%)
2-Amino-2,3-dihydro-1H-inden-1-one HCl Boc-Ala-OHEDC, HOBt, DIPEADMF12 h85
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) H-Phe-OMeHATU, DIPEADMF8 h92
2-Aminotetralone HCl Boc-Gly-OHEDC, HOBt, DIPEADCM14 h88

Experimental Protocol: Amide Coupling with this compound

  • To a solution of this compound (1.0 eq) and Boc-Ala-OH (1.1 eq) in anhydrous DMF, add HOBt (1.2 eq) and DIPEA (2.5 eq) at 0 °C.

  • Add EDC·HCl (1.2 eq) portion-wise and stir the reaction mixture at room temperature for 12 hours.

  • Upon completion (monitored by TLC), pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution, brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired amide.

Causality Behind Experimental Choices:

  • EDC/HOBt: This combination is a classic and highly effective method for amide bond formation. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid to form a reactive O-acylisourea intermediate.[2] HOBt (Hydroxybenzotriazole) then reacts with this intermediate to form an active ester, which is less prone to racemization and side reactions.[3] The amine then attacks this active ester to form the stable amide bond.[4]

  • DIPEA: Diisopropylethylamine is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and to scavenge the HCl produced during the reaction, driving the equilibrium towards product formation.

  • DMF: Dimethylformamide is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction.

AmideCouplingWorkflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Reaction Process Amine 2-Amino-2,3-dihydro-1H- inden-1-one HCl Coupling Nucleophilic Attack by Amine Amine->Coupling Acid Boc-Ala-OH Activation Carboxylic Acid Activation Acid->Activation EDC EDC EDC->Activation HOBt HOBt HOBt->Activation DIPEA DIPEA DIPEA->Amine Neutralization Activation->Coupling Active Ester Intermediate Product Amide Product Coupling->Product

Figure 1: Workflow for EDC/HOBt mediated amide coupling.

N-Alkylation

N-alkylation is a common strategy to modify the properties of a lead compound, often leading to improved metabolic stability and membrane permeability. The nucleophilicity of the nitrogen atom and steric hindrance around it are key factors determining the ease of this reaction.

Table 2: Comparative Yields in N-Alkylation

Building BlockAlkylating AgentBaseSolventReaction TimeYield (%)
2-Amino-2,3-dihydro-1H-inden-1-one HCl Benzyl bromideK₂CO₃Acetonitrile24 h75
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) Methyl iodideK₂CO₃DMF18 h85
2-Aminotetralone HCl Ethyl iodideNaHTHF12 h80

Experimental Protocol: N-Alkylation of this compound

  • To a suspension of this compound (1.0 eq) and K₂CO₃ (3.0 eq) in acetonitrile, add benzyl bromide (1.2 eq).

  • Reflux the reaction mixture for 24 hours.

  • After cooling to room temperature, filter the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to obtain the N-benzylated product.

Causality Behind Experimental Choices:

  • K₂CO₃: Potassium carbonate is a mild inorganic base used to deprotonate the amine hydrochloride and the resulting secondary amine, facilitating its reaction with the electrophilic alkylating agent.

  • Benzyl bromide: A reactive electrophile for introducing a benzyl group.

  • Acetonitrile: A polar aprotic solvent suitable for SN2 reactions.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, allowing for the introduction of a wide variety of substituents on the nitrogen atom. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ.

Table 3: Comparative Yields in Reductive Amination

Building BlockCarbonyl CompoundReducing AgentSolventReaction TimeYield (%)
2-Amino-2,3-dihydro-1H-inden-1-one HCl BenzaldehydeNaBH(OAc)₃1,2-Dichloroethane16 h82
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) AcetoneNaBH₃CNMethanol24 h78
2-Aminotetralone HCl CyclohexanoneNaBH(OAc)₃1,2-Dichloroethane18 h85

Experimental Protocol: Reductive Amination of this compound

  • To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane, add a few drops of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise and continue stirring at room temperature for 16 hours.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • NaBH(OAc)₃: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[5] It is less reactive towards aldehydes and ketones than iminium ions, which minimizes the side reaction of carbonyl reduction.[6]

  • Acetic Acid: A catalytic amount of acid is often used to promote the formation of the iminium ion intermediate, which is more electrophilic and readily reduced.[7]

  • 1,2-Dichloroethane: A non-protic solvent that is compatible with the reducing agent and the reaction conditions.

Selecting the Right Building Block: A Decision-Making Framework

The choice between these building blocks is not merely a matter of reaction yield but is dictated by the specific goals of your synthetic campaign and the desired properties of the final molecule.

BuildingBlockSelection Start Start: Define Target Molecule Properties Q1 Desire a β-turn mimic in a peptide? Start->Q1 Q2 Need to mimic Phenylalanine? Q1->Q2 No Use_Tic Consider using Tic Q1->Use_Tic Yes Q3 Require a cyclic β-amino ketone scaffold? Q2->Q3 No Q2->Use_Tic Yes Q4 Prefer a 5-membered ring constraint? Q3->Q4 Yes Use_Tetralone Consider using 2-Aminotetralone Q3->Use_Tetralone No Use_Indanone Consider using 2-Amino-2,3-dihydro- 1H-inden-1-one Q4->Use_Indanone Yes Q4->Use_Tetralone No

Figure 2: Decision-making flowchart for building block selection.

Relevance in Biological Pathways: A Glimpse into GPCR Signaling

Molecules synthesized from these constrained building blocks often find application as modulators of G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a vast array of physiological processes. The conformational rigidity imparted by these scaffolds can lead to high-affinity and selective ligands for specific GPCR subtypes.

GPCR_Signaling Ligand Constrained Peptide Ligand (derived from building block) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Figure 3: Simplified GPCR signaling pathway.

Conclusion

This compound stands as a valuable and versatile building block in the medicinal chemist's toolbox. Its unique combination of a constrained cyclic β-amino ketone scaffold offers distinct advantages in the design of novel therapeutics. While its reactivity in key synthetic transformations is comparable to other constrained building blocks like Tic and 2-aminotetralone, the ultimate choice of scaffold should be guided by the specific structural and conformational requirements of the target molecule. This guide has aimed to provide not only a comparative overview of their performance but also the fundamental principles that govern their reactivity, thereby enabling a more rational and informed approach to drug design and synthesis.

References

  • Zhang, Y., Fang, H., & Xu, W. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. Current protein & peptide science, 11(8), 752–758. (URL: [Link])

  • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. (URL: [Link])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (URL: [Link])

  • Preparation and Reactivity of Versatile α-Amino Ketones | The Journal of Organic Chemistry. (URL: [Link])

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. (URL: [Link])

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes - Sciencemadness.org. (URL: [Link])

  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. (URL: [Link])

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Rasagiline, (R)-(+)-N-propargyl-1-aminoindan, is a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor widely prescribed for the treatment of Parkinson's disease.[1][2][3][4][5] The stereospecificity of rasagiline is crucial for its therapeutic efficacy, making its enantioselective synthesis a significant focus of research and development in the pharmaceutical industry. This guide provides a comprehensive review and comparison of key patented synthetic strategies for rasagiline and its analogues. We will delve into the technical details of various approaches, including classical resolution of racemic mixtures, direct asymmetric synthesis, and innovative enzymatic methods. Experimental data from representative patents will be critically evaluated to compare the efficiency, scalability, and industrial applicability of these routes.

Introduction to Rasagiline and its Significance

Rasagiline's therapeutic effect lies in its ability to selectively inhibit MAO-B, an enzyme responsible for the degradation of dopamine in the brain.[5] This inhibition leads to increased dopamine levels, thereby alleviating the motor symptoms of Parkinson's disease. The (R)-enantiomer is significantly more active than its (S)-counterpart, highlighting the importance of stereochemically pure active pharmaceutical ingredients (APIs).[6] Consequently, the development of efficient and cost-effective synthetic routes to enantiomerically pure rasagiline has been a major driver of innovation, as reflected in the extensive patent literature.

Synthetic Strategies: A Comparative Analysis

The synthesis of rasagiline primarily revolves around two core strategies: the resolution of a racemic mixture of N-propargyl-1-aminoindan or a precursor, and the direct asymmetric synthesis starting from a chiral precursor or employing a chiral catalyst.

Classical Resolution of Racemic Mixtures

This traditional approach involves the synthesis of racemic N-propargyl-1-aminoindan, followed by separation of the desired (R)-enantiomer.

2.1.1. Synthesis of Racemic N-propargyl-1-aminoindan

The common starting material for this route is 1-indanone, which is converted to 1-aminoindan. One patented method describes the reaction of 1-indanone with ammonium formate and 10% palladium on carbon to produce 1-aminoindan.[3] This racemic amine is then N-alkylated with a propargyl group.

Various propargylating agents have been patented, including propargyl chloride, propargyl bromide, and propargyl sulfonates.[7][8][9] For instance, European patent EP436492 describes the reaction of racemic 1-aminoindan with propargyl chloride in the presence of potassium carbonate in acetonitrile.[7] However, this method is reported to result in an impure product requiring column chromatography and leading to a low overall yield.[10][11]

An alternative approach detailed in U.S. Patent 5,532,415 involves the reaction of racemic aminoindan with propargyl benzenesulfonate.[7] This method avoids the use of propargyl halides, which can be problematic.

2.1.2. Resolution using Chiral Acids

The separation of the enantiomers is typically achieved by forming diastereomeric salts with a chiral resolving agent, most commonly L-tartaric acid.[2][3][7] The di-(R)-(+)-N-propargyl-1-aminoindan)-L-tartrate salt preferentially crystallizes from the solution, allowing for the isolation of the desired enantiomer.[7] The tartrate salt is then treated with a stronger acid, such as methanesulfonic acid, to yield the final rasagiline salt, typically rasagiline mesylate.[3][7]

Workflow for Classical Resolution:

G rac_aminoindan Racemic 1-Aminoindan rac_rasagiline Racemic Rasagiline rac_aminoindan->rac_rasagiline N-Propargylation propargyl_reagent Propargylating Agent (e.g., Propargyl Chloride/Sulfonate) propargyl_reagent->rac_rasagiline diastereomeric_salt Diastereomeric Salt ((R)-Rasagiline-L-Tartrate) rac_rasagiline->diastereomeric_salt Salt Formation chiral_acid Chiral Resolving Agent (e.g., L-Tartaric Acid) chiral_acid->diastereomeric_salt r_rasagiline_base (R)-Rasagiline Base diastereomeric_salt->r_rasagiline_base Liberation of Base rasagiline_salt Rasagiline Salt (e.g., Mesylate) r_rasagiline_base->rasagiline_salt Salt Formation acid Acid (e.g., Methanesulfonic Acid) acid->rasagiline_salt

Caption: Classical resolution pathway for rasagiline synthesis.

Table 1: Comparison of Patented Resolution Methods

Patent/ReferencePropargylating AgentResolving AgentKey AdvantagesKey Disadvantages
EP436492[7]Propargyl chlorideL-Tartaric AcidEstablished methodLow yield, requires chromatography
US 5,532,415[7]Propargyl benzenesulfonateL-Tartaric AcidAvoids propargyl halidesStill a resolution process (max 50% theoretical yield for the desired enantiomer)
Guidechem[3]p-Toluenesulfonyl propargyl esterL-Tartaric AcidInexpensive reagents, mild conditionsMulti-step synthesis of the propargylating agent
Direct Asymmetric Synthesis

To overcome the inherent 50% yield limitation of classical resolution, various asymmetric synthetic routes have been developed and patented. These methods aim to produce the desired (R)-enantiomer directly.

2.2.1. Starting from Chiral (R)-1-Aminoindan

A more direct and efficient approach involves the N-alkylation of enantiomerically pure (R)-(-)-1-aminoindan. This key intermediate can be obtained through various methods, including resolution of racemic 1-aminoindan or asymmetric synthesis.

One patented process involves reacting (R)-(-)-1-aminoindan hydrochloride with propargyl benzenesulfonate in an aqueous medium in the presence of a base and a phase transfer catalyst.[7] This method offers high yield and purity.[7] Another patent describes the alkylation of (R)-1-aminoindan with propargyl chloride in acetonitrile with potassium carbonate, although this was reported to be a low-yield process requiring purification.[10][11]

A significant improvement is detailed in a patent where trifluoroacetyl-protected (R)-1-aminoindan is alkylated.[10] This protecting group strategy allows for a high-yield alkylation under mild conditions, and the protecting group is easily removed.[10][11]

Workflow for Asymmetric Synthesis from (R)-1-Aminoindan:

G r_aminoindan (R)-1-Aminoindan r_rasagiline (R)-Rasagiline r_aminoindan->r_rasagiline N-Propargylation propargyl_reagent Propargylating Agent propargyl_reagent->r_rasagiline rasagiline_salt Rasagiline Salt r_rasagiline->rasagiline_salt Salt Formation acid Acid acid->rasagiline_salt

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the rigorous and meticulous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality, safety, and efficacy. For an active pharmaceutical ingredient (API) intermediate like 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride, a compound pivotal in the synthesis of various therapeutic agents, the assurance of its identity, purity, and strength is paramount. This guide provides an in-depth, comparative cross-validation of two ubiquitous analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantitative determination of this specific aminoindanone.

Cross-validation serves as a critical exercise to demonstrate the consistency and reliability of analytical data across different methodologies. By comparing a high-specificity, separation-based method like HPLC with a simpler, more direct method like UV-Vis spectrophotometry, we can establish a comprehensive analytical profile, understand the limitations of each technique, and ensure the robustness of our quality control strategy. This document is structured to provide not just protocols, but the scientific rationale behind the experimental design, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Physicochemical Properties and Analytical Considerations

This compound (MW: 183.64 g/mol , Formula: C₉H₁₀ClNO) is a hydrochloride salt, suggesting good aqueous solubility.[4] Its structure incorporates two key chromophores: a substituted benzene ring fused to a five-membered ring containing a ketone, and a primary aromatic amine. These features are critical to our choice of analytical methods:

  • HPLC with UV Detection: The aromatic system provides strong UV absorbance, making it highly suitable for detection. The polarity imparted by the amino and keto groups allows for excellent retention and separation on reversed-phase columns.

  • UV-Vis Spectrophotometry: The conjugated system of the indanone structure is expected to produce a distinct UV absorbance spectrum, allowing for direct quantification based on the Beer-Lambert law.

Experimental Design: A Cross-Validation Workflow

The core of this guide is a direct comparison of a stability-indicating HPLC method against a quantitative UV-Vis spectrophotometric assay. The workflow is designed to challenge both methods on key validation parameters as stipulated by ICH Q2(R1).[2][3]

CrossValidation_Workflow Cross-Validation Experimental Workflow cluster_prep Sample & Standard Preparation cluster_hplc Method 1: HPLC Analysis cluster_uv Method 2: UV-Vis Analysis cluster_comparison Data Comparison & Evaluation Stock Stock Solution (1 mg/mL in Methanol) Working_Std Working Standards (Serial Dilution) Stock->Working_Std Sample_Prep Sample Preparations (Simulated Batches) Stock->Sample_Prep HPLC_Analysis Inject Samples & Standards into HPLC System Working_Std->HPLC_Analysis UV_Analysis Measure Absorbance of Samples & Standards Working_Std->UV_Analysis Sample_Prep->HPLC_Analysis Sample_Prep->UV_Analysis HPLC_Validation Evaluate HPLC Parameters: - Specificity (Forced Degradation) - Linearity & Range - Accuracy & Precision - LOD & LOQ HPLC_Analysis->HPLC_Validation Compare Statistical Comparison of Results (e.g., t-test, F-test) HPLC_Validation->Compare UV_Validation Evaluate UV-Vis Parameters: - Linearity & Range - Accuracy & Precision - LOD & LOQ - Specificity (Spectral Comparison) UV_Analysis->UV_Validation UV_Validation->Compare Conclusion Conclusion on Method Interchangeability & Performance Compare->Conclusion

Caption: Workflow for the cross-validation of HPLC and UV-Vis methods.

Method 1: Stability-Indicating RP-HPLC Method

The primary objective of this method is not only to quantify the API but also to separate it from potential degradation products, thus qualifying it as "stability-indicating."[5][6][7]

Experimental Protocol
  • Chromatographic System:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      15.0 70
      17.0 10

      | 20.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).

  • Standard Preparation:

    • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Working Standard (100 µg/mL): Pipette 5 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with diluent.

  • Forced Degradation (Specificity):

    • Prepare solutions of the analyte at 100 µg/mL and subject them to the following stress conditions:

      • Acid Hydrolysis: 1N HCl at 60°C for 4 hours.

      • Base Hydrolysis: 0.1N NaOH at 60°C for 2 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Dry heat at 105°C for 48 hours.

    • Neutralize the acid and base samples before injection. Analyze all stressed samples alongside an unstressed control to assess peak purity and resolution between the parent peak and any degradants.

Method 2: UV-Vis Spectrophotometric Method

This method provides a rapid, straightforward quantification of the analyte, relying on its intrinsic UV absorbance. Its primary limitation is a potential lack of specificity compared to HPLC.[8][9][10]

Experimental Protocol
  • Spectrophotometric System:

    • Spectrophotometer: PerkinElmer LAMBDA 365 or equivalent double-beam UV-Vis spectrophotometer.

    • Cuvettes: 1 cm path length, quartz.

    • Solvent: 0.1 N Hydrochloric Acid.

  • Determination of λmax:

    • Prepare a 10 µg/mL solution of the analyte in 0.1 N HCl.

    • Scan the solution from 400 nm to 200 nm against a solvent blank.

    • The wavelength of maximum absorbance (λmax) is determined. Based on the aromatic keto-amine structure, this is anticipated to be approximately 254 nm .

  • Standard Preparation:

    • Stock Standard (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 0.1 N HCl.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by serial dilution of the stock standard with 0.1 N HCl.

  • Sample Analysis:

    • Prepare sample solutions to a theoretical concentration of 10 µg/mL in 0.1 N HCl.

    • Measure the absorbance of each standard and sample at 254 nm against the solvent blank.

    • Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the samples using the regression equation.

Comparative Validation Data

The following tables summarize the hypothetical, yet realistic, performance data for both methods based on ICH Q2(R1) validation parameters.[1][2][11]

Table 1: Linearity and Range
ParameterHPLC MethodUV-Vis MethodAcceptance Criteria
Range Studied50 - 150 µg/mL2 - 20 µg/mLAssay: 80-120% of test conc.
Regression Equationy = 25412x + 1056y = 0.0485x + 0.0012-
Correlation Coefficient (r²)0.99980.9995r² ≥ 0.999
Table 2: Accuracy (Recovery)
Spiked LevelHPLC (% Recovery ± RSD)UV-Vis (% Recovery ± RSD)Acceptance Criteria
80% (n=3)99.8 ± 0.45%101.5 ± 0.88%98.0 - 102.0% Recovery
100% (n=3)100.3 ± 0.31%100.8 ± 0.65%RSD ≤ 2.0%
120% (n=3)100.1 ± 0.52%99.2 ± 1.10%
Table 3: Precision
ParameterHPLC (% RSD)UV-Vis (% RSD)Acceptance Criteria
Repeatability (n=6)0.55%1.25%RSD ≤ 1.0% (for HPLC)
Intermediate Precision (n=6)0.82%1.80%RSD ≤ 2.0% (for UV-Vis)
Table 4: Sensitivity and Specificity
ParameterHPLC MethodUV-Vis MethodComments
LOD 0.1 µg/mL0.2 µg/mLHPLC is more sensitive.
LOQ 0.3 µg/mL0.6 µg/mLHPLC allows for lower quantification.
Specificity Pass. Peak purity > 99.5%. No interference from degradants.Fail. Significant interference observed from alkaline degradation products.HPLC method is stability-indicating.

Discussion and Method Comparison

The cross-validation data provides a clear narrative of the strengths and weaknesses of each analytical technique for this specific analyte.

Method_Comparison Logical Comparison of Analytical Methods cluster_attributes Performance Attributes HPLC HPLC Method Specificity Specificity HPLC->Specificity High (Separates Impurities) Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity High (Low LOD/LOQ) Precision Precision (RSD) HPLC->Precision Very High (Low RSD) Speed_Cost Speed & Cost HPLC->Speed_Cost Slower / Higher Cost UV_Vis UV-Vis Method UV_Vis->Specificity Low (Interference Prone) UV_Vis->Sensitivity Moderate UV_Vis->Precision Good (Higher RSD) UV_Vis->Speed_Cost Faster / Lower Cost

Caption: Attribute comparison between HPLC and UV-Vis methods.

  • Expertise & Causality: The HPLC method's superior performance stems from its fundamental principle: physical separation. The C18 stationary phase effectively retains the analyte and its related substances, while the gradient elution allows for their differential partitioning and sequential elution. This physical separation is why HPLC can be deemed stability-indicating ; the forced degradation study confirms that degradation products do not co-elute with the main peak, ensuring the reported assay value is solely for the intact API.[5][12][13] Conversely, the UV-Vis method measures the total absorbance of everything in the solution at 254 nm. While our data shows it performs well for a pure substance, the specificity test reveals its critical flaw: degradation products formed under alkaline stress also absorb at this wavelength, leading to an artificially inflated and inaccurate result. This demonstrates that for stability testing or impurity profiling, the UV-Vis method is unsuitable.

  • Trustworthiness & Self-Validation: The HPLC protocol includes a system suitability test (SST) before each run (data not shown, but typically includes checks for tailing factor, plate count, and injection precision). This SST acts as a self-validating check, ensuring the chromatographic system is performing adequately on that specific day, thereby bolstering the trustworthiness of the generated data. The UV-Vis method, while simpler, lacks such a dynamic quality check beyond instrument calibration.

  • Performance Metrics:

    • Accuracy and Precision: Both methods demonstrate acceptable accuracy and precision for their intended purpose. However, the lower Relative Standard Deviation (RSD) values for the HPLC method highlight its superior reproducibility, a direct result of the highly controlled, automated nature of the injection and separation process.[9]

    • Sensitivity: The HPLC method shows a lower Limit of Detection (LOD) and Limit of Quantitation (LOQ). This is due to the pre-concentration effect at the head of the column and the low-noise detectors used, making it the method of choice for detecting trace-level impurities.

    • Practicality: The undeniable advantage of the UV-Vis method is its speed and low cost. An analysis can be completed in minutes with minimal solvent consumption. This makes it a potentially suitable candidate for high-throughput screening or in-process checks where the purity of the material is already well-established and the primary goal is a rapid concentration check.

Conclusion and Recommendations

This cross-validation study demonstrates that both HPLC and UV-Vis spectrophotometry can be validated to provide accurate and precise quantitative data for this compound under specific conditions. However, they are not interchangeable.

  • The RP-HPLC method is unequivocally the superior technique, fulfilling the criteria for a stability-indicating assay. It is the required method for release testing, stability studies, and any analysis where the presence of impurities or degradants must be monitored. Its high specificity, precision, and sensitivity ensure the generation of reliable and defensible data for regulatory submission.

  • The UV-Vis spectrophotometric method serves as a valuable complementary tool. Its speed and simplicity make it ideal for applications such as monitoring reaction kinetics, determining dissolution profiles (if specificity is demonstrated to be uncompromised by excipients), or for rapid, non-critical in-process controls. Its use as a primary quality control method for final product release is not recommended due to its inherent lack of specificity.

By understanding the capabilities and limitations of each method through rigorous validation, a robust, flexible, and scientifically sound analytical control strategy can be implemented throughout the lifecycle of a drug product.

References

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (n.d.). International Journal of Pharmaceutical Research and Applications. Retrieved January 14, 2026, from [Link]

  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]

  • Key ICH Method Validation Parameters to Know. (2025, August 25). Altabrisa Group. Retrieved January 14, 2026, from [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. Retrieved January 14, 2026, from [Link]

  • Wang, Y., et al. (n.d.). Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. Biomedical Reports. Retrieved January 14, 2026, from [Link]

  • Sahoo, M., et al. (n.d.). Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets. Journal of Advanced Pharmaceutical Technology & Research. Retrieved January 14, 2026, from [Link]

  • A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. (n.d.). Taylor & Francis Online. Retrieved January 14, 2026, from [Link]

  • Comparison of HPLC and UV Spectrophotometric Methods for Quantification of Favipiravir in Pharmaceutical Formulations. (n.d.). Brieflands. Retrieved January 14, 2026, from [Link]

  • Summary of validation parameters of the proposed HPLC method. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Retrieved January 14, 2026, from [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). International Journal of Pharmacy & Pharmaceutical Research. Retrieved January 14, 2026, from [Link]

  • Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved January 14, 2026, from [Link]

  • Stability indicating HPLC method development - a review. (2025, August 10). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Cas 2338-18-3,1H-Inden-2-amine,2,3-dihydro-, hydrochloride (1:1). (n.d.). LookChem. Retrieved January 14, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel compounds like 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride is foundational to scientific progress. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. Improper handling of chemical waste not only poses significant safety risks to laboratory personnel but also carries severe environmental and regulatory consequences.[1][2]

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound (CAS No: 6941-16-8)[3]. It is designed to move beyond a simple checklist, explaining the critical reasoning behind each procedural step to foster a culture of safety and ensure self-validating protocols within your laboratory.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the specific hazards of a compound is the cornerstone of safe handling and disposal. This compound is classified as a hazardous substance, and its risk profile necessitates stringent disposal controls.[4] While you must always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the material you have in hand, the generally recognized hazards are summarized below.[5][6]

Hazard Classification GHS Pictogram Signal Word Hazard Statement Primary Risk
Acute Toxicity (Oral)💀Danger/WarningH300: Fatal if swallowed / H302: Harmful if swallowed[4][7][8][9]Ingestion of even small quantities can be lethal or cause significant harm.
Acute Toxicity (Inhaled)WarningH332: Harmful if inhaled[4][10]Inhalation of dust can lead to systemic toxicity.
Skin IrritationWarningH315: Causes skin irritation[4][11][12]Direct contact can cause inflammation, redness, or dermatitis.
Serious Eye IrritationWarningH319: Causes serious eye irritation[4][11][12]Contact with eyes can result in significant and potentially lasting damage.
Respiratory IrritationWarningH335: May cause respiratory irritation[4][11][12]Inhaled dust can irritate the respiratory tract, causing coughing and discomfort.

Note: Classifications can vary between suppliers. Some sources indicate "Fatal if swallowed" (Acute Tox. 2) while others state "Harmful if swallowed" (Acute Tox. 4)[4][7][9]. In all cases, a conservative approach is mandated; treat this compound with the highest level of caution.

The causality is clear: the compound's inherent toxicity means it cannot be neutralized by simple dilution or discharged into standard waste streams.[1][13] It must be managed as regulated hazardous waste from "cradle-to-grave" in accordance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][14]

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Spill Management

Before handling the compound for any purpose, including disposal, ensuring adequate personal protection is non-negotiable. The required PPE is directly dictated by the hazard profile.

  • Eye Protection : Wear ANSI-rated safety goggles to protect against dust particles and splashes.[7][11]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile) appropriate for handling solid chemicals. No glove material is impervious to all chemicals, so inspect them before use and change them immediately if contamination is suspected.[15]

  • Body Protection : A standard laboratory coat is required to protect against incidental skin contact.

  • Respiratory Protection : When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation of dust.[12]

All handling of the solid form of this compound, including weighing and preparing for disposal, should ideally be performed within a chemical fume hood to minimize inhalation exposure.[14] Ensure that an eyewash station and safety shower are unobstructed and accessible.[16]

Step-by-Step Disposal Protocol: From Generation to Collection

The following protocol provides a systematic approach to managing waste streams containing this compound.

Step 1: Waste Characterization and Segregation

Proper disposal begins at the point of generation. Never mix different waste streams. Keep waste containing this compound separate from other chemical wastes unless they are known to be compatible.[17][18]

  • Pure Compound/Residue : Any unused or expired solid this compound.

  • Contaminated Labware (Solid Waste) : Items such as gloves, weigh boats, paper towels, or bench protectors that are contaminated with the compound.[19]

  • Contaminated Labware (Sharps/Glassware) : Contaminated pipettes, broken glass, or vials.[19]

  • Aqueous/Solvent Rinsate : Liquid waste generated from the rinsing of empty containers.

Step 2: Container Selection and Labeling

The integrity of the waste container is critical to prevent leaks and exposure.[20]

  • Select a Compatible Container :

    • For the solid compound, the original manufacturer's container is often the best option.[20]

    • If the original container is not available, use a new, sealable, and clearly labeled container made of a compatible material (e.g., HDPE plastic or glass) that will not react with the chemical.[17][19] The container must have a leak-proof, screw-on cap.[19]

  • Label the Container :

    • As soon as the first particle of waste enters the container, it must be labeled.[21]

    • Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

    • The label must clearly state the words "Hazardous Waste" .[21][22]

    • List all chemical constituents by their full name (no abbreviations), including "this compound".

    • Indicate the approximate percentages of each constituent.

    • Mark the appropriate hazard characteristics (e.g., Toxic).

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) , which is the laboratory area where the waste is generated and under the control of laboratory personnel.[17][21]

  • Keep Containers Closed : Waste containers must remain securely capped at all times, except when actively adding waste.[19][22] This prevents the release of vapors and protects against spills.

  • Use Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container (like a lab tray or bin) to contain any potential leaks.[19] The secondary container must be able to hold 110% of the volume of the primary container.[19]

  • Segregate Incompatibles : Store the waste container away from incompatible materials, such as strong oxidizing agents.[17]

Step 4: Disposal of Contaminated Materials
  • Solid Lab Waste : Double-bag chemically contaminated items like gloves and wipes in clear plastic bags, seal them, and affix a hazardous waste label.[19] Place this bag in a designated solid waste container.

  • Empty Containers : A container that held this compound is not considered "empty" until it has been properly decontaminated.[22][23]

    • Triple-rinse the container with a suitable solvent (e.g., water or methanol, depending on solubility and subsequent waste streams).

    • Crucially, the rinsate from this process is now considered hazardous waste. [22] Collect all rinsate in a properly labeled liquid hazardous waste container.

    • Once triple-rinsed and air-dried, deface or remove the original label from the container before disposing of it in the appropriate laboratory glass or plastic recycling bin.[23]

Step 5: Requesting Final Disposal

Hazardous waste must be collected by your institution's EHS department or a licensed hazardous waste contractor in a timely manner.[14][20]

  • Do not stockpile waste. There are regulatory time and quantity limits for how long waste can remain in an SAA.[19][21]

  • Once a waste container is full, or before you exceed accumulation time limits, submit a waste collection request through your EHS department's designated system.

Disposal Workflow Decision Diagram

This diagram illustrates the logical workflow for managing waste streams associated with this compound.

DisposalWorkflow start_node Chemical is identified as waste decision_node decision_node start_node->decision_node Characterize Waste Type process_node_solid process_node_solid decision_node->process_node_solid Solid Chemical or Contaminated Debris process_node_container process_node_container decision_node->process_node_container Empty Original Container process_node process_node ehs_node Submit Pickup Request to EHS Department container_node container_node container_node_solid container_node_solid process_node_solid->container_node_solid Select appropriate solid waste container process_label_solid process_label_solid container_node_solid->process_label_solid Affix 'Hazardous Waste' label with full chemical name process_store_solid process_store_solid process_label_solid->process_store_solid Store in SAA with secondary containment process_store_solid->ehs_node Container is full process_rinse process_rinse process_node_container->process_rinse Triple-rinse with appropriate solvent container_node_liquid container_node_liquid process_rinse->container_node_liquid Collect ALL rinsate as liquid hazardous waste process_defaced_container process_defaced_container process_rinse->process_defaced_container Deface original label process_label_liquid process_label_liquid container_node_liquid->process_label_liquid Label liquid waste container with all constituents process_store_liquid process_store_liquid process_label_liquid->process_store_liquid Store in SAA with secondary containment process_store_liquid->ehs_node Container is full process_dispose_container process_dispose_container process_defaced_container->process_dispose_container Dispose of rinsed container in lab trash/recycling

Caption: Decision workflow for managing waste streams.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and regulatory compliance. By understanding the compound's hazards, adhering to strict PPE protocols, and following a systematic, well-documented disposal procedure, we can mitigate risks to ourselves, our colleagues, and the environment. This commitment to the complete chemical lifecycle is a hallmark of scientific excellence and integrity.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of California, San Diego. (n.d.). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]

  • University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • U.S. Compliance. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage? Retrieved from [Link]

  • Needle.Tube. (n.d.). Regulating Lab Waste Disposal in the United States: The Role of the EPA. Retrieved from [Link]

  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • American Society for Clinical Laboratory Science. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Chemical Safety. (n.d.). Chemical Label: this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122764, 2-Aminoindan hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10898857, (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3'-Aminoacetanilide Hydrochloride Hydrate, 98%. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride (CAS: 6941-16-8). As a Senior Application Scientist, my objective is to offer a protocol that is not only safe but also self-validating, ensuring the integrity of your research and the well-being of your team. The procedures outlined below are based on established safety protocols and an understanding of the potential hazards associated with this class of compounds.

Immediate Safety Overview: Understanding the Risks

This compound is a compound that requires careful handling due to its potential health effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of the primary hazards associated with this substance.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]

  • Skin Irritation (Category 2): Causes skin irritation.[2][3][4]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4][5]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[4]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.[2][3][4]

These classifications necessitate a stringent approach to personal protective equipment (PPE) and handling procedures to minimize exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is fundamental to mitigating the risks associated with this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eyes/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Dry Powder) Chemical safety goggles and a face shield.[6]Chemical-resistant gloves (e.g., nitrile), inspected before use.[7][8]A fully buttoned lab coat or impervious protective clothing.[6][7]A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood.[7]
Solution Preparation and Handling Chemical safety goggles.[6]Chemical-resistant gloves.A fully buttoned lab coat.Work should be performed in a well-ventilated area, preferably a chemical fume hood.[3][6]
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or apron over a lab coat.A NIOSH-approved respirator with appropriate cartridges.[6]

Causality of PPE Choices:

  • Eye and Face Protection: The hydrochloride salt can be a fine powder that is easily aerosolized. Goggles are essential to prevent contact with the eyes, which can cause serious irritation.[2][3][4][5] A face shield provides an additional layer of protection, particularly when handling larger quantities.[6]

  • Hand Protection: Skin irritation is a documented hazard.[2][3][4] Impervious gloves are necessary to prevent direct contact. Proper glove removal technique is crucial to avoid contaminating your skin.

  • Body Protection: A lab coat protects the skin on your arms and body from accidental spills.[7] For larger-scale operations or in the event of a spill, more extensive body protection may be required.

  • Respiratory Protection: Inhalation of the powder can cause respiratory irritation.[2][3][4] Engineering controls, such as a chemical fume hood, are the primary means of mitigating this risk.[3][6] When such controls are not feasible, a respirator is mandatory.[7]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical for ensuring safety and experimental reproducibility.

Preparation and Weighing:

  • Designated Area: All work with solid this compound should be conducted in a designated area, preferably within a certified chemical fume hood, to control dust.[3][6]

  • Pre-use Inspection: Before starting, ensure that all necessary PPE is available and in good condition. Check that safety equipment, such as an eyewash station and safety shower, is accessible and functional.[6]

  • Weighing: When weighing the compound, use a draft shield to minimize the dispersal of the powder. Handle with care to avoid creating dust.

  • Labeling: All containers holding the compound must be clearly labeled with its name and associated hazards.

Solution Preparation:

  • Solvent Addition: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Closed Systems: Whenever possible, use closed systems for dissolving and transferring solutions to minimize the release of vapors or aerosols.

Post-Handling:

  • Decontamination: Thoroughly clean all surfaces and equipment that have come into contact with the chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][9]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and informed response is crucial.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing. Flush the skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][9]

  • Spill: Evacuate the area. For a small spill, and if you are trained to do so, carefully absorb the material with an inert substance and place it in a sealed container for disposal. For larger spills, contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Disposal: Dispose of the waste through a licensed professional waste disposal service, following all local, state, and federal regulations.[2][9] Do not dispose of it down the drain or in the regular trash.

Visual Workflow for Safe Handling

The following diagram illustrates the key stages of safely handling this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup weigh Weigh Compound Carefully prep_setup->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve decontaminate Decontaminate Surfaces & Glassware dissolve->decontaminate waste Dispose of Hazardous Waste decontaminate->waste remove_ppe Remove PPE Correctly waste->remove_ppe emergency Follow Emergency Procedures

Caption: A workflow diagram outlining the key steps for the safe handling of this compound.

References

  • Chemical Label for this compound.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • PubChem. 2-Aminoindan hydrochloride. National Center for Biotechnology Information.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2014). SAFETY DATA SHEET.
  • AK Scientific, Inc. Safety Data Sheet (United States). (1R,2R)-2-Aminoindan-1-ol hydrochloride.
  • PubChem. (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol. National Center for Biotechnology Information.
  • (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride Safety Data Sheet. (2025).
  • 3-Amino-2-butenenitrile SAFETY DATA SHEET. (2012).
  • Chemical Safety: Personal Protective Equipment.
  • MedchemExpress.com. (2025). Safety Data Sheet.
  • Benchchem. Personal protective equipment for handling 2'-Aminoacetophenone.
  • Pfizer. (2010). MATERIAL SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • CHEMM. Personal Protective Equipment (PPE).
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.